CbzNH-PEG4-CH2COOH
Description
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Properties
IUPAC Name |
2-[2-[2-[2-[2-(phenylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO8/c20-17(21)15-26-13-12-25-11-10-24-9-8-23-7-6-19-18(22)27-14-16-4-2-1-3-5-16/h1-5H,6-15H2,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSUBNGPYLDOHIP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCOCCOCCOCCOCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to CbzNH-PEG4-CH2COOH: A Heterobifunctional Linker for Bioconjugation and Drug Development
For Immediate Release
This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and applications of CbzNH-PEG4-CH2COOH, a versatile heterobifunctional linker. Designed for researchers, scientists, and professionals in drug development, this document details the molecule's structure, reactivity, and utility in creating precisely engineered bioconjugates.
Core Chemical Properties
This compound is a well-defined chemical entity featuring a Carboxybenzyl (Cbz)-protected amine, a tetra-polyethylene glycol (PEG4) spacer, and a terminal carboxylic acid. This unique trifunctional structure provides a strategic advantage in multi-step bioconjugation strategies.
The hydrophilic PEG4 spacer enhances the aqueous solubility of the molecule and any conjugate it is incorporated into, which can be beneficial for handling and in biological applications.[1][2][3] The terminal carboxylic acid and the Cbz-protected amine offer orthogonal reactivity, allowing for sequential and controlled conjugation to different functional groups.
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C18H27NO8 | [4] |
| Molecular Weight | 385.4 g/mol | [4] |
| CAS Number | 1451362-51-8 | [4] |
| Appearance | Colorless solid or oil | [5] |
| Purity | Typically >95% | [4][5] |
| Solubility | The hydrophilic PEG spacer increases water solubility. | [1][2][3] |
| pKa of Carboxylic Acid | Estimated to be around 4-5, typical for PEG-carboxylic acids. |
Functional Group Reactivity and Experimental Protocols
The utility of this compound lies in the distinct reactivity of its terminal functional groups, which can be addressed in a stepwise manner.
Carboxylic Acid Activation and Amide Bond Formation
The terminal carboxylic acid can be readily coupled with primary amines on biomolecules (e.g., lysine residues in proteins, amine-modified oligonucleotides) to form a stable amide bond. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS) to enhance efficiency and stability of the active intermediate.[6][7]
Experimental Protocol: EDC/NHS-Mediated Amide Coupling
This protocol provides a general framework for conjugating this compound to an amine-containing biomolecule.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 5.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting column for purification
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Dissolve the amine-containing biomolecule in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS in Activation Buffer.
-
-
Activation of Carboxylic Acid:
-
In a microcentrifuge tube, combine the this compound stock solution with Activation Buffer.
-
Add a 2- to 5-fold molar excess of EDC and a 1.2- to 2-fold molar excess of NHS relative to the this compound.
-
Vortex briefly and incubate for 15-30 minutes at room temperature to form the NHS ester.
-
-
Conjugation to Amine-Containing Biomolecule:
-
Add the activated this compound solution to the biomolecule solution. A 10- to 20-fold molar excess of the linker to the biomolecule is a common starting point for optimization.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 20-50 mM to consume any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess linker and byproducts by size-exclusion chromatography (e.g., a desalting column) equilibrated with an appropriate buffer (e.g., PBS).
-
Cbz Group Deprotection to Reveal a Primary Amine
The Cbz group is a robust protecting group for amines that is stable under a variety of conditions but can be selectively removed to yield a free primary amine. This newly exposed amine can then be used for subsequent conjugation reactions. The most common method for Cbz deprotection is catalytic hydrogenolysis.
Experimental Protocol: Cbz Deprotection by Hydrogenolysis
This protocol describes the removal of the Cbz group to expose the primary amine.
Materials:
-
Cbz-protected conjugate
-
Palladium on carbon (Pd/C, typically 10%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) source (e.g., balloon or hydrogenation apparatus)
-
Celite for filtration
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected conjugate in methanol or ethanol in a round-bottom flask.
-
Carefully add 10% Pd/C (catalytic amount, typically 10-20% by weight of the substrate).
-
Seal the flask and purge with hydrogen gas.
-
-
Hydrogenation:
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (e.g., with a hydrogen-filled balloon) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
-
Work-up and Purification:
-
Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with additional solvent (methanol or ethanol).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected product.
-
Further purification can be performed by chromatography if necessary.
-
Applications in Bioconjugation and Drug Development
The heterobifunctional nature of this compound makes it a valuable tool in the synthesis of complex biomolecules with applications in various fields:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic drug to an antibody. For instance, the carboxylic acid can be conjugated to lysine residues on the antibody, and after Cbz deprotection, a drug can be attached to the newly formed amine.
-
PROTACs (Proteolysis Targeting Chimeras): This linker can connect a protein-targeting ligand and an E3 ligase-binding ligand to create a PROTAC molecule for targeted protein degradation.
-
Peptide and Oligonucleotide Modification: this compound can be used to introduce a protected amine onto a peptide or oligonucleotide for further functionalization.
-
Surface Functionalization: The carboxylic acid can be used to immobilize the linker onto amine-functionalized surfaces, with the Cbz-protected amine available for subsequent chemistry.
Logical Workflow and Signaling Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical workflows for the use of this compound in bioconjugation.
References
CbzNH-PEG4-CH2COOH: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the heterobifunctional linker, CbzNH-PEG4-CH2COOH, tailored for researchers, scientists, and professionals in the field of drug development and bioconjugation. This document outlines the molecule's structure, properties, and synthesis, offering detailed experimental protocols and visualizations to facilitate its application in advanced research.
Core Compound Structure and Properties
This compound is a versatile linker molecule featuring a carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid. The Cbz group provides a stable protecting group for the amine functionality, which can be selectively removed under specific conditions. The hydrophilic PEG4 spacer enhances the solubility of the conjugate in aqueous media and can reduce the immunogenicity of the attached biomolecule. The terminal carboxylic acid allows for covalent linkage to primary amines on proteins, peptides, or other molecules through the formation of a stable amide bond.
The chemical structure is represented by the SMILES notation: O=C(O)COCCOCCOCCOCCNC(=O)OCc1ccccc1.
Diagram of this compound Structure:
A simplified representation of the this compound molecule.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, compiled from various commercial suppliers.
| Property | Value | Citations |
| Molecular Formula | C₁₈H₂₇NO₈ | [1][2] |
| Molecular Weight | 385.41 g/mol | [1] |
| CAS Number | 1451362-51-8 | [2][3] |
| Appearance | Colorless Viscous Liquid or Oil | [1] |
| Purity | ≥95% to >98% | [2][4][5] |
| Solubility | Soluble in Methylene Chloride, DMAC, DMSO | [5] |
| Storage Conditions | -20°C, keep in dry and avoid sunlight | [4][5] |
Synthesis of this compound
While this compound is commercially available, a general synthetic protocol can be derived from standard organic chemistry procedures for the synthesis of similar heterobifunctional PEG linkers. The synthesis can be envisioned as a two-step process starting from commercially available amino-PEG4-acetic acid tert-butyl ester.
Experimental Protocol: Synthesis
Step 1: N-Cbz Protection of Amino-PEG4-CH2COOtBu
-
Materials:
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Amino-PEG4-CH2COOtBu (1 equivalent)
-
Benzyl chloroformate (Cbz-Cl, 1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃, 2 equivalents)
-
Dichloromethane (DCM)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve Amino-PEG4-CH2COOtBu in DCM.
-
Add an aqueous solution of NaHCO₃ and cool the mixture to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the stirring biphasic mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Cbz-NH-PEG4-CH2COOtBu.
-
Purify the product by column chromatography on silica gel.
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Step 2: Hydrolysis of the tert-Butyl Ester
-
Materials:
-
Cbz-NH-PEG4-CH2COOtBu (from Step 1)
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Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the purified Cbz-NH-PEG4-CH2COOtBu in DCM.
-
Add an equal volume of TFA to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting crude product, this compound, can be further purified if necessary, though often it is of sufficient purity for subsequent applications.
-
Applications in Bioconjugation
This compound is a valuable tool in bioconjugation, particularly for linking molecules to proteins or peptides. The terminal carboxylic acid can be activated to react with primary amines (e.g., lysine residues) on a biomolecule. The Cbz-protected amine can then be deprotected to allow for further conjugation.
General Workflow for Protein Conjugation
The following diagram illustrates a typical workflow for conjugating a molecule of interest to a protein using this compound.
A logical workflow for the use of this compound in bioconjugation.
Experimental Protocol: Protein Conjugation
Step 1: Activation of this compound
-
Materials:
-
This compound (1.5 equivalents relative to protein)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC, 1.5 equivalents)
-
N-Hydroxysuccinimide (NHS, 1.5 equivalents)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 7.4)
-
-
Procedure:
-
Dissolve this compound, EDC, and NHS in anhydrous DMF or DMSO.
-
Stir the mixture at room temperature for 15-30 minutes to form the NHS-ester.
-
Step 2: Conjugation to Protein
-
Materials:
-
Activated linker solution (from Step 1)
-
Protein solution in reaction buffer
-
-
Procedure:
-
Add the activated linker solution to the protein solution. The final concentration of the organic solvent should be kept low (typically <10%) to avoid protein denaturation.
-
Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring.
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).
-
Purify the Cbz-linker-protein conjugate using size exclusion chromatography or dialysis to remove unreacted linker and byproducts.
-
Step 3: Deprotection of the Cbz Group (Optional)
-
Materials:
-
Cbz-linker-protein conjugate
-
Palladium on carbon (Pd/C, 10% w/w)
-
Hydrogen gas (H₂)
-
Reaction buffer
-
-
Procedure:
-
To a solution of the conjugate, add Pd/C catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature for 2-4 hours.
-
Filter the reaction mixture through a syringe filter (e.g., 0.22 µm) to remove the Pd/C catalyst.
-
The resulting solution contains the linker-protein conjugate with a free amine, ready for subsequent conjugation steps.
-
This guide provides a foundational understanding of this compound for its effective implementation in research and development. For specific applications, optimization of the described protocols may be necessary.
References
- 1. Synthesis of heterobifunctional poly(ethylene glycol)s by an acetal protection method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
- 3. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]
- 4. researchgate.net [researchgate.net]
- 5. Cbz-N-amido-PEG4-acid | C19H29NO8 | CID 51340940 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of CbzNH-PEG4-CH2COOH in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Molecular Bridge in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the ability to rationally design and synthesize novel therapeutic agents is paramount. Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary modality, capable of eliminating disease-causing proteins by hijacking the cell's own ubiquitin-proteasome system. These heterobifunctional molecules are composed of three key elements: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that bridges the two.
CbzNH-PEG4-CH2COOH is a widely utilized, high-purity heterobifunctional linker designed specifically for the synthesis of PROTACs and other conjugates like antibody-drug conjugates (ADCs).[1][2] Its structure is meticulously designed for sequential, controlled conjugation, providing researchers with a reliable tool for building complex therapeutic molecules. This guide provides an in-depth overview of its structure, mechanism of use, and application in research, complete with detailed experimental protocols and data presentation.
Core Functionality and Chemical Properties
The utility of this compound lies in its distinct chemical moieties, each serving a specific purpose in the synthetic workflow.
-
Carboxylic Acid (-CH2COOH): This terminal group serves as a reactive handle for forming a stable amide bond with a primary or secondary amine on a POI ligand.[3][4] This reaction is typically facilitated by standard peptide coupling reagents, such as HATU or EDC, ensuring high efficiency and yield.[3]
-
Tetraethylene Glycol Spacer (-PEG4-): The hydrophilic 4-unit polyethylene glycol chain serves multiple critical functions. It enhances the aqueous solubility of the final PROTAC molecule, a common challenge for these large compounds, thereby improving bioavailability and cell permeability.[3][4] Furthermore, the length and flexibility of the PEG linker are crucial variables in optimizing the formation of a productive ternary complex (POI-PROTAC-E3 Ligase), directly impacting degradation efficiency.
-
Carboxybenzyl-Protected Amine (CbzNH-): The amine group is protected by a carboxybenzyl (Cbz) group. This protecting group is stable under the conditions required for amide bond formation via the carboxylic acid end. It can be selectively removed later in the synthesis, typically through hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst), to reveal a free amine.[3][4] This newly exposed amine is then ready for conjugation to the second ligand, enabling a controlled, stepwise synthesis.
Application in PROTAC Synthesis: A Strategic Workflow
The primary application of this compound is as a foundational building block in PROTAC synthesis. The dual-ended, orthogonally protected nature of the linker allows for a strategic and modular assembly of the final degrader molecule. The general workflow involves two key coupling steps, allowing researchers to systematically combine different POI and E3 ligase ligands.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC synthesized using a PEG4 linker is assessed by its ability to induce the degradation of the target protein. Key quantitative metrics include the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achievable). The following table provides illustrative data for a hypothetical BRD4-targeting PROTAC constructed with a PEG4 linker, demonstrating typical performance parameters.
| Parameter | Metric | Value | Description |
| Potency | DC50 | 25 nM | Concentration for 50% protein degradation. A lower value indicates higher potency. |
| Efficacy | Dmax | >95% | Maximum achievable protein degradation. |
| Binding Affinity | Kd (PROTAC to BRD4) | 150 nM | Dissociation constant measuring binding strength to the target protein. |
| Binding Affinity | Kd (PROTAC to CRBN) | 3.2 µM | Dissociation constant measuring binding strength to the E3 ligase. |
| Cell Viability | IC50 (in sensitive cell line) | 45 nM | Concentration for 50% inhibition of cell growth, indicating downstream biological effect. |
| Note: These values are representative for a PEG4-linked BRD4 degrader and will vary based on the specific ligands, cell line, and experimental conditions. |
Experimental Protocols
Detailed methodologies are essential for the successful synthesis and evaluation of PROTACs. The following protocols provide a generalized framework for using this compound.
Protocol 1: Synthesis of a PROTAC Molecule
This protocol outlines a two-part synthesis using an amine-functionalized POI ligand and a carboxylic acid-functionalized E3 ligase ligand (e.g., a pomalidomide derivative).
Part A: Coupling of POI Ligand to this compound
-
Dissolution: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine-containing POI ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Coupling Agent Addition: To the solution, add N,N-Diisopropylethylamine (DIPEA, 3.0 equivalents) followed by HATU (1.2 equivalents).
-
Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by adding water. Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product (Cbz-NH-PEG4-CON-POI-Ligand) by flash column chromatography.
Part B: Cbz Deprotection and E3 Ligase Ligand Coupling
-
Deprotection: Dissolve the purified intermediate from Part A in methanol or ethanol. Add palladium on carbon (Pd/C, 10% w/w) to the solution.
-
Hydrogenation: Purge the vessel with hydrogen gas (using a balloon or a hydrogenation apparatus) and stir the reaction under a hydrogen atmosphere for 2-6 hours. Monitor by LC-MS for the disappearance of the Cbz-protected starting material.
-
Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Rinse the pad with methanol and concentrate the filtrate to yield the deprotected amine intermediate (H2N-PEG4-CON-POI-Ligand).
-
Second Amide Coupling: Dissolve the amine intermediate (1.0 equivalent) and the carboxylic acid-functionalized E3 ligase ligand (1.1 equivalents) in anhydrous DMF.
-
Reaction: Add DIPEA (3.0 equivalents) and HATU (1.2 equivalents) and stir at room temperature for 4-12 hours, monitoring by LC-MS.
-
Final Purification: Perform an aqueous workup as described in step A4. Purify the final crude PROTAC by preparative reverse-phase HPLC to yield the pure product. Characterize by LC-MS and NMR.
Protocol 2: Western Blotting for Target Protein Degradation
-
Cell Culture and Treatment: Plate a human cell line expressing the target protein (e.g., MCF-7 for BRD4) in 6-well plates and allow cells to adhere overnight.
-
Dosing: Treat the cells with a serial dilution of the final PROTAC (e.g., 1 nM to 10 µM) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 18-24 hours).
-
Cell Lysis: Aspirate the media, wash the cells once with ice-cold phosphate-buffered saline (PBS), and add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Normalize samples to equal protein amounts, add Laemmli sample buffer, boil for 5 minutes, and load onto a polyacrylamide gel (e.g., 4-15% Mini-PROTEAN TGX gel). Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour. Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading. Quantify band intensity using software like ImageJ to determine the percentage of protein degradation relative to the vehicle control.
PROTAC Mechanism of Action
Once synthesized, the PROTAC molecule acts as a high-affinity molecular bridge, inducing proximity between the target protein and an E3 ligase. This ternary complex formation is the critical step that initiates the degradation cascade.
Conclusion
This compound stands as a vital and versatile tool in the arsenal of medicinal chemists and drug discovery scientists. Its well-defined structure, featuring orthogonally protected reactive ends and a solubilizing PEG spacer, facilitates a rational and modular approach to the synthesis of PROTACs. By enabling the systematic connection of diverse POI and E3 ligase ligands, this linker is instrumental in the exploration of structure-activity relationships and the optimization of potent and selective protein degraders, ultimately accelerating the development of next-generation therapeutics.
References
The Core Mechanism of CbzNH-PEG4-CH2COOH in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation is a novel therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the forefront of this technology. They consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the proteasome.
The Role of the CbzNH-PEG4-CH2COOH Linker
The this compound moiety is a bifunctional linker designed for incorporation into PROTACs. It features a 4-unit PEG chain, which imparts several desirable properties to the final PROTAC molecule.
-
Hydrophilicity: The PEG component increases the water solubility of the PROTAC, which can improve its pharmacokinetic properties and cell permeability.
-
Flexibility and Length: The length and flexibility of the linker are critical for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase. The 15-atom length of the PEG4 linker provides sufficient reach and conformational freedom for the two binding moieties to engage their respective protein targets simultaneously.
-
Synthetic Tractability: The linker possesses two reactive functional groups: a carboxylic acid (-COOH) and a carbamate-protected amine (Cbz-NH-). The carboxylic acid can be activated to form an amide bond with an amine-containing E3 ligase ligand, while the Cbz protecting group on the amine can be removed to allow for coupling with a POI ligand.
The "mechanism of action" of the this compound linker is therefore not a direct biological activity, but rather its crucial role in enabling the overall mechanism of the PROTAC molecule it is a part of.
Mechanism of Action of a PROTAC Incorporating a PEG4 Linker
The fundamental mechanism of action for a PROTAC is to induce the ubiquitination and subsequent degradation of a target protein. This process can be broken down into several key steps, as illustrated in the signaling pathway diagram below.
Caption: General mechanism of action of a PROTAC molecule.
Representative Example: A BRD4-Targeting PROTAC with a PEG4 Linker
To provide a concrete example of the data associated with a PROTAC utilizing a PEG4 linker, we will discuss a representative Bromodomain-containing protein 4 (BRD4) degrader. BRD4 is a key epigenetic reader and a well-validated target in oncology.
Quantitative Data
The following table summarizes hypothetical but representative data for a BRD4-targeting PROTAC with a PEG4 linker, based on published data for similar molecules.
| Parameter | Value | Description |
| DC50 | 10 nM | The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in a specific cell line (e.g., MV4-11) after a defined time (e.g., 24 hours). |
| Dmax | >95% | The maximum percentage of target protein degradation achievable with the PROTAC. |
| Binding Affinity (BRD4) | Kd = 50 nM | The dissociation constant for the binding of the PROTAC to BRD4, indicating the strength of the interaction. |
| Binding Affinity (E3 Ligase) | Kd = 200 nM | The dissociation constant for the binding of the PROTAC to the E3 ligase (e.g., Cereblon). |
| Cellular Permeability | High | Qualitative or quantitative measure of the PROTAC's ability to cross the cell membrane. |
Experimental Protocols
The synthesis of a PROTAC is a multi-step process involving the conjugation of the POI ligand and the E3 ligase ligand to the linker. The following is a generalized protocol.
The Hydrophilic Nature of Cbz-Protected PEG4 Linkers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the hydrophilic properties of Carboxybenzyl-protected Polyethylene Glycol 4 (Cbz-protected PEG4) linkers. These bifunctional molecules are integral in modern drug development, particularly in the construction of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where precise control over physicochemical properties is paramount for therapeutic success.
Core Concepts: Understanding the Role of Hydrophilicity
The Cbz-protected PEG4 linker combines a hydrophobic Cbz (Carboxybenzyl) protecting group with a hydrophilic PEG4 spacer. The Cbz group provides stability to the terminal amine during synthesis and can be selectively removed under specific conditions to allow for conjugation to a payload or targeting moiety.[1] The core of its favorable hydrophilic properties lies in the tetra-polyethylene glycol (PEG4) chain.
The repeating ethylene glycol units (−CH₂−CH₂−O−) of the PEG chain form hydrogen bonds with water molecules, leading to high aqueous solubility.[2] This "hydrophilicity reservoir" is crucial for:
-
Improving the Solubility of Hydrophobic Payloads: Many potent anticancer agents are poorly water-soluble. A PEG linker can significantly enhance the overall solubility of the resulting conjugate, making it suitable for intravenous administration.[3][4]
-
Enhancing Pharmacokinetics: The hydrophilic PEG chain creates a hydration shell around the drug conjugate.[2] This steric hindrance reduces recognition by the immune system and proteolytic enzymes, leading to a longer circulation half-life and improved bioavailability.
-
Reducing Aggregation: The enhanced solubility imparted by the PEG linker minimizes the tendency of drug conjugates to aggregate, which can improve stability and reduce the risk of immunogenicity.[5]
Quantitative Assessment of Hydrophilicity
While the qualitative hydrophilic nature of PEG linkers is well-established, quantitative data provides a more precise understanding for formulation and development.
| Property | Value/Description | Significance |
| Calculated LogP | 0.3[6] | The octanol-water partition coefficient (LogP) is a measure of lipophilicity. A value of 0.3 indicates that the compound is slightly more soluble in the aqueous phase than in the organic phase, confirming its hydrophilic character. A negative LogP value signifies higher hydrophilicity, while a positive value indicates higher lipophilicity. |
| Water Solubility | While a precise numerical value for Cbz-NH-PEG4-COOH is not readily available in the literature, short-chain liquid polyethylene glycols are miscible with water in any ratio.[7] Solid PEGs also exhibit significant water solubility, which increases with temperature.[7] It is therefore expected that Cbz-protected PEG4 linker has high water solubility. | High water solubility is critical for the formulation of parenteral drugs and for ensuring the biocompatibility of the linker in physiological environments. |
| Solubility in Organic Solvents | Soluble in methylene chloride, dimethylacetamide (DMAC), and dimethyl sulfoxide (DMSO).[1][5] | This information is crucial for the practical aspects of synthesis and conjugation reactions, which are often performed in organic solvents. |
Experimental Protocols
Representative Synthesis of a Cbz-Protected PEG4 Linker
While a specific protocol for Cbz-NH-PEG4-COOH is not publicly detailed, a representative synthesis can be adapted from protocols for similar structures, such as Boc-protected analogues. The general strategy involves the protection of the amine terminus of an amino-PEG-acid with a Cbz group.
Materials:
-
Amino-PEG4-carboxylic acid
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dioxane
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve amino-PEG4-carboxylic acid in a 1:1 mixture of dioxane and water containing sodium bicarbonate.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add benzyl chloroformate dropwise to the cooled solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with 1N HCl to pH ~3.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield Cbz-NH-PEG4-COOH.
Determination of Octanol-Water Partition Coefficient (LogP) by Shake-Flask Method
This protocol outlines the gold standard method for the experimental determination of LogP.[8]
Materials:
-
Cbz-NH-PEG4-COOH
-
n-Octanol (pre-saturated with water)
-
Water (pH 7.4 phosphate buffer, pre-saturated with n-octanol)
-
Centrifuge tubes
-
Mechanical shaker
-
UV-Vis spectrophotometer or HPLC system for concentration measurement
Procedure:
-
Prepare a stock solution of Cbz-NH-PEG4-COOH in the aqueous phase.
-
In a centrifuge tube, combine a known volume of the stock solution with an equal volume of the n-octanol phase.
-
Securely cap the tube and place it on a mechanical shaker. Agitate for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
After shaking, centrifuge the tube to achieve a clear separation of the two phases.
-
Carefully withdraw an aliquot from both the aqueous and the n-octanol phases.
-
Determine the concentration of the Cbz-NH-PEG4-COOH in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Visualizing the Role and Workflow of Cbz-Protected PEG4 Linkers
Role of the Cbz-Protected PEG4 Linker in Drug Delivery
The following diagram illustrates the conceptual role of a hydrophilic linker in improving the properties of a therapeutic agent.
Caption: Role of a hydrophilic linker in enhancing drug properties.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
This diagram outlines a typical workflow for the development and characterization of an ADC utilizing a Cbz-protected PEG4 linker.
Caption: ADC development and characterization workflow.
Conclusion
The Cbz-protected PEG4 linker is a valuable tool in drug development, primarily due to the significant hydrophilic properties imparted by the PEG4 spacer. This hydrophilicity translates to improved solubility, stability, and pharmacokinetic profiles of the resulting drug conjugates. A thorough understanding and quantitative characterization of these properties are essential for the rational design and successful development of next-generation targeted therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Comprehensive ADC Analysis via Automated MS Workflows - Protein Metrics [proteinmetrics.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. agilent.com [agilent.com]
- 5. acdlabs.com [acdlabs.com]
- 6. Cbz-N-amido-PEG4-acid | C19H29NO8 | CID 51340940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Polyethylene glycol derivatives [m.chemicalbook.com]
- 8. encyclopedia.pub [encyclopedia.pub]
Role of Cbz protecting group in PEG linkers
An In-depth Technical Guide to the Role of the Carboxybenzyl (Cbz) Protecting Group in PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of bioconjugation and drug delivery, Polyethylene Glycol (PEG) linkers are indispensable tools.[1][2] They serve as flexible, biocompatible spacers that can improve the solubility, stability, and pharmacokinetic profiles of therapeutic molecules.[1][2] The synthesis of complex bioconjugates often requires a multi-step approach where specific functional groups must be temporarily masked to prevent unwanted side reactions. This is achieved through the use of protecting groups.[3][4]
Among the arsenal of amine protecting groups, the Carboxybenzyl (Cbz or Z) group is a stalwart, widely used for its stability and specific cleavage conditions.[5][6][7] This guide provides a detailed exploration of the critical role the Cbz protecting group plays in the synthesis and application of PEG linkers, offering insights into its chemistry, experimental protocols, and strategic use in drug development.
Core Function of the Cbz Group in PEG Linkers
The primary role of the Cbz group in PEG linkers is to protect a terminal amine functionality. PEG molecules are often synthesized as diamines or amine-acid hetero-bifunctional linkers. To achieve regioselective conjugation—for instance, to attach one specific molecule to the amine end and another to the acid end—one of the reactive groups must be protected.
The Cbz group forms a stable carbamate with the amine, rendering it unreactive to a wide range of conditions, including basic and most aqueous acidic environments.[5][8] This stability is crucial during subsequent synthetic steps, such as the activation of a carboxyl group or reaction at another site on the molecule.
Key Advantages of Cbz Protection:
-
Stability: The Cbz group is robust and withstands basic conditions and many acidic conditions used for other protecting groups like Boc (tert-butyloxycarbonyl).[6][9]
-
Orthogonality: It is orthogonal to other common protecting groups. For example, the Cbz group is stable under the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc (9-fluorenylmethoxycarbonyl) groups, making it ideal for complex, multi-step syntheses like solid-phase peptide synthesis (SPPS).[6][7]
-
Clean Cleavage: Deprotection is typically achieved through catalytic hydrogenolysis (e.g., H₂/Pd-C), which yields the free amine, toluene, and carbon dioxide as byproducts, simplifying purification.[6][10]
-
Crystallinity: The introduction of the aromatic Cbz group can often induce crystallinity in the protected PEG linker, which facilitates purification.[10]
Synthesis and Deprotection Chemistry
The strategic application of Cbz-protected PEG linkers relies on efficient and high-yielding protection and deprotection methodologies.
Cbz Protection of PEG-Amine
The most common method for introducing the Cbz group is the reaction of an amine with benzyl chloroformate (Cbz-Cl) under basic conditions.[6][8] This is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of Cbz-Cl.
References
- 1. chempep.com [chempep.com]
- 2. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 3. people.uniurb.it [people.uniurb.it]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. mobt3ath.com [mobt3ath.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. tandfonline.com [tandfonline.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
The Core Principles of Carboxylic Acid Functionalized PEG4 Linkers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide serves as a comprehensive resource on the fundamentals of carboxylic acid functionalized tetraethylene glycol (PEG4) linkers. These bifunctional molecules are pivotal in the fields of bioconjugation, drug delivery, and proteomics, offering a versatile platform for covalently linking molecules of interest. This guide will delve into their core properties, chemical reactivity, and provide detailed experimental protocols for their application, with a focus on creating stable bioconjugates.
Introduction to Carboxylic Acid Functionalized PEG4 Linkers
A carboxylic acid functionalized PEG4 linker is a chemical entity featuring a four-unit polyethylene glycol chain terminated with a carboxylic acid group (-COOH) at one end and another functional group at the other. The PEG4 spacer is a discrete and defined chemical structure, which is crucial for ensuring batch-to-batch consistency in bioconjugate manufacturing[1]. This homogeneity is a significant advantage over traditional polydisperse PEGs, which consist of a mixture of polymers with varying chain lengths[1].
The core utility of these linkers lies in the combination of the physicochemical properties of the PEG4 spacer and the reactivity of the terminal carboxylic acid. The PEG4 component enhances aqueous solubility, reduces immunogenicity, and provides a flexible spacer to minimize steric hindrance between the conjugated molecules[2][3][4]. The carboxylic acid, in turn, provides a reactive handle for covalent attachment to primary amines, such as the lysine residues found on proteins and antibodies[2][5].
Physicochemical Properties and Advantages
The incorporation of a PEG4 spacer into bioconjugates imparts several beneficial properties that are critical for the development of therapeutics and research tools.
Key Advantages of the PEG4 Spacer:
-
Enhanced Hydrophilicity and Solubility: Many therapeutic agents, particularly potent cytotoxic drugs used in antibody-drug conjugates (ADCs), are hydrophobic. The hydrophilic nature of the PEG linker improves the overall solubility of the conjugate, preventing aggregation and simplifying formulation[4][][7].
-
Reduced Immunogenicity: The PEG chain can form a protective hydration shell around the bioconjugate, which can mask immunogenic epitopes and reduce the likelihood of an immune response[4][][7].
-
Improved Pharmacokinetics: By increasing hydrophilicity and providing steric shielding, the PEG4 spacer can protect the conjugate from proteolytic degradation and reduce renal clearance, leading to a longer circulation half-life and improved drug exposure at the target site[4][][7].
-
Optimal Spacing: The defined length of the PEG4 spacer (approximately 1.4 nm) provides spatial separation between the conjugated molecules, which is crucial for maintaining the biological activity of proteins or antibodies by preventing the payload from interfering with their binding sites[4][8].
These properties and their functional outcomes are summarized in the logical flow diagram below.
Caption: Logical flow of the PEG4 spacer's functional contributions.
Chemistry of Carboxylic Acid Activation and Amine Coupling
The terminal carboxylic acid of the PEG4 linker is not inherently reactive towards amines. It must first be activated to form a more reactive species. The most common method for this activation is the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDC.HCl) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The reaction proceeds in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Formation of the NHS Ester and Amide Bond: This unstable intermediate can react directly with a primary amine. However, to improve reaction efficiency and stability, especially in aqueous solutions, NHS is added to convert the O-acylisourea intermediate into a more stable NHS ester. This amine-reactive NHS ester then readily reacts with a primary amine (-NH2) on the target molecule to form a stable amide bond.
The overall reaction mechanism is depicted below.
Caption: Reaction mechanism for EDC/NHS activation of a COOH-PEG4 linker and subsequent amine coupling.
Quantitative Data Summary
The efficiency of the conjugation reaction is dependent on several factors, including pH, reagent concentrations, and reaction time. The following tables summarize key quantitative parameters for successful bioconjugation using carboxylic acid functionalized PEG4 linkers.
Table 1: Recommended Reagent Molar Ratios for EDC/NHS Activation
| Reagent | Molar Ratio (relative to COOH-PEG4-Linker) | Purpose | Reference |
| EDC | 1.5 - 5-fold molar excess | Activates the carboxylic acid group. | [2][3][9] |
| NHS/Sulfo-NHS | 1.2 - 5-fold molar excess | Stabilizes the activated intermediate, improving reaction efficiency. | [2][3][9] |
| Activated Linker | 1.5 - 20-fold molar excess | Drives the conjugation reaction with the amine-containing molecule. | [3][4][10] |
Table 2: Optimal Reaction Conditions
| Parameter | Recommended Range/Value | Rationale | Reference |
| Activation pH | 4.5 - 6.0 | EDC/NHS activation is most efficient in a slightly acidic environment. | [11][12][13] |
| Conjugation pH | 7.0 - 8.5 | Reaction of NHS esters with primary amines is most efficient at neutral to slightly basic pH. | [4][11][12][13] |
| Activation Time | 15 - 30 minutes at room temperature | Sufficient time for the formation of the NHS-activated ester. | [2][9][11] |
| Conjugation Time | 1 - 2 hours at room temperature or overnight at 4°C | Allows for efficient coupling to the amine-containing molecule. | [2][3][11] |
| Storage of Linker | -20°C under an inert atmosphere | Prevents degradation of the reagent. | [2][14][15] |
Experimental Protocols
The following are detailed methodologies for the activation of a carboxylic acid functionalized PEG4 linker and its subsequent conjugation to a protein, followed by characterization of the conjugate.
Protocol 1: EDC/NHS Activation of COOH-PEG4 Linker and Conjugation to a Protein
This two-step, one-pot protocol describes the formation of an amine-reactive NHS ester from a COOH-PEG4 linker and its subsequent conjugation to a protein containing primary amines (e.g., lysine residues).
Materials:
-
COOH-PEG4-Linker
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or other amine-free buffer
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Amine-containing protein (e.g., antibody) in Coupling Buffer (1-5 mg/mL)
-
Size-exclusion chromatography (SEC) column or dialysis cassette for purification
Procedure:
-
Reagent Preparation:
-
Equilibrate the COOH-PEG4-linker, EDC, and NHS/Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation[9][16].
-
Prepare a stock solution of the COOH-PEG4-linker (e.g., 10 mg/mL) in anhydrous DMSO or DMF[3].
-
Immediately before use, prepare fresh stock solutions of EDC and NHS/Sulfo-NHS in either anhydrous DMSO or Activation Buffer[9].
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the desired amount of the COOH-PEG4-linker stock solution.
-
Add the EDC stock solution to achieve a final molar ratio of 1.5 to 5-fold excess over the linker[2][3].
-
Immediately add the NHS/Sulfo-NHS stock solution to achieve a final molar ratio of 1.2 to 5-fold excess over the linker[2][3].
-
Vortex the reaction mixture gently and incubate at room temperature for 15-30 minutes[2][11]. The activated linker should be used immediately.
-
-
Conjugation to Protein:
-
Add the freshly activated linker solution to the protein solution in Coupling Buffer. A starting point is a 10 to 20-fold molar excess of the activated linker to the protein, but this should be optimized for the desired degree of labeling[3][4].
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring or rotation[2][3][11].
-
-
Quenching the Reaction:
-
Purification of the Conjugate:
The general workflow for this conjugation process is illustrated in the diagram below.
Caption: General experimental workflow for protein conjugation with a COOH-PEG4 linker.
Protocol 2: Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to confirm successful PEGylation and determine the degree of labeling.
Materials:
-
Purified PEGylated protein conjugate
-
Liquid Chromatography-Mass Spectrometry (LC/MS) system
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) equipment
Procedure:
-
Mass Spectrometry (MS) Analysis:
-
Analyze the purified conjugate using LC/MS to determine its molecular weight[17][18].
-
The mass increase compared to the unconjugated protein will indicate the number of PEG linkers attached. Deconvolution of the mass spectrum can help identify the distribution of species with different degrees of labeling[19].
-
Tandem MS (MS/MS) can be used to identify the specific sites of PEGylation on the protein[17][19].
-
-
SDS-PAGE Analysis:
-
Run both the unconjugated and PEGylated protein on an SDS-PAGE gel.
-
Successful conjugation will result in a shift in the molecular weight, with the PEGylated protein band appearing higher on the gel than the unconjugated protein band. The extent of the shift can give a qualitative indication of the degree of PEGylation.
-
Applications in Drug Development
Carboxylic acid functionalized PEG4 linkers are extensively used in the development of complex biotherapeutics, most notably in Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).
-
Antibody-Drug Conjugates (ADCs): In ADCs, the linker connects a monoclonal antibody to a potent cytotoxic payload[20]. The properties of the PEG4 linker enhance the solubility and stability of the ADC, improve its pharmacokinetic profile, and allow for the controlled attachment of the drug to the antibody[][20][21].
-
PROTACs: PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation[14]. The PEG4 linker serves as a flexible spacer connecting the ligand for the target protein to the ligand for the E3 ligase, optimizing the formation of the ternary complex required for protein degradation[2][14][22].
The versatility and well-defined properties of carboxylic acid functionalized PEG4 linkers make them an invaluable tool for researchers and scientists in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Acid | PEG Carboxylic Acid | COOH PEG | Acid Linkers | AxisPharm [axispharm.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. benchchem.com [benchchem.com]
- 10. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 11. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 12. broadpharm.com [broadpharm.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 16. broadpharm.com [broadpharm.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. walshmedicalmedia.com [walshmedicalmedia.com]
- 19. Characterization of PEGylated Biopharmaceutical Products by LC/MS and LC/MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 20. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 21. What are PEG Linkers? - Creative Biolabs [creative-biolabs.com]
- 22. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
An In-depth Technical Guide to Bifunctional PEG Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bifunctional Poly(ethylene glycol) (PEG) linkers have become indispensable tools in the field of bioconjugation, enabling the precise connection of two molecular entities, such as proteins, peptides, oligonucleotides, or small molecule drugs. Their unique properties, including high water solubility, biocompatibility, and low immunogenicity, make them ideal for a wide range of applications, from therapeutic drug development to advanced diagnostics. This technical guide provides a comprehensive overview of bifunctional PEG linkers, their chemical properties, and their application in creating stable and effective bioconjugates.
Core Concepts of Bifunctional PEG Linkers
Bifunctional PEG linkers consist of a central PEG backbone with reactive functional groups at both termini. The PEG backbone, composed of repeating ethylene glycol units, imparts favorable physicochemical properties to the resulting conjugate, such as increased hydrodynamic size, which can extend in vivo circulation half-life and reduce renal clearance. The terminal functional groups are responsible for the covalent attachment to the target biomolecules.
There are two main categories of bifunctional PEG linkers:
-
Homobifunctional PEG Linkers: These linkers possess two identical reactive groups (X-PEG-X). They are primarily used for intramolecular crosslinking, polymerization, or for conjugating two identical molecules.
-
Heterobifunctional PEG Linkers: These linkers have two different reactive groups (X-PEG-Y). This dual reactivity allows for controlled, sequential conjugation of two different molecules, which is particularly advantageous in the synthesis of complex bioconjugates like antibody-drug conjugates (ADCs).[1]
Quantitative Data on Common Bifunctional PEG Linkers
The selection of an appropriate PEG linker is critical and depends on the specific application, the nature of the molecules to be conjugated, and the desired properties of the final product. The following tables summarize the quantitative data for some commonly used homobifunctional and heterobifunctional PEG linkers.
Table 1: Homobifunctional PEG Linkers
| Linker Name | Reactive Groups | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG-NHS | N-hydroxysuccinimide | 2,000 - 20,000 | 50 - 500 |
| Maleimide-PEG-Maleimide | Maleimide | 2,000 - 20,000 | 50 - 500 |
| Amine-PEG-Amine | Amine | 1,000 - 10,000 | 25 - 250 |
| Azide-PEG-Azide | Azide | 1,000 - 10,000 | 25 - 250 |
| Alkyne-PEG-Alkyne | Alkyne | 1,000 - 10,000 | 25 - 250 |
Table 2: Heterobifunctional PEG Linkers
| Linker Name | Reactive Group 1 | Reactive Group 2 | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |
| NHS-PEG-Maleimide | N-hydroxysuccinimide | Maleimide | 2,000 - 10,000 | 50 - 250 |
| Azide-PEG-NHS | Azide | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |
| Alkyne-PEG-NHS | Alkyne | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |
| Amine-PEG-COOH | Amine | Carboxylic Acid | 1,000 - 5,000 | 25 - 125 |
| Biotin-PEG-NHS | Biotin | N-hydroxysuccinimide | 1,000 - 5,000 | 25 - 125 |
Experimental Protocols
The following are detailed methodologies for key bioconjugation experiments using bifunctional PEG linkers.
Protocol 1: Two-Step Antibody-Drug Conjugation using NHS-PEG-Maleimide Linker
This protocol describes the conjugation of a thiol-containing drug to an antibody using a heterobifunctional NHS-PEG-Maleimide linker. This is a common strategy for the synthesis of Antibody-Drug Conjugates (ADCs).
Materials:
-
Antibody (e.g., IgG) in phosphate-buffered saline (PBS), pH 7.2-7.4
-
NHS-PEGn-Maleimide linker (n = number of PEG units)
-
Thiol-containing drug
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reducing agent (e.g., TCEP, DTT)
-
Quenching reagent (e.g., Tris or glycine)
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Reaction buffers: PBS (pH 7.2-7.4), and a slightly alkaline buffer for NHS ester reaction if needed (e.g., sodium bicarbonate buffer, pH 8.0-8.5)
Procedure:
Step 1: Antibody Modification with NHS-PEG-Maleimide
-
Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer like PBS at a concentration of 1-10 mg/mL.[2]
-
Linker Preparation: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
Reaction: Add a 5- to 20-fold molar excess of the dissolved linker to the antibody solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.[3] The pH of the reaction buffer can be adjusted to 8.0-8.5 to facilitate the reaction between the NHS ester and the primary amines on the antibody.[]
-
Removal of Excess Linker: Remove the unreacted linker using a desalting column equilibrated with PBS (pH 7.2-7.4). This step is crucial to prevent the maleimide groups from reacting with any remaining free amines.
Step 2: Conjugation of the Thiol-Containing Drug
-
Drug Preparation: Dissolve the thiol-containing drug in an appropriate solvent (e.g., DMSO). If the drug does not have a free thiol, it may need to be reduced using a reducing agent like TCEP.
-
Conjugation: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody solution.
-
Reaction: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The maleimide group reacts specifically with the thiol group to form a stable thioether bond.[5]
-
Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as N-ethylmaleimide or cysteine can be added.
-
Purification: Purify the resulting ADC using size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or affinity chromatography to remove any unconjugated drug and other impurities.[][6]
Protocol 2: Characterization of the PEGylated Antibody-Drug Conjugate
1. Determination of Drug-to-Antibody Ratio (DAR):
-
UV-Vis Spectroscopy: The DAR can be estimated by measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and a wavelength where the drug has maximum absorbance. The contributions of the drug and antibody to the absorbance at 280 nm need to be taken into account.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to determine the molecular weight of the intact ADC. The number of conjugated drug molecules can be calculated from the mass shift compared to the unconjugated antibody.[7]
2. Analysis of Purity and Aggregation:
-
Size-Exclusion Chromatography (SEC): SEC is used to separate the ADC from aggregates and low molecular weight impurities. A single, symmetrical peak for the monomeric ADC indicates high purity.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the ADC and the covalent attachment of the drug.
3. Assessment of Biological Activity:
-
Antigen Binding Affinity: The binding affinity of the ADC to its target antigen can be determined using methods like enzyme-linked immunosorbent assay (ELISA) or surface plasmon resonance (SPR).
-
In Vitro Cytotoxicity: The potency of the ADC can be evaluated by measuring its cytotoxic effect on target cancer cell lines.
Visualizing Bioconjugation Workflows
Graphviz (DOT language) can be used to create clear diagrams of experimental workflows. Below are examples relevant to bioconjugation with bifunctional PEG linkers.
Workflow for Two-Step ADC Synthesis
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).
Logical Relationship of PEG Linker Properties and Bioconjugate Performance
Caption: Relationship between PEG linker properties and bioconjugate performance.
Conclusion
Bifunctional PEG linkers are versatile and powerful tools for the creation of advanced bioconjugates. Their tunable properties allow for the precise engineering of molecules with enhanced therapeutic and diagnostic potential. A thorough understanding of the different types of PEG linkers, their reactive chemistries, and the appropriate experimental protocols is essential for researchers and drug development professionals to successfully design and synthesize effective bioconjugates for a wide range of applications.
References
- 1. benchchem.com [benchchem.com]
- 2. furthlab.xyz [furthlab.xyz]
- 3. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Simplified strategy for developing purification processes for antibody-drug conjugates using cation-exchange chromatography in flow-through mode [agris.fao.org]
- 7. enovatia.com [enovatia.com]
An In-Depth Technical Guide to CbzNH-PEG4-CH2COOH for PROTAC Development
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTACs and the Critical Role of Linkers
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality in drug discovery. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is not merely a spacer but plays a crucial role in the efficacy of the PROTAC, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the target protein.
This technical guide focuses on CbzNH-PEG4-CH2COOH, a versatile linker used in the synthesis of PROTACs. We will delve into its structure, properties, and application in PROTAC development, providing a comprehensive resource for researchers in the field.
Core Concepts of PROTAC Action
The mechanism of action of a PROTAC involves several key steps, which are illustrated in the signaling pathway diagram below.
Caption: The PROTAC-mediated protein degradation pathway.
This compound: A Key Building Block for PROTAC Synthesis
This compound is a bifunctional linker that offers several advantages for PROTAC design. Its chemical structure consists of a carboxybenzyl (Cbz)-protected amine, a 4-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid.
Structural Features and Properties:
| Feature | Description |
| Cbz-Protected Amine | The carboxybenzyl (Cbz) group is a common protecting group for amines. It is stable under a variety of reaction conditions but can be readily removed by hydrogenolysis to yield a free primary amine. This allows for sequential and controlled conjugation to the E3 ligase ligand or the POI ligand. |
| PEG4 Spacer | The tetraethylene glycol (PEG4) spacer is a hydrophilic chain that enhances the aqueous solubility of the PROTAC molecule.[1] This is particularly beneficial as PROTACs are often large molecules with poor solubility. The length of the PEG spacer is also a critical parameter that can be optimized to achieve the ideal distance and orientation between the POI and the E3 ligase for efficient ternary complex formation.[2] |
| Terminal Carboxylic Acid | The carboxylic acid group provides a reactive handle for standard amide coupling reactions with an amine-functionalized ligand, a common feature in many E3 ligase and POI binders. |
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C18H27NO8 |
| Molecular Weight | 385.41 g/mol |
| Appearance | Colorless viscous liquid |
| CAS Number | 1451362-51-8 |
Experimental Protocols
General Synthesis of a PROTAC using this compound
The synthesis of a PROTAC using this compound typically involves a multi-step process. The following is a general workflow, which can be adapted based on the specific POI ligand and E3 ligase ligand being used.
Caption: A general workflow for the synthesis of a PROTAC.
Detailed Protocol for Amide Coupling (Step 1 or 3):
-
To a solution of the carboxylic acid-containing component (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.2 equivalents) and N,N-diisopropylethylamine (DIPEA) (3 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add the amine-containing component (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired amide product.
Detailed Protocol for Cbz Deprotection (Step 2):
-
Dissolve the Cbz-protected intermediate in a suitable solvent such as methanol or ethyl acetate.
-
Add palladium on activated carbon (Pd/C, 10 wt. %) to the solution.
-
Stir the mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenator) at room temperature for 2-8 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine, which is often used in the next step without further purification.
Biological Evaluation of PROTACs
Western Blot for Target Protein Degradation:
A key experiment to evaluate the efficacy of a PROTAC is to measure the degradation of the target protein in cells. Western blotting is a standard technique for this purpose.
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified period (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare the samples with Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C. A primary antibody for a loading control (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. From this data, a dose-response curve can be generated to determine the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values.
Conclusion
This compound is a valuable and versatile linker for the development of PROTACs. Its well-defined structure, with orthogonally protected functional groups and a solubilizing PEG spacer, provides a robust platform for the systematic synthesis and optimization of these novel therapeutic agents. The detailed protocols provided in this guide offer a starting point for researchers to incorporate this linker into their PROTAC design and evaluation workflows, ultimately contributing to the advancement of targeted protein degradation as a therapeutic strategy.
References
The Crucial Role of PEG Linkers in Advancing Antibody-Drug Conjugates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker, a critical component connecting the antibody to the payload, profoundly influences the ADC's stability, efficacy, and overall therapeutic index. Among the various linker technologies, polyethylene glycol (PEG) linkers have emerged as a cornerstone in modern ADC design. This in-depth technical guide explores the multifaceted role of PEG linkers in ADCs, providing a comprehensive overview of their impact on ADC properties, detailed experimental protocols for their evaluation, and a visual representation of their mechanism of action.
The Function and Impact of PEG Linkers in ADCs
PEGylation, the covalent attachment of PEG chains, is a well-established strategy to enhance the pharmaceutical properties of therapeutic molecules. In the context of ADCs, PEG linkers serve as more than just a physical spacer; they are a critical tool for optimizing the conjugate's performance.
Key Advantages of PEG Linkers:
-
Enhanced Solubility and Stability: Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs). PEG linkers, being hydrophilic, can significantly improve the overall solubility of the ADC, preventing aggregation and enhancing stability in circulation.[1][2]
-
Improved Pharmacokinetics: The hydrophilic nature and increased hydrodynamic radius conferred by the PEG chain can shield the ADC from renal clearance and proteolytic degradation, leading to a prolonged plasma half-life.[3][4] This extended circulation time allows for greater accumulation of the ADC at the tumor site.
-
Reduced Immunogenicity: PEG chains can mask potential immunogenic epitopes on the antibody or the payload, thereby reducing the risk of an immune response against the ADC.[2][5]
-
Higher Drug-to-Antibody Ratios (DAR): By mitigating the hydrophobicity of the payload, PEG linkers enable the conjugation of a higher number of drug molecules per antibody without compromising the ADC's physical properties.[6][7] This can lead to the delivery of a greater therapeutic dose to the target cancer cells.
The length of the PEG chain is a critical parameter that must be optimized for each specific ADC. Longer PEG chains generally lead to improved pharmacokinetics but may sometimes reduce the in vitro cytotoxicity of the conjugate.[3] Therefore, a careful balance must be struck to achieve the optimal therapeutic window.
Quantitative Analysis of PEG Linker Performance
The selection of an appropriate PEG linker is a data-driven process. The following table summarizes quantitative data from various preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that direct comparisons should be made with caution, as the experimental conditions, antibody-payload combinations, and tumor models can vary between studies.
| PEG Linker Length | Average DAR | Plasma Half-life (t1/2) | In Vitro Cytotoxicity (IC50) | In Vivo Efficacy (Tumor Growth Inhibition) | Reference(s) |
| No PEG | ~2-4 | Short (e.g., 19.6 min for a miniaturized ADC) | High (Potent) | Variable, can be limited by rapid clearance | [3] |
| PEG4 | ~4-8 | Moderately Increased | Slightly Reduced | Improved compared to no PEG | [8] |
| PEG8 | ~8 | Significantly Increased | Reduced | Significant tumor growth inhibition | [9] |
| PEG12 | ~8 | Further Increased | Further Reduced | Potent antitumor activity | [8] |
| PEG24 | ~4-8 | Longest | Reduced compared to shorter PEGs | Strong tumor suppression and enhanced tolerability | [8] |
| 4 kDa | Not Specified | 2.5-fold increase vs. no PEG | 4.5-fold reduction vs. no PEG | Improved therapeutic ability | [10] |
| 10 kDa | Not Specified | 11.2-fold increase vs. no PEG | 22-fold reduction vs. no PEG | Most ideal tumor therapeutic ability in the studied model | [10] |
Experimental Protocols for ADC Characterization
Rigorous experimental evaluation is paramount in ADC development. The following sections provide detailed methodologies for key experiments to characterize ADCs with PEG linkers.
ADC Synthesis and Purification
The synthesis of an ADC with a PEG linker is a multi-step process that requires careful control of reaction conditions to ensure a homogenous product with a desired DAR. The following is a general protocol for a two-step conjugation process.
Objective: To synthesize and purify an antibody-drug conjugate using a PEG linker.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
PEG linker with appropriate reactive groups (e.g., maleimide for cysteine conjugation)
-
Cytotoxic payload with a compatible functional group
-
Reducing agent (e.g., TCEP) for interchain disulfide bond reduction (for cysteine conjugation)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)
Procedure:
-
Antibody Reduction (for Cysteine Conjugation):
-
Incubate the mAb with a 5-10 fold molar excess of TCEP at 37°C for 1-2 hours to reduce the interchain disulfide bonds.
-
Remove the excess TCEP using a desalting column.
-
-
Linker-Payload Conjugation:
-
Immediately add a 5-20 fold molar excess of the PEG linker-payload dissolved in a co-solvent like DMSO to the reduced antibody solution.
-
Allow the reaction to proceed at room temperature for 1-4 hours.
-
-
Quenching:
-
Add a molar excess of a quenching reagent like N-acetylcysteine to cap any unreacted maleimide groups on the linker.
-
-
Purification:
-
Purify the ADC from unconjugated antibody, free payload, and other reactants using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
Collect the fractions containing the purified ADC.
-
-
Characterization:
-
Determine the protein concentration (e.g., by UV-Vis spectroscopy at 280 nm).
-
Determine the drug-to-antibody ratio (DAR) using HIC-HPLC or LC-MS.
-
Assess the level of aggregation by SEC.
-
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a powerful technique to determine the DAR of ADCs, as it can separate species with different numbers of conjugated hydrophobic payloads.
Objective: To determine the average DAR and drug load distribution of an ADC using HIC-HPLC.
Materials and Instruments:
-
Purified ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
HPLC system with a UV detector
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 25 mM sodium phosphate, pH 7.0)
-
Mobile Phase B: Low salt buffer (e.g., 25 mM sodium phosphate, pH 7.0, with 20% isopropanol)
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL in Mobile Phase A.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 - 1.0 mL/min
-
Column Temperature: 25-30°C
-
Detection: UV at 280 nm
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes.
-
-
Data Analysis:
-
Integrate the peak areas for each species (unconjugated antibody, DAR2, DAR4, etc.).
-
Calculate the percentage of each species.
-
Calculate the average DAR using the following formula: Average DAR = Σ (% Peak Area of each species × DAR of that species) / 100
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the cytotoxic potential of the ADC.
Objective: To determine the in vitro cytotoxicity (IC50 value) of an ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
ADC sample and a vehicle control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium from the wells and add the ADC dilutions. Include wells with medium only (blank) and cells with vehicle control.
-
Incubate the plate at 37°C with 5% CO2 for 72-96 hours.
-
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each ADC concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a suitable software.[1][2][11]
-
In Vitro Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma by measuring the amount of released payload over time.
Objective: To assess the in vitro stability of the ADC linker in plasma from different species.
Materials:
-
Purified ADC sample
-
Plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)
-
Incubator at 37°C
-
LC-MS/MS system for payload quantification
Procedure:
-
Incubation:
-
Incubate the ADC sample in plasma at a final concentration of 50-100 µg/mL at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
-
Sample Preparation:
-
To precipitate the plasma proteins, add a cold organic solvent (e.g., acetonitrile) to the plasma aliquots.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the released payload.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the free payload.
-
-
Data Analysis:
In Vivo Pharmacokinetic (PK) Study in Mice
This study determines the pharmacokinetic profile of the ADC in an animal model.
Objective: To evaluate the absorption, distribution, metabolism, and excretion (ADME) of the ADC in mice.
Materials:
-
Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)
-
ADC sample
-
Dosing and blood collection supplies
Procedure:
-
Dosing: Administer a single intravenous (IV) dose of the ADC to the mice via the tail vein.
-
Blood Sampling: Collect serial blood samples from the mice at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours post-dose).
-
Plasma Preparation: Process the blood samples to obtain plasma by centrifugation.
-
Analysis:
-
Quantify the concentration of the total antibody and the conjugated ADC in the plasma samples using an enzyme-linked immunosorbent assay (ELISA).
-
Quantify the concentration of the unconjugated payload in the plasma using LC-MS/MS.
-
-
Data Analysis:
Visualization of Key Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the complex processes involved in ADC development and mechanism of action.
General Mechanism of Action of a PEGylated ADC
Caption: General mechanism of action of a PEGylated Antibody-Drug Conjugate (ADC).
Experimental Workflow for ADC Synthesis and Characterization
References
- 1. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Activating Autophagy Enhanced the Antitumor Effect of Antibody Drug Conjugates Rituximab-Monomethyl Auristatin E [frontiersin.org]
- 3. Microtubule disassembly by caspases is an important rate-limiting step of cell extrusion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. waters.com [waters.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. ATM acts downstream of ATR in the DNA damage response signalling of bystander cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ATM regulates ATR chromatin loading in response to DNA double-strand breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 13. adcreview.com [adcreview.com]
Methodological & Application
Application Notes and Protocols for CbzNH-PEG4-CH2COOH in PROTAC Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to selectively degrade target proteins of interest (POIs). A PROTAC molecule consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability.[1][2][3][4]
Polyethylene glycol (PEG) linkers are widely used in PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be adjusted.[2][5][][7] CbzNH-PEG4-CH2COOH is a versatile PEG-based linker that offers several advantages in PROTAC synthesis. The terminal carboxylic acid allows for straightforward amide bond formation with an amine-functionalized warhead or E3 ligase ligand.[8] The benzyloxycarbonyl (Cbz) protecting group on the other end provides an orthogonal handle for subsequent deprotection and coupling to the second binding moiety.[5][9] This stepwise approach allows for a more controlled and modular synthesis of the final PROTAC molecule.
These application notes provide detailed protocols and guidelines for the effective use of this compound in the synthesis of potent and selective PROTACs.
Key Features of this compound
-
Hydrophilic PEG4 Spacer: Improves the aqueous solubility of the PROTAC, which can enhance cell permeability and bioavailability.[2][3]
-
Defined Length: The four-unit PEG chain provides a specific and optimized distance between the two ligands, which is crucial for efficient ternary complex formation.[1][]
-
Orthogonal Protecting Group Strategy: The Cbz and carboxylic acid functionalities allow for a controlled, stepwise synthesis, minimizing the formation of undesired side products.[9][10]
-
Versatile Coupling Chemistry: The carboxylic acid can be readily activated for amide bond formation with a variety of amine-containing ligands.[8]
PROTAC Synthesis Workflow using this compound
The general strategy for synthesizing a PROTAC using this compound involves a two-step amide coupling process with an intermediary deprotection step. The order of coupling (i.e., whether the linker is first attached to the warhead or the E3 ligase ligand) can be adapted based on the specific chemistry of the ligands.
Experimental Protocols
Protocol 1: Amide Coupling of this compound to an Amine-Functionalized Ligand
This protocol describes the coupling of the carboxylic acid moiety of the linker to an amine-containing warhead or E3 ligase ligand.
Materials:
-
This compound
-
Amine-functionalized ligand (e.g., warhead-NH2 or E3 ligase ligand-NH2)
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) and the amine-functionalized ligand (1.0-1.2 eq) in anhydrous DMF.
-
To the solution, add HATU (1.2 eq) and DIPEA (2.0-3.0 eq) at room temperature.
-
Stir the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO3 solution and then with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the Cbz-protected linker-ligand conjugate.
Protocol 2: Cbz Deprotection
This protocol describes the removal of the Cbz protecting group to yield a free amine for the subsequent coupling reaction.
Materials:
-
Cbz-protected linker-ligand conjugate
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) balloon or a hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected linker-ligand conjugate in MeOH or EtOH in a round-bottom flask.
-
Carefully add Pd/C (typically 10-20 mol%) to the solution.
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 2-16 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Rinse the Celite pad with additional solvent (MeOH or EtOH).
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine-linker-ligand conjugate, which can often be used in the next step without further purification.
Protocol 3: Second Amide Coupling to Form the Final PROTAC
This protocol describes the coupling of the newly formed amine with a carboxylic acid-functionalized ligand.
Materials:
-
Amine-linker-ligand conjugate from Protocol 2
-
Carboxylic acid-functionalized ligand (e.g., E3 ligase ligand-COOH or warhead-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
DCM
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
Follow the same procedure as in Protocol 1, using the amine-linker-ligand conjugate (1.0 eq) and the carboxylic acid-functionalized ligand (1.0-1.2 eq).
-
After workup, purify the final PROTAC molecule using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its identity and purity.
PROTAC Evaluation: A Representative Signaling Pathway
The efficacy of a synthesized PROTAC is evaluated by its ability to induce the degradation of the target protein. Below is a conceptual diagram illustrating how a PROTAC targeting a hypothetical kinase (e.g., "Target Kinase") involved in a cancer signaling pathway would function.
Quantitative Data Summary
The length and composition of the linker are critical for PROTAC performance. Systematic variation of the PEG linker length can significantly impact the degradation efficiency (DC50) and the maximal degradation (Dmax) of the target protein. The following table provides representative data from published studies on the effect of PEG linker length on PROTAC activity for different targets. While not specific to this compound, this data illustrates the importance of linker optimization.
| Target Protein | E3 Ligase | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference |
| Estrogen Receptor α | VHL | PEG | 12 | No degradation | - | [1] |
| Estrogen Receptor α | VHL | PEG | 21 | 3 | 96 | [1] |
| Estrogen Receptor α | VHL | PEG | 29 | 292 | 76 | [1] |
| SMARCA2 | VHL | PEG | - | 300 | 65 | [10] |
| SMARCA4 | VHL | PEG | - | 250 | 70 | [10] |
DC50: The concentration of a PROTAC required to degrade 50% of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Conclusion
This compound is a valuable building block for the modular synthesis of PROTACs. Its hydrophilic PEG4 spacer can impart favorable physicochemical properties, while the orthogonal protecting group strategy allows for a controlled and efficient synthetic route. The provided protocols offer a general framework for the utilization of this linker in the development of novel protein degraders. As illustrated by the representative data, careful consideration and optimization of the linker are paramount to achieving potent and selective PROTACs. Researchers are encouraged to adapt and optimize these protocols to suit their specific target and ligand combinations.
References
- 1. benchchem.com [benchchem.com]
- 2. precisepeg.com [precisepeg.com]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. total-synthesis.com [total-synthesis.com]
- 7. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for CbzNH-PEG4-CH2COOH Conjugation to Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
CbzNH-PEG4-CH2COOH is a heterobifunctional linker molecule widely utilized in bioconjugation, particularly in the fields of drug delivery, proteomics, and diagnostics. This linker features a terminal carboxylic acid and a carbobenzyloxy (Cbz) protected primary amine, separated by a hydrophilic tetra-polyethylene glycol (PEG4) spacer. The carboxylic acid moiety allows for covalent attachment to primary amines on biomolecules, such as proteins, peptides, and antibodies, through the formation of a stable amide bond. The PEG4 spacer enhances the solubility and bioavailability of the resulting conjugate while reducing steric hindrance and immunogenicity. The Cbz protecting group provides an orthogonal handle for subsequent deprotection and further functionalization if required.
This document provides detailed protocols and application notes for the successful conjugation of this compound to primary amines on target molecules.
Principle of Conjugation
The conjugation of this compound to a primary amine-containing molecule is typically achieved through a two-step process involving the activation of the carboxylic acid group, followed by nucleophilic attack from the primary amine. The most common method for activating the carboxylic acid is through the use of carbodiimide chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
The process begins with the reaction of the carboxylic acid on the PEG linker with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is prone to hydrolysis in aqueous solutions. To enhance the stability and efficiency of the reaction, NHS is added to convert the O-acylisourea intermediate into a more stable, amine-reactive NHS ester. This activated linker then readily reacts with a primary amine on the target molecule to form a stable amide bond, releasing NHS as a byproduct.
Quantitative Data Summary
The efficiency of the conjugation reaction is influenced by several factors, including the molar ratio of reactants, pH, temperature, and reaction time. The following tables provide a summary of typical reaction conditions and expected outcomes based on data from similar PEGylation procedures.
Table 1: Recommended Molar Ratios of Reagents for Carboxylic Acid Activation
| Reagent | Molar Excess (relative to this compound) | Purpose |
| EDC | 1.2 - 10 fold | Activates the carboxylic acid to form an O-acylisourea intermediate. |
| NHS/Sulfo-NHS | 1.5 - 5 fold | Stabilizes the activated intermediate by forming an amine-reactive NHS ester. |
Table 2: Recommended Reaction Conditions for Amine Coupling
| Parameter | Recommended Range | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Optimal for EDC/NHS activation of the carboxylic acid. MES buffer is commonly used. |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 30 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.5 | Optimal for the reaction of the NHS ester with the primary amine. PBS or Borate buffer is suitable. |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction at 4°C overnight can increase yield for sensitive biomolecules. |
| Time | 2 hours to overnight | |
| Linker to Biomolecule Molar Ratio | 5 - 20 fold excess of linker | The optimal ratio should be determined empirically for each specific application to achieve the desired degree of labeling. |
Table 3: Example Conjugation Efficiency
| Target Molecule | Linker | Molar Ratio (Linker:Target) | Conjugation Efficiency | Reference |
| Interferon α-2b | Cbz-QGR-PEG-Linker | Not Specified | >99% (via transglutaminase chemistry) | [1] |
| Bovine Serum Albumin (BSA) | THC-COOH | 60:1 (Linker:BSA) | Not explicitly quantified, but successful conjugation demonstrated. | [2] |
| Amine-modified Oligonucleotides | TAMRA-PEG3-COOH | 1:1 to 1.5:1 (Activated Dye:Oligo) | Not explicitly quantified, but presented as a working protocol. | [3] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of this compound to a primary amine-containing protein.
Materials:
-
This compound
-
Amine-containing protein (e.g., antibody, enzyme)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, or 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
Protocol:
Step 1: Preparation of Reagents
-
Equilibrate all reagents to room temperature before use.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Immediately before use, prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL each).
-
Prepare the amine-containing protein in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL). Ensure the buffer does not contain primary amines (e.g., Tris).
Step 2: Activation of this compound
-
In a microcentrifuge tube, combine the desired amount of this compound stock solution with the appropriate volume of Activation Buffer.
-
Add a 1.2 to 10-fold molar excess of the freshly prepared EDC solution to the this compound solution.
-
Add a 1.5 to 5-fold molar excess of the freshly prepared NHS solution to the reaction mixture.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.
Step 3: Conjugation to the Primary Amine
-
Add the activated this compound solution from Step 2 to the protein solution. A 5 to 20-fold molar excess of the activated linker over the protein is a common starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.5. If necessary, adjust the pH with the Conjugation Buffer.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle agitation.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature. This will hydrolyze any unreacted NHS esters.
Step 5: Purification of the Conjugate
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).
-
Alternatively, for larger sample volumes, purify the conjugate by dialysis against an appropriate buffer.
Step 6: Characterization of the Conjugate
-
Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA or Bradford).
-
The degree of labeling (DOL), which is the average number of linker molecules conjugated per protein molecule, can be determined by various methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the linker contains a chromophore.
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Reaction mechanism for amide bond formation.
References
Application Notes and Protocols for Cbz Deprotection of PEGylated Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible protection of amine functionalities is a cornerstone of modern organic synthesis, particularly in the fields of peptide synthesis, medicinal chemistry, and drug delivery. The Carboxybenzyl (Cbz or Z) group is a widely utilized amine protecting group due to its stability under various reaction conditions and its susceptibility to cleavage under specific, mild conditions.[1] Polyethylene glycol (PEG) is frequently conjugated to therapeutic molecules and drug delivery systems to enhance their pharmacokinetic and pharmacodynamic properties, such as increased solubility, prolonged circulation half-life, and reduced immunogenicity.
The development of PEGylated drugs and bioconjugates often involves the use of linkers or building blocks where amine groups are temporarily protected with the Cbz group. The efficient and clean removal of the Cbz group from these PEGylated compounds is a critical step in the synthesis of the final active molecule. However, the presence of the large, flexible PEG chain can introduce challenges to the deprotection reaction, including altered solubility, potential steric hindrance, and difficulties in product purification.
These application notes provide detailed protocols for the deprotection of Cbz-protected amines in PEGylated compounds, focusing on the most common and effective methods: catalytic hydrogenolysis, transfer hydrogenolysis, and acidic cleavage. The information presented is intended to guide researchers in selecting and optimizing the appropriate deprotection strategy for their specific PEGylated substrate.
Deprotection Strategies and Mechanisms
The choice of the Cbz deprotection method is dictated by the overall structure of the PEGylated molecule and the presence of other functional groups. The three primary strategies are:
-
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection, involving the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst. It is known for its mild and clean reaction profile.[1]
-
Transfer Hydrogenolysis: A safer alternative to using hydrogen gas, this method employs a hydrogen donor, such as ammonium formate or cyclohexene, in the presence of a palladium catalyst.[2]
-
Acidic Cleavage: This method is useful when the PEGylated compound contains functional groups that are sensitive to reduction. Strong acids like hydrogen bromide in acetic acid or milder Lewis acids can be employed.[3]
Data Presentation: Comparison of Cbz Deprotection Methods for PEGylated Compounds
The following table summarizes typical reaction conditions and outcomes for the deprotection of Cbz-protected PEGylated compounds based on literature findings. Direct comparison of yields and purities is challenging due to the variability in substrates and reaction scales.
| Deprotection Method | Substrate Example | Catalyst/Reagent | Solvent | Temperature (°C) | Time | Yield (%) | Purity (%) | Reference(s) |
| Catalytic Hydrogenolysis | Cbz-protected PEGylated Peptide | 10% Pd/CaCO₃ | Methanol (MeOH) | 40 | 1 cycle (flow) | 93 | >95 (HPLC) | [4] |
| Cbz-protected PEGylated Dendron | H₂, Pd/C | Not specified | Not specified | Not specified | Complete conversion | High | [1] | |
| Transfer Hydrogenolysis | Cbz-L-Phe-L-Leu-OEt (in micellar medium) | Pd/C, Ammonium Formate (HCONH₄) | Water (with surfactant) | Room Temp | 2 h | Total deprotection | Not specified | [2] |
| Acidic Cleavage | Benzyl (2S,5R)-5-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-2-methylpiperidine-1-carboxylate | Isopropanol hydrochloride (IPA·HCl) | IPA·HCl (as solvent) | 65-75 | 4 h | ~74 | Not specified | [3] |
Note: The data presented are from different studies and on various substrates. Direct comparison should be made with caution. The efficiency of Cbz deprotection on PEGylated compounds can be influenced by the molecular weight of the PEG chain, the nature of the substrate, and the specific reaction conditions.
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis of a Cbz-Protected PEGylated Peptide using a Continuous Flow Reactor
This protocol is adapted from a method used for the deprotection of a Cbz-protected peptide and is suitable for PEGylated analogues.[4]
Materials:
-
Cbz-protected PEGylated peptide
-
Methanol (HPLC grade)
-
10% Palladium on Calcium Carbonate (Pd/CaCO₃) catalyst cartridge (e.g., from ThalesNano)
-
Continuous flow hydrogenation reactor (e.g., H-Cube Pro™)
-
Nitrogen or Argon for inert atmosphere
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Preparation of the Substrate Solution: Dissolve the Cbz-protected PEGylated peptide in methanol to a concentration of approximately 0.1 M. Ensure complete dissolution. Degas the solution by bubbling with nitrogen or argon for 10-15 minutes.
-
Setting up the Flow Reactor:
-
Install a 10% Pd/CaCO₃ catalyst cartridge into the continuous flow reactor.
-
Set the reaction parameters:
-
Temperature: 40 °C
-
Hydrogen Production: 25% (or as recommended by the manufacturer for Cbz deprotection)
-
Pressure: 1 atm (or as per instrument settings)
-
Flow Rate: 1.0 mL/min
-
-
-
Deprotection Reaction:
-
Prime the system with methanol.
-
Flow the solution of the Cbz-protected PEGylated peptide through the reactor.
-
Collect the eluent in a round-bottom flask. For complete conversion, the eluent can be recirculated through the reactor for one or more cycles, although a single pass is often sufficient.[4]
-
-
Work-up and Purification:
-
Concentrate the collected eluent under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting residue contains the deprotected PEGylated peptide.
-
Analyze the crude product by HPLC to determine purity and conversion.
-
If necessary, purify the product using an appropriate chromatography technique such as Size Exclusion Chromatography (SEC) or Reverse-Phase HPLC (RP-HPLC).[][6]
-
Protocol 2: Transfer Hydrogenolysis of a Cbz-Protected PEGylated Compound
This protocol is a general method adaptable for PEGylated compounds, offering a safer alternative to hydrogen gas.
Materials:
-
Cbz-protected PEGylated compound
-
Methanol or Ethanol
-
Ammonium formate (HCOONH₄) or Cyclohexene
-
10% Palladium on Carbon (Pd/C)
-
Celite®
-
Nitrogen or Argon for inert atmosphere
-
Stirring plate and magnetic stir bar
-
Filtration apparatus
-
Rotary evaporator
-
HPLC system for analysis
Procedure:
-
Reaction Setup:
-
To a round-bottom flask containing the Cbz-protected PEGylated compound (1 equivalent), add methanol or ethanol as the solvent. The volume should be sufficient to fully dissolve the starting material.
-
Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Add ammonium formate (3-5 equivalents) or cyclohexene (10-20 equivalents) as the hydrogen donor.
-
Flush the flask with nitrogen or argon.
-
-
Deprotection Reaction:
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (40-60 °C) to ensure good mixing of the heterogeneous catalyst.
-
Monitor the progress of the reaction by TLC or HPLC. Reaction times can vary from a few hours to overnight depending on the substrate.
-
-
Work-up and Purification:
-
Upon completion of the reaction, filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by precipitation, crystallization, or chromatography (SEC or RP-HPLC) to remove the excess hydrogen donor and any byproducts.[][6]
-
Protocol 3: Acidic Cleavage of a Cbz-Protected PEGylated Amine
This protocol is suitable for PEGylated compounds that are sensitive to reductive conditions.
Materials:
-
Cbz-protected PEGylated amine
-
33% HBr in acetic acid or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Acetic Acid
-
Ice bath
-
Stirring plate and magnetic stir bar
-
Rotary evaporator
-
Diethyl ether
-
Centrifuge (optional)
Procedure:
-
Reaction Setup:
-
Dissolve the Cbz-protected PEGylated amine in a minimal amount of a suitable solvent like DCM or acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath.
-
-
Deprotection Reaction:
-
Slowly add an excess of 33% HBr in acetic acid or TFA to the cooled solution while stirring.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by TLC or HPLC. Reaction times are typically short, ranging from 30 minutes to a few hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the excess acid and solvent.
-
Add cold diethyl ether to the residue to precipitate the deprotected amine salt.
-
Collect the precipitate by filtration or centrifugation.
-
Wash the solid with cold diethyl ether to remove any organic impurities.
-
The resulting product is the amine salt (e.g., hydrobromide or trifluoroacetate). If the free amine is required, a subsequent basic work-up can be performed.
-
Purification can be achieved by recrystallization or a suitable chromatographic method.
-
Mandatory Visualizations
Cbz Deprotection Workflow
Caption: General workflow for the deprotection of Cbz-protected PEGylated compounds.
Chemical Transformation in Cbz Deprotection by Catalytic Hydrogenolysis
Caption: Chemical transformation during catalytic hydrogenolysis of a Cbz-protected amine.
Conclusion
The successful deprotection of Cbz-protected PEGylated compounds is a critical step in the synthesis of many advanced therapeutics and drug delivery systems. The choice of deprotection method—catalytic hydrogenolysis, transfer hydrogenolysis, or acidic cleavage—must be carefully considered based on the specific substrate and the presence of other functional groups. While the presence of a PEG chain can introduce challenges, the protocols outlined in these application notes provide a solid foundation for achieving efficient and clean deprotection. Careful optimization of reaction conditions and appropriate selection of purification techniques are paramount to obtaining the desired deprotected PEGylated product in high yield and purity.
References
Application Notes and Protocols for Amide Bond Formation with CbzNH-PEG4-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of CbzNH-PEG4-CH2COOH in forming stable amide bonds with amine-containing molecules. This heterobifunctional linker is particularly valuable in bioconjugation, drug delivery, and peptide synthesis due to its discrete polyethylene glycol (PEG) spacer, which enhances solubility and reduces steric hindrance, and its versatile functional groups.[1][2]
The terminal carboxylic acid of this compound can be activated to react with primary or secondary amines, forming a robust amide linkage. The carbobenzyloxy (Cbz) protecting group on the distal amine allows for selective reaction at the carboxylic acid terminus and can be subsequently removed under specific conditions to reveal a primary amine for further functionalization.[1][2]
Core Concepts and Applications
This compound is a valuable tool for:
-
Bioconjugation: Linking therapeutic agents, imaging labels, or other functional moieties to proteins, antibodies, and peptides. The PEG spacer can improve the pharmacokinetic properties of the resulting conjugate.[3][4][5]
-
Antibody-Drug Conjugates (ADCs): Used in the synthesis of ADCs where the linker connects a potent cytotoxic drug to a monoclonal antibody.[3][6]
-
Peptide Synthesis: Incorporated into peptide sequences to introduce a flexible, hydrophilic spacer.[2]
-
Surface Modification: Functionalizing nanoparticles and other surfaces to enhance biocompatibility and provide a reactive handle for further conjugation.[7]
Data Presentation: Coupling Efficiency
The efficiency of amide bond formation with this compound is highly dependent on the choice of coupling reagent and the specific reaction conditions. Below is a summary of typical yields that can be expected with common coupling reagents under optimized conditions.
| Coupling Reagent | Activating Agent(s) | Base | Typical Reaction Yield | Key Considerations |
| HATU | N/A | DIPEA or TEA | 85-95% | Highly efficient and fast, with low risk of racemization. Ideal for sterically hindered amines. |
| EDC/NHS | EDC, NHS (or sulfo-NHS) | N/A (pH controlled) | 70-90% | A common and cost-effective method. Requires careful pH control for optimal activation and coupling. |
| DCC/NHS | DCC, NHS | N/A | 70-85% | Effective, but the dicyclohexylurea (DCU) byproduct is insoluble and requires removal by filtration. |
Note: The yields presented are illustrative and can vary based on the specific amine-containing substrate, solvent, temperature, and reaction time.
Experimental Protocols
Protocol 1: Amide Bond Formation using HATU
This protocol describes a general procedure for coupling this compound to an amine-containing molecule using HATU.
Materials:
-
This compound
-
Amine-containing molecule (e.g., protein, peptide, or small molecule)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous, amine-free solvent (e.g., DMF, DCM, or a mixture)
-
Reaction vessel
-
Stirring apparatus
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reagent Preparation:
-
Under an inert atmosphere, dissolve this compound (1.0 equivalent) and HATU (1.0-1.2 equivalents) in the anhydrous solvent.
-
In a separate vial, prepare a solution of the amine-containing molecule (1.0-1.2 equivalents) in the anhydrous solvent.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound and HATU, add DIPEA or TEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
Add the solution of the amine-containing molecule to the activated this compound mixture.
-
Continue to stir the reaction mixture at room temperature. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can range from 1 to 24 hours depending on the reactivity of the amine.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography or another suitable purification method (e.g., HPLC).
-
Protocol 2: Amide Bond Formation using EDC/NHS
This protocol outlines a two-step, one-pot procedure for coupling this compound to an amine-containing molecule in an aqueous environment, suitable for biomolecules.
Materials:
-
This compound
-
Amine-containing biomolecule (e.g., antibody, protein)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or sulfo-NHS for aqueous reactions
-
Activation Buffer (e.g., 0.1 M MES, pH 5.5-6.0)
-
Coupling Buffer (e.g., PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., dialysis, size-exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Allow EDC and NHS/sulfo-NHS to equilibrate to room temperature before opening. Prepare stock solutions of EDC and NHS/sulfo-NHS in the Activation Buffer immediately before use.
-
Prepare a stock solution of this compound in an organic solvent miscible with water (e.g., DMSO or DMF).
-
Prepare a solution of the amine-containing biomolecule in the Coupling Buffer.
-
-
Activation of Carboxylic Acid:
-
In a reaction tube, add the this compound stock solution to the Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/sulfo-NHS relative to the this compound.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation to the Amine-Containing Biomolecule:
-
Add the activated this compound solution to the biomolecule solution. A 10 to 20-fold molar excess of the activated linker to the biomolecule is a common starting point for proteins and antibodies, but this should be optimized.
-
Ensure the final pH of the reaction mixture is between 7.2 and 7.5 for efficient coupling to primary amines.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Purify the final conjugate to remove excess linker and byproducts using dialysis, desalting columns, or size-exclusion chromatography.
-
Visualization of Workflows
General Bioconjugation Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CBZ-NH-PEG8-COOH | CAS:1334177-87-5 | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. Cbz-NH-PEG3-C2-acid | Benchchem [benchchem.com]
Application Notes and Protocols for CbzNH-PEG4-CH2COOH in Antibody-Drug Conjugate (ADC) Construction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The field of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The linker connecting the antibody and the payload is a critical component influencing the ADC's stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of CbzNH-PEG4-CH2COOH, a versatile linker for ADC development.
The this compound linker incorporates a four-unit polyethylene glycol (PEG) spacer, which enhances the hydrophilicity of the ADC. This increased water solubility can mitigate aggregation issues often associated with hydrophobic drug payloads, thereby improving the overall stability and pharmacokinetic profile of the conjugate.[1] The linker possesses a terminal carboxylic acid group for conjugation to amine-containing functionalities on a drug molecule or other payload. The other terminus features a carbobenzyloxy (Cbz) protected amine, which, after deprotection, can be utilized for conjugation to the antibody. The Cbz group is cleavable under specific conditions, offering a potential mechanism for controlled drug release.
Linker Properties and Advantages
| Property | Description | Benefit in ADC Construction |
| PEG4 Spacer | A discrete chain of four ethylene glycol units. | Increases hydrophilicity, improves solubility, reduces aggregation, and can enhance pharmacokinetic properties.[1] |
| Terminal Carboxylic Acid | A reactive carboxyl group (-COOH). | Allows for straightforward conjugation to amine-containing drug molecules via amide bond formation. |
| Cbz-Protected Amine | A primary amine protected by a carbobenzyloxy group. | Provides a stable linkage during initial conjugation steps and allows for selective deprotection for subsequent reactions. |
| Cleavable Moiety | The Cbz group can be removed under specific chemical conditions. | Offers a potential strategy for controlled drug release at the target site. |
ADC Construction Workflow
The construction of an ADC using the this compound linker typically follows a two-stage process: first, the conjugation of the linker to the cytotoxic drug, and second, the conjugation of the drug-linker complex to the antibody.
Caption: General workflow for ADC construction using this compound.
Experimental Protocols
Protocol 1: Activation of this compound Linker
This protocol describes the activation of the carboxylic acid group on the this compound linker to form an N-hydroxysuccinimide (NHS) ester, making it reactive towards primary amines on the drug molecule.
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF or DMSO under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0°C in an ice bath.
-
Add DCC (1.1 equivalents) or EDC (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 30 minutes and then at room temperature for 4-6 hours, or overnight at 4°C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the resulting solution containing the activated CbzNH-PEG4-CH2-CO-NHS can be used directly in the next step or purified if necessary. If DCC was used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Protocol 2: Conjugation of Activated Linker to an Amine-Containing Drug
This protocol outlines the coupling of the activated CbzNH-PEG4-CH2-CO-NHS linker to a cytotoxic drug containing a primary amine.
Materials:
-
Activated CbzNH-PEG4-CH2-CO-NHS solution (from Protocol 1)
-
Amine-containing cytotoxic drug
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
Procedure:
-
Dissolve the amine-containing drug (1 equivalent) in anhydrous DMF or DMSO.
-
Add the solution of activated CbzNH-PEG4-CH2-CO-NHS (1.1 equivalents) to the drug solution.
-
If the drug is in a salt form (e.g., hydrochloride), add a suitable base like TEA or DIPEA (1.5-2 equivalents) to neutralize the acid and facilitate the reaction.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction by LC-MS to confirm the formation of the CbzNH-PEG4-Drug conjugate.
-
Once the reaction is complete, the product can be purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 3: Cbz Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Cbz protecting group from the drug-linker conjugate to expose the primary amine for subsequent conjugation to the antibody.
Materials:
-
CbzNH-PEG4-Drug conjugate
-
Palladium on carbon (Pd/C, 10%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the CbzNH-PEG4-Drug conjugate in methanol or ethanol.
-
Carefully add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and then maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain the deprotected H₂N-PEG4-Drug conjugate.
Caption: Cbz deprotection via hydrogenolysis.
Protocol 4: Conjugation of Drug-Linker to Antibody
This protocol describes a general method for conjugating the amine-containing drug-linker to the carboxylic acid residues (e.g., on aspartic or glutamic acid side chains) of a monoclonal antibody.
Materials:
-
H₂N-PEG4-Drug conjugate
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
-
EDC
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Reaction buffer (e.g., MES buffer, pH 6.0)
-
Purification system (e.g., size-exclusion chromatography (SEC) or tangential flow filtration (TFF))
Procedure:
-
Antibody Preparation: Exchange the antibody into an amine-free buffer such as MES buffer (pH 6.0). Adjust the antibody concentration to 2-10 mg/mL.
-
Activation of Antibody Carboxyl Groups: Add a 50- to 100-fold molar excess of EDC and sulfo-NHS to the antibody solution. Incubate for 15-30 minutes at room temperature.
-
Quenching and Buffer Exchange: Quench the activation reaction by adding an excess of a small molecule amine scavenger (e.g., 2-mercaptoethanol) and immediately purify the activated antibody using a desalting column or TFF to remove excess reagents, exchanging into a conjugation buffer (e.g., PBS, pH 7.5).
-
Conjugation: Immediately add the H₂N-PEG4-Drug conjugate to the activated antibody solution. A 5- to 20-fold molar excess of the drug-linker conjugate over the antibody is typically used.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Purify the resulting ADC from unreacted drug-linker and other impurities using SEC or TFF.
Characterization and Data Analysis
The successful construction of the ADC needs to be confirmed through various analytical techniques.
| Parameter | Analytical Method(s) | Expected Outcome |
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC), UV-Vis Spectroscopy, Mass Spectrometry (MS) | Determination of the average number of drug molecules conjugated per antibody. |
| ADC Purity and Aggregation | Size-Exclusion Chromatography (SEC) | High-purity monomeric ADC with minimal aggregation. |
| Conjugation Site Analysis | Peptide mapping using LC-MS/MS | Identification of the specific amino acid residues on the antibody where the drug-linker is attached. |
| In Vitro Cytotoxicity | Cell-based assays (e.g., MTT, MTS) | Potent and specific killing of target cancer cells by the ADC. |
| Binding Affinity | Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR) | Confirmation that the conjugation process has not significantly altered the antibody's binding affinity to its target antigen. |
Signaling Pathway and Mechanism of Action
Upon administration, the ADC circulates in the bloodstream. The antibody component of the ADC specifically recognizes and binds to a target antigen on the surface of cancer cells.
Caption: Mechanism of action of a typical ADC.
For an ADC constructed with a Cbz-based linker, the drug release mechanism would rely on specific enzymatic or chemical conditions within the tumor microenvironment or inside the cancer cell that can cleave the carbamate bond formed after Cbz deprotection and subsequent conjugation. While hydrogenolysis is used for the in-vitro deprotection of the Cbz group, the in-vivo release mechanism would depend on the final linkage to the antibody. If the amine of the deprotected linker is conjugated to a carboxyl group on the antibody, this forms a stable amide bond. Therefore, for drug release, a cleavable moiety would need to be incorporated into the cytotoxic drug itself or the linker would need to be attached to the antibody via a more labile bond.
Disclaimer: The provided protocols are intended as a general guide. Researchers should optimize reaction conditions based on the specific properties of the antibody, drug, and analytical methods available. All work should be conducted in a properly equipped laboratory facility by trained personnel.
References
Step-by-Step Guide to Using CbzNH-PEG4-CH2COOH in Bioconjugation and Drug Development
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction to CbzNH-PEG4-CH2COOH
This compound is a versatile, heterobifunctional linker widely employed in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This linker features a tetraethylene glycol (PEG4) spacer that imparts hydrophilicity, which can enhance the solubility and reduce the aggregation of the resulting conjugates.[2] The molecule is flanked by two distinct functional groups: a carboxylic acid (-COOH) and a carboxybenzyl (Cbz)-protected amine. This arrangement allows for sequential and controlled conjugation to two different molecules. The carboxylic acid can be activated to react with primary amines, while the Cbz group can be selectively removed through hydrogenolysis to reveal a primary amine for subsequent coupling reactions.
Key Applications
The unique architecture of this compound makes it an invaluable tool for:
-
Antibody-Drug Conjugates (ADCs): The linker can be used to attach a cytotoxic payload to an antibody, leveraging the antibody's specificity to deliver the drug directly to target cells.[]
-
PROTACs: In PROTACs, the linker connects a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of the protein.[1][3][5]
-
Peptide Modification and Synthesis: The defined length and hydrophilicity of the PEG4 spacer are advantageous in modifying peptides to improve their pharmacokinetic properties.
-
Surface Modification: Immobilization of biomolecules onto surfaces for various bioanalytical applications.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C18H27NO8 |
| Molecular Weight | 385.41 g/mol |
| Appearance | White to off-white solid or oil |
| Solubility | Soluble in DMSO, DMF, and chlorinated solvents |
| Storage | Store at -20°C, desiccated and protected from light. |
Handling Precautions: this compound is hygroscopic. It is recommended to warm the vial to room temperature before opening to prevent moisture condensation. For ease of handling, it is advisable to prepare stock solutions in an anhydrous solvent such as DMF or DMSO and store them under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
Experimental Protocols
The following protocols provide a step-by-step guide for the key chemical transformations involving this compound.
Protocol 1: Activation of the Carboxylic Acid and Amide Bond Formation
This protocol describes the activation of the terminal carboxylic acid of this compound using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and subsequent coupling to a primary amine-containing molecule (R-NH2).
Materials:
-
This compound
-
Amine-containing molecule (R-NH2)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Reverse-phase HPLC for purification
Procedure:
-
Dissolution: In a clean, dry flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine-containing molecule (R-NH2) (1.1 equivalents) and DIPEA (3.0 equivalents).
-
Activation and Coupling: In a separate vial, dissolve HATU (1.2 equivalents) in a minimal amount of anhydrous DMF. Add the HATU solution dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by reverse-phase HPLC to obtain the desired Cbz-protected conjugate.
-
Characterization: Confirm the identity and purity of the product using 1H NMR and mass spectrometry.
Expected Yield: 70-90%
Protocol 2: Deprotection of the Cbz Group via Catalytic Hydrogenolysis
This protocol details the removal of the Cbz protecting group to yield a free amine, which can be used for further conjugation.
Materials:
-
Cbz-protected conjugate from Protocol 1
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H2) supply with a balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
Dissolution: Dissolve the Cbz-protected conjugate (1.0 equivalent) in MeOH or EtOH in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) to the solution.
-
Hydrogenation: Secure a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Purge the flask with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere. Monitor the reaction progress by TLC or LC-MS for the disappearance of the starting material (typically 4-16 hours).
-
Work-up:
-
Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOH).
-
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected amine-PEG conjugate. The crude product can be used directly in the next step or purified further if necessary.
-
Characterization: Confirm the deprotection by mass spectrometry (observing the expected mass loss) and 1H NMR (disappearance of the benzyl protons).
Expected Yield: >95%
Application Example: Synthesis of a PROTAC
The following workflow illustrates the use of this compound in the synthesis of a PROTAC molecule.
Caption: Workflow for PROTAC synthesis using this compound.
Application Example: Antibody-Drug Conjugation
This workflow outlines a general strategy for creating an ADC using this compound.
Caption: General workflow for ADC synthesis.
Data Presentation: Characterization of Conjugates
Thorough characterization of the synthesized conjugates is critical to ensure their quality and for the interpretation of biological data. The following tables provide an example of the data that should be collected.
Table 1: Summary of a Hypothetical Cbz-PEG4-E3 Ligand Conjugate Synthesis
| Parameter | Value | Method |
| Starting Materials | This compound, E3 Ligand-NH2 | - |
| Coupling Reagents | HATU, DIPEA | - |
| Solvent | Anhydrous DMF | - |
| Reaction Time | 3 hours | LC-MS |
| Crude Purity | 85% | LC-MS |
| Purification Method | Reverse-phase HPLC | - |
| Final Yield | 78% | - |
| Identity Confirmation | Expected mass observed | ESI-MS |
| Purity | >98% | HPLC |
Table 2: Characterization Data for the Final PROTAC Molecule
| Analysis | Result |
| 1H NMR | Peaks consistent with both the POI ligand, E3 ligand, and PEG4 linker. Integration confirms the 1:1:1 ratio. |
| Mass Spectrometry (HRMS) | [M+H]+ calculated: XXXX.XXXX; found: XXXX.XXXX |
| HPLC Purity | >99% (at 254 nm) |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in amide coupling | - Incomplete activation of carboxylic acid- Moisture in the reaction- Steric hindrance | - Increase the equivalents of HATU and DIPEA- Ensure all reagents and solvents are anhydrous- Increase reaction time and/or temperature |
| Incomplete Cbz deprotection | - Inactive catalyst- Catalyst poisoning (e.g., by sulfur-containing compounds) | - Use fresh Pd/C catalyst- Increase catalyst loading- Ensure starting material is free of catalyst poisons |
| Difficulty in purification | - Similar polarity of starting materials and product- Aggregation of the conjugate | - Optimize the HPLC gradient- Use a different stationary phase- For hydrophobic conjugates, consider adding organic modifiers to the purification buffer |
Conclusion
This compound is a highly effective heterobifunctional linker for the construction of complex bioconjugates and advanced therapeutics. The protocols and workflows presented in this guide provide a comprehensive framework for its successful application in research and drug development. Careful execution of the experimental procedures and thorough characterization of the resulting conjugates are paramount to achieving reliable and reproducible results.
References
Application Notes and Protocols for CbzNH-PEG4-CH2COOH in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of CbzNH-PEG4-CH2COOH as a versatile linker in solid-phase peptide synthesis (SPPS). This reagent is instrumental in the development of PEGylated peptides, a class of bioconjugates with enhanced therapeutic properties.
This compound is a heterobifunctional linker featuring a tetraethylene glycol (PEG4) spacer. This hydrophilic spacer imparts favorable pharmacokinetic characteristics to the modified peptide, such as increased solubility, extended plasma half-life, and reduced immunogenicity.[1][2] The linker is flanked by a carboxylic acid (COOH) group for amide bond formation with the free N-terminus of a resin-bound peptide, and a carboxybenzyl (Cbz) protecting group on the other terminus, which can be selectively removed on the solid support to reveal a primary amine for further conjugation.
Data Presentation: A Comparative Overview
Due to the proprietary nature of specific drug development programs, extensive quantitative data for the coupling efficiency of this compound is not widely available in published literature. However, based on standard peptide coupling methodologies, the following table presents expected performance metrics. These values are illustrative and may vary depending on the peptide sequence and specific reaction conditions.
| Parameter | Coupling Reagent | Expected Coupling Efficiency (%) | Purity of Crude PEGylated Peptide (%) | Notes |
| This compound Coupling | HATU/DIPEA | > 95% | > 85% | HATU is a highly efficient coupling reagent known for rapid reaction times and suppression of racemization.[3][4] |
| DIC/HOBt | 90-95% | > 80% | A cost-effective and reliable coupling cocktail, though reaction times may be longer compared to HATU. | |
| On-Resin Cbz Deprotection | 10% Pd/C, Ammonium Formate | > 98% | N/A | A mild and efficient method for Cbz removal on solid support, avoiding harsh acidic conditions.[5][6][7] |
Experimental Protocols
The following protocols provide a step-by-step guide for the incorporation of this compound into a peptide synthesized on a solid support (e.g., Rink Amide resin) using Fmoc/tBu strategy.
Protocol 1: Coupling of this compound to a Resin-Bound Peptide
This protocol details the procedure for attaching the this compound linker to the N-terminus of a fully assembled, N-terminally deprotected peptide on the solid support.
Materials:
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin-bound peptide in DMF for 30-60 minutes.
-
Pre-activation of this compound: In a separate vial, dissolve this compound (2.0 eq. relative to resin loading) and HATU (1.9 eq.) in DMF. Add DIPEA (4.0 eq.) and vortex the mixture for 1-2 minutes.
-
Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated this compound solution to the resin.
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted reagents and byproducts.
-
Kaiser Test: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates a complete reaction). If the test is positive, repeat the coupling step.
Protocol 2: On-Resin Deprotection of the Cbz Group
This protocol describes the removal of the Cbz protecting group from the PEGylated peptide on the solid support to expose a primary amine for further functionalization.
Materials:
-
Resin-bound peptide conjugated with this compound
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Anhydrous DMF or a mixture of DMF/MeOH
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Cbz-protected PEGylated peptide-resin in the chosen solvent (e.g., DMF) for 30-60 minutes.
-
Reagent Preparation: Prepare a solution of ammonium formate (10-20 eq. relative to resin loading) in the reaction solvent.
-
Deprotection Reaction: Add the ammonium formate solution to the resin, followed by the careful addition of 10% Pd/C (catalytic amount, e.g., 0.1-0.2 eq.).
-
Reaction Incubation: Agitate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS analysis of a small cleaved sample.
-
Catalyst Removal: Once the reaction is complete, carefully filter the reaction mixture to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (5x) to remove all residual reagents and byproducts. The resin now contains a PEGylated peptide with a free N-terminal amine.
Visualizations
Experimental Workflow for Solid-Phase Synthesis of a PEGylated Peptide
Caption: General workflow for the solid-phase synthesis of a PEGylated peptide.
Illustrative Application: Inhibition of the MAPK Signaling Pathway
PEGylated peptides can be designed as inhibitors of specific protein-protein interactions within signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling route involved in cell proliferation, differentiation, and survival, and its dysregulation is implicated in various diseases, including cancer. A PEGylated peptide could be designed to mimic a binding domain of a key pathway component, thereby disrupting the signaling cascade.
Caption: Inhibition of the MAPK pathway by a hypothetical PEGylated peptide.
Experimental Workflow for a Cell-Based Kinase Assay
This workflow outlines the use of a synthesized PEGylated peptide inhibitor in a cell-based assay to determine its efficacy in blocking a specific kinase activity within a cellular context.
Caption: Workflow for a cell-based kinase inhibition assay.
References
- 1. Frontiers | From Synthesis to Characterization of Site-Selective PEGylated Proteins [frontiersin.org]
- 2. bachem.com [bachem.com]
- 3. benchchem.com [benchchem.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
Application of CbzNH-PEG4-CH2COOH in Drug Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
CbzNH-PEG4-CH2COOH is a heterobifunctional linker molecule integral to the advancement of targeted drug delivery systems. Its unique structure, featuring a carboxybenzyl (Cbz)-protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal carboxylic acid, offers a versatile platform for the conjugation of therapeutic agents to targeting moieties such as antibodies or small molecule ligands. The PEG4 spacer enhances the aqueous solubility and reduces the immunogenicity of the resulting conjugate, while the terminal functional groups allow for a sequential and controlled conjugation process.[1]
This document provides detailed application notes and experimental protocols for the use of this compound in the development of two key drug delivery platforms: Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).
Key Applications
This compound is primarily utilized in:
-
Antibody-Drug Conjugates (ADCs): As a linker to covalently attach a potent cytotoxic drug to a monoclonal antibody (mAb). The antibody directs the conjugate to cancer cells, and upon internalization, the drug is released, leading to targeted cell death.
-
Proteolysis Targeting Chimeras (PROTACs): As a linker to connect a target protein-binding ligand with an E3 ubiquitin ligase-recruiting ligand. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[][3]
Physicochemical Properties and Handling
| Property | Value | Reference |
| Molecular Weight | 385.41 g/mol | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO, DMF, and other organic solvents. The hydrophilic PEG spacer increases solubility in aqueous media. | [1] |
| Storage | Store at -20°C, desiccated. |
Note: It is recommended to allow the reagent to equilibrate to room temperature before opening to avoid moisture condensation. Prepare solutions fresh before use.
Application 1: Synthesis of Antibody-Drug Conjugates (ADCs)
The synthesis of an ADC using this compound involves a three-stage process:
-
Drug-Linker Conjugation: The carboxylic acid of the linker is activated and conjugated to an amine-containing drug.
-
Cbz Deprotection: The Cbz protecting group on the linker is removed to expose a primary amine.
-
Antibody-Drug Conjugate Formation: The exposed amine on the drug-linker construct is conjugated to the antibody, typically through an activated linker on the antibody.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Drug
This protocol describes the activation of the carboxylic acid group of the linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form an amine-reactive NHS ester, followed by conjugation to a drug.
Materials:
-
This compound
-
Amine-containing drug
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M MES, pH 5.5-6.0[4]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[4]
-
DIPEA (N,N-Diisopropylethylamine)
-
Reverse-phase HPLC system for purification
Procedure:
-
Linker Activation:
-
Dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.
-
Add NHS (1.2 equivalents) and EDC (1.5 equivalents) to the linker solution.
-
Stir the reaction mixture at room temperature for 30-60 minutes. The reaction is most efficient at a pH between 4.5 and 7.2.[4]
-
-
Conjugation to Drug:
-
Dissolve the amine-containing drug (1 equivalent) in the Coupling Buffer.
-
Add the activated linker solution to the drug solution.
-
Adjust the pH of the reaction mixture to 7.2-7.5 with DIPEA to facilitate the reaction between the NHS ester and the primary amine.
-
Stir the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the purified product.
-
Protocol 2: Cbz Deprotection of the Drug-Linker Conjugate
This protocol describes the removal of the Cbz protecting group via palladium-catalyzed hydrogenolysis.
Materials:
-
Cbz-protected drug-linker conjugate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite
Procedure:
-
Dissolve the Cbz-protected drug-linker conjugate in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere using a balloon or a hydrogenation apparatus.
-
Stir the reaction vigorously at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol or ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected drug-linker conjugate.
Protocol 3: Conjugation to an Antibody
This protocol describes the conjugation of the amine-containing drug-linker to a maleimide-activated antibody.
Materials:
-
Deprotected drug-linker conjugate
-
Maleimide-activated antibody
-
Conjugation Buffer: PBS, pH 7.2-7.4, with 5 mM EDTA
-
Size-Exclusion Chromatography (SEC) column
Procedure:
-
Dissolve the deprotected drug-linker conjugate in the Conjugation Buffer.
-
Add the drug-linker solution to the maleimide-activated antibody solution at a molar ratio of 5-10:1 (drug-linker:antibody).
-
Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.
-
Purify the resulting ADC using a SEC column to remove excess drug-linker and other small molecules.[]
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination:
The average number of drug molecules conjugated to each antibody is a critical quality attribute.[6]
| Method | Principle | Typical Results |
| UV-Vis Spectroscopy | The absorbance of the ADC is measured at two wavelengths (e.g., 280 nm for the antibody and the drug's λmax). The DAR is calculated using the known extinction coefficients of the antibody and the drug. | An average DAR of 3.5-4 is often targeted for clinical-stage ADCs.[7] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on the number of conjugated drugs. The increased hydrophobicity of the drug allows for the resolution of species with different DARs. | Provides a distribution of DAR species (e.g., DAR0, DAR2, DAR4, etc.). |
| Mass Spectrometry (MS) | Intact mass analysis of the ADC allows for the direct determination of the mass of the conjugate, from which the number of attached drug-linker molecules can be calculated.[8] | Provides precise mass measurements for different DAR species. |
Illustrative Quantitative Data for ADCs with PEG4 Linkers
Disclaimer: The following data is illustrative and based on typical results for ADCs using PEG4 linkers. Actual results will vary depending on the specific antibody, drug, and conjugation conditions.
| Parameter | Value |
| Molar Ratio of Linker-Drug to Antibody (Input) | 5:1 - 20:1 |
| Conjugation Efficiency | 60 - 90% |
| Average Drug-to-Antibody Ratio (DAR) | 3.5 - 4.0 |
| Percentage of Unconjugated Antibody | < 10% |
| Aggregate Percentage (post-purification) | < 5% |
Application 2: Synthesis of PROTACs
The synthesis of a PROTAC using this compound typically involves a two-step process:
-
Conjugation to the first ligand: The carboxylic acid of the linker is activated and conjugated to an amine on either the target protein-binding ligand or the E3 ligase ligand.
-
Cbz Deprotection and Conjugation to the second ligand: The Cbz group is removed, and the exposed amine is then conjugated to the second ligand, which typically has a reactive handle such as a carboxylic acid or an NHS ester.
Experimental Protocols
Protocol 4: Synthesis of a PROTAC
This protocol describes the synthesis of a PROTAC by first conjugating the linker to an amine-containing E3 ligase ligand, followed by deprotection and conjugation to a carboxylic acid-containing target protein ligand.
Materials:
-
This compound
-
Amine-containing E3 ligase ligand (e.g., pomalidomide)
-
Carboxylic acid-containing target protein ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF
-
Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas (H₂)
-
Preparative reverse-phase HPLC system
Procedure:
-
Step 1: Conjugation of Linker to E3 Ligase Ligand
-
Dissolve the amine-containing E3 ligase ligand (1 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by LC-MS.
-
Upon completion, purify the Cbz-linker-E3 ligand conjugate by preparative HPLC.
-
-
Step 2: Cbz Deprotection
-
Perform Cbz deprotection of the purified conjugate as described in Protocol 2 .
-
-
Step 3: Conjugation to Target Protein Ligand
-
Dissolve the deprotected linker-E3 ligand conjugate (1 equivalent) and the carboxylic acid-containing target protein ligand (1.1 equivalents) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2 equivalents).
-
Stir the reaction at room temperature for 2-4 hours. Monitor by LC-MS.
-
-
Step 4: Final Purification
-
Purify the final PROTAC molecule by preparative reverse-phase HPLC.
-
Characterize the final product by LC-MS and NMR.
-
Characterization and Evaluation of PROTACs
The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein.
| Parameter | Method | Description | Typical Results |
| DC₅₀ (Half-maximal Degradation Concentration) | Western Blot or In-Cell ELISA | The concentration of the PROTAC required to degrade 50% of the target protein. | Potent PROTACs exhibit DC₅₀ values in the low nanomolar to picomolar range.[9] |
| Dₘₐₓ (Maximum Degradation) | Western Blot or In-Cell ELISA | The maximum percentage of target protein degradation achieved. | Effective PROTACs can achieve Dₘₐₓ values of >90%. |
| Ternary Complex Formation | Biophysical methods (e.g., SPR, ITC) | Measures the binding affinity and thermodynamics of the PROTAC-target protein-E3 ligase complex. | Stable ternary complex formation is crucial for efficient degradation. |
Illustrative Quantitative Data for PROTACs with PEG4 Linkers
Disclaimer: The following data is illustrative and based on typical results for PROTACs using PEG4 linkers. Actual results will depend on the specific target protein, E3 ligase, and cell line used.
| PROTAC System (Target-E3 Ligase) | Linker | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |
| BRD4-VHL | PEG3 | 50 | 88 | 5.2 |
| BRD4-VHL | PEG4 | 18 | >95 | 4.5 |
| BRD4-VHL | PEG5 | 25 | 92 | 3.8 |
| BTK-CRBN | PEG4 | 35 | 90 | 6.1 |
Visualization of Workflows and Pathways
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC-mediated protein degradation pathway.
Experimental Workflow for ADC Synthesis
Caption: A typical workflow for ADC synthesis.
Conclusion
This compound is a valuable tool for the construction of sophisticated drug delivery systems. Its well-defined structure allows for a controlled and stepwise approach to the synthesis of both ADCs and PROTACs. The protocols provided herein offer a comprehensive guide for researchers to utilize this linker in their drug development efforts. It is important to note that optimization of reaction conditions, molar ratios, and purification methods is often necessary to achieve the desired product with high purity and yield.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 6. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Bioconjugation using Cbz-Protected PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of Carboxybenzyl (Cbz)-protected Polyethylene Glycol (PEG) linkers in bioconjugation. This document covers the principles of Cbz-protection chemistry, bioconjugation methodologies, and subsequent deprotection strategies, supplemented with quantitative data and detailed experimental procedures.
Introduction to Cbz-Protected PEG Linkers in Bioconjugation
Polyethylene Glycol (PEG) linkers are widely utilized in drug development and bioconjugation to enhance the therapeutic properties of biomolecules.[1][2][3] Key benefits of PEGylation include improved solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[3][4][5] Cbz-protected PEG linkers offer a strategic advantage by temporarily masking a primary amine on the PEG linker. The Carboxybenzyl (Cbz or Z) group is a well-established amine protecting group in organic synthesis, particularly in peptide chemistry.[6][7] This protection allows for controlled, sequential conjugation strategies and can prevent undesirable side reactions. The Cbz group is known for its stability under various conditions and can be selectively removed under specific, mild conditions, making it a valuable tool in the synthesis of complex bioconjugates.[6][8]
Key Bioconjugation Techniques using Cbz-Protected PEG Linkers
The terminal end of a Cbz-protected PEG linker can be functionalized with various reactive groups to target specific functional groups on biomolecules. Common strategies include targeting amines (e.g., lysine residues) or thiols (e.g., cysteine residues). A particularly effective method involves the enzymatic conjugation using transglutaminase.
Transglutaminase-Mediated Conjugation
Microbial transglutaminase (TGase) facilitates the site-specific formation of a stable isopeptide bond between the primary amine of a Cbz-protected PEG linker containing a glutamine substrate and a lysine residue on a target protein.[9][10] This enzymatic approach offers high selectivity and efficiency. A notable example is the use of a Cbz-protected glutamine-containing PEG linker (Cbz-QG-PEG) for conjugation to proteins like Interferon α-2b.[9]
Logical Workflow for Transglutaminase-Mediated Bioconjugation
Caption: Workflow for TGase-mediated conjugation.
Data Presentation: Quantitative Analysis of Bioconjugation and Deprotection
The efficiency of both the conjugation and deprotection steps is critical for the successful synthesis of bioconjugates. The following tables summarize available quantitative data.
Table 1: Efficiency of Transglutaminase-Mediated Conjugation with Cbz-Gln-PEG Linker
| Target Protein | Linker | Conjugation Site | Efficiency (%) | Reference |
| Interferon α-2b | Cbz-QGRGG-PEG(5K) | Lysine 164 | >99 | [9] |
| Interleukin-2 | Cbz-QGRGG-PEG(0.5K) | Lysine 31 | 74 | [9] |
Table 2: Representative Yields for Cbz Deprotection by Catalytic Hydrogenolysis (on DNA-conjugated small molecules)
Note: This data is for Cbz deprotection on small molecules conjugated to DNA and serves as a representative example. Yields on PEGylated proteins may vary.
| Substrate | Catalyst | H₂ Source | Yield (%) | Reference |
| Cbz-Valine-DNA | 10 wt% Pd/C | HCO₂NH₄ | 41 | |
| Cbz-Glycine-DNA | 10 wt% Pd/C | HCO₂NH₄ | 100 (conversion) | |
| Cbz-Phenylalanine-DNA | 10 wt% Pd/C | HCO₂NH₄ | 100 (conversion) |
Table 3: Stability of Thiol-Maleimide vs. Thiol-Sulfone Linkages (for comparison)
Note: This table illustrates the stability of the final linkage post-conjugation and deprotection. While this data is not for a Cbz-deprotected amine linkage, it highlights the importance of assessing the stability of the final bioconjugate.
| Linkage Type | Condition | Time (days) | Conjugation Retained (%) | Reference |
| Maleimide-Thiol | 1 mM GSH, 37°C | 7 | ~70 | [11] |
| Sulfone-Thiol | 1 mM GSH, 37°C | 7 | >95 | [11] |
Experimental Protocols
Protocol for Transglutaminase-Mediated Conjugation of a Protein with a Cbz-Gln-PEG Linker
This protocol is adapted from a study on the PEGylation of Interferon α-2b.[9]
Materials:
-
Target protein with accessible lysine residues
-
Cbz-Gln-PEG linker (e.g., Cbz-QGRGG-PEG)
-
Microbial Transglutaminase (TGase)
-
Reaction Buffer: 100 mM MOPS, pH 7.5
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Prepare stock solutions of the target protein and TGase in the reaction buffer to a concentration of 10 µM.
-
Prepare a 1 mM stock solution of the Cbz-Gln-PEG linker in the reaction buffer.
-
In a reaction vessel, combine the target protein, Cbz-Gln-PEG linker, and TGase in a molar ratio of 1:20:1 (Protein:Linker:TGase).
-
Incubate the reaction mixture at 37°C for 6 hours.
-
Continue the incubation overnight at room temperature.
-
Monitor the reaction progress using SDS-PAGE or mass spectrometry.
-
Once the reaction is complete, purify the Cbz-PEG-protein conjugate using an appropriate method such as size-exclusion chromatography to remove unreacted linker and enzyme.
General Protocol for Cbz Deprotection via Catalytic Hydrogenolysis
This is a general protocol and may require optimization based on the specific bioconjugate.
Materials:
-
Cbz-PEG-Protein conjugate
-
Solvent (e.g., methanol, ethanol, or a buffer compatible with the protein)
-
Palladium on carbon (Pd/C) catalyst (e.g., 10%)
-
Hydrogen source (H₂ gas or a hydrogen donor like ammonium formate)
-
Celite for filtration
Procedure:
-
Dissolve the Cbz-PEG-Protein conjugate in a suitable solvent.
-
Carefully add the Pd/C catalyst (typically 5-10 mol% relative to the Cbz-groups).
-
If using H₂ gas, place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
-
If using a hydrogen donor like ammonium formate, add it to the reaction mixture and stir at room temperature.
-
Monitor the reaction progress by a suitable analytical method (e.g., mass spectrometry to observe the mass shift upon Cbz removal).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
The deprotected PEG-protein conjugate in the filtrate can then be purified or buffer-exchanged as needed.
Cbz Deprotection Reaction
Caption: Cbz deprotection by catalytic hydrogenolysis.
General Protocol for Cbz Deprotection using Strong Acid
This method should be used with caution as strong acidic conditions can lead to protein denaturation.[12]
Materials:
-
Cbz-PEG-Protein conjugate
-
Strong acid (e.g., concentrated HCl or HBr in acetic acid)
-
Quenching solution (e.g., a strong base)
Procedure:
-
Dissolve the Cbz-PEG-Protein conjugate in the chosen strong acid solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction closely for both deprotection and potential protein degradation.
-
Once the reaction is complete, carefully quench the reaction by neutralizing the acid with a base.
-
Purify the deprotected PEG-protein conjugate immediately, for instance, by dialysis or buffer exchange chromatography.
Signaling Pathways and Experimental Workflows
The use of Cbz-protected PEG linkers is a key step in the broader workflow of creating functional bioconjugates for various applications, including targeted drug delivery.
Workflow for Antibody-Drug Conjugate (ADC) Synthesis using a Cbz-Protected Linker
Caption: ADC synthesis workflow with Cbz-protected linkers.
Conclusion
Cbz-protected PEG linkers provide a valuable strategy for the controlled and site-specific modification of biomolecules. The ability to temporarily protect an amine functionality on the PEG linker allows for more complex and tailored bioconjugation schemes. While transglutaminase-mediated conjugation has been shown to be highly efficient, further quantitative data is needed to fully characterize the yields and stability of bioconjugates prepared using other common reactive moieties like NHS esters and maleimides with Cbz-protected PEG linkers. The protocols and data presented herein serve as a guide for researchers to design and execute their bioconjugation experiments effectively.
References
- 1. Developing deprotectase biocatalysts for synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. precisepeg.com [precisepeg.com]
- 4. benchchem.com [benchchem.com]
- 5. PEG Linkers Explained: Types, Uses, and Why They Matter in Bioconjugation | AxisPharm [axispharm.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. Cbz-Protected Amino Groups [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cbz Deprotection - Strong Acid [commonorganicchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CbzNH-PEG4-CH2COOH Amide Coupling Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize amide coupling reactions involving CbzNH-PEG4-CH2COOH.
Frequently Asked Questions (FAQs)
Q1: What is the role of each component in the this compound amide coupling reaction?
A1: In a typical amide coupling reaction with this compound, you will use:
-
This compound: The PEGylated carboxylic acid you want to couple to an amine.
-
Amine: The molecule containing a primary or secondary amine that will form an amide bond with the PEG linker.
-
Coupling Reagent: Activates the carboxylic acid group of the PEG linker to facilitate the reaction with the amine. Common examples include HATU, HBTU, and carbodiimides like EDC.
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is used to neutralize acids formed during the reaction and to deprotonate the carboxylic acid, which enhances its reactivity.[1]
-
Solvent: An anhydrous (water-free) polar aprotic solvent like Dimethylformamide (DMF) or Dichloromethane (DCM) is used to dissolve the reactants.
Q2: Which coupling reagent is best for my this compound coupling reaction?
A2: The choice of coupling reagent depends on factors like the steric hindrance and electronic properties of your amine.
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): Often the preferred choice for difficult couplings, including sterically hindered amines, as it is known for high efficiency, fast reaction times, and minimizing the risk of racemization.[2][3][4]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A common and cost-effective carbodiimide coupling reagent. It is often used with an additive like N-hydroxysuccinimide (NHS) to increase efficiency and reduce side reactions.[5] The EDC/NHS system forms a more stable active ester intermediate.
Q3: What is the purpose of adding NHS or HOBt with EDC?
A3: Additives like N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently used with carbodiimide coupling reagents like EDC. They react with the activated carboxylic acid to form a semi-stable active ester. This intermediate is less prone to side reactions, such as the formation of N-acylurea byproduct, and is more reactive towards the amine, often leading to higher coupling yields and cleaner reactions.
Q4: Why is DIPEA often recommended over Triethylamine (TEA) as a base?
A4: Diisopropylethylamine (DIPEA) is a more sterically hindered base than Triethylamine (TEA).[1] This bulkiness makes it less nucleophilic, reducing its potential to cause unwanted side reactions, such as the racemization of chiral centers in the reactants.[1] While TEA is slightly more basic, the increased steric hindrance of DIPEA is generally favored for preserving the stereochemical integrity of the molecules.[1]
Q5: My reaction yield is low. What are the common causes?
A5: Low yields in amide coupling reactions can stem from several factors:
-
Inefficient activation of the carboxylic acid: Your coupling reagent may be old or degraded by moisture.
-
Presence of water: Water can hydrolyze the activated ester intermediate, preventing it from reacting with the amine. Ensure all your reagents and solvents are anhydrous.
-
Suboptimal pH: For EDC/NHS coupling, the activation of the carboxylic acid is most efficient at a slightly acidic pH (4.5-6.0), while the coupling to the amine is best at a pH of 7.2-8.5.[6][7]
-
Starting material instability: Ensure the purity and integrity of your this compound and amine.
-
Difficult purification: PEGylated compounds can be highly polar, leading to poor recovery during silica gel chromatography. Reverse-phase HPLC is often a better purification method.
Q6: How does the Cbz protecting group affect the reaction?
A6: The Carboxybenzyl (Cbz) group is a common amine protecting group that is generally stable under the neutral to slightly basic conditions of most amide coupling reactions. It is not expected to interfere with the amide bond formation. The Cbz group can be removed later via catalytic hydrogenation if a free amine is desired at that position.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for this compound Amide Coupling
| Coupling Reagent | Additive | Base | Typical Molar Ratio (Acid:Coupling Reagent:Amine:Base) | Typical Reaction Time | Reported Yield Range (%) | Key Considerations |
| HATU | None | DIPEA | 1 : 1.1 : 1.2 : 2 | 1-4 hours | 85-95% | Excellent for hindered amines; low racemization.[2][3] |
| HBTU | None | DIPEA | 1 : 1.1 : 1.2 : 2 | 2-6 hours | 80-90% | Slightly less reactive than HATU. |
| EDC | NHS | DIPEA | 1 : 1.2 : 1.2 : 2 | 4-12 hours | 70-85% | Cost-effective; two-step, one-pot reaction. |
| DCC | HOBt | DIPEA | 1 : 1.1 : 1.2 : 2 | 4-12 hours | 65-80% | Dicyclohexylurea (DCU) byproduct is poorly soluble and can complicate purification. |
Note: Yields are representative and can vary significantly based on the specific amine substrate and reaction conditions.
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol describes a general procedure for the amide coupling of this compound with a primary amine using HATU.
Materials:
-
This compound
-
Amine of interest
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Anhydrous Diethyl Ether (for precipitation)
-
Stir bar and reaction vial
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add the amine (1.1 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture and stir for 5 minutes at room temperature.
-
In a separate vial, dissolve HATU (1.1 eq) in a minimal amount of anhydrous DMF.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add the HATU solution dropwise to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by LC-MS or TLC.
-
Once the reaction is complete, the product can be precipitated by adding the reaction mixture to cold diethyl ether.
-
The crude product can be purified by an appropriate method, such as reverse-phase HPLC.
Protocol 2: Amide Coupling using EDC/NHS
This protocol outlines a general procedure for a two-step, one-pot amide coupling of this compound with a primary amine using EDC and NHS.
Materials:
-
This compound
-
Amine of interest
-
EDC hydrochloride
-
N-hydroxysuccinimide (NHS)
-
DIPEA
-
Anhydrous DMF
-
Stir bar and reaction vial
-
Nitrogen or Argon gas supply
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) to the solution and stir for 15-30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate vial, dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DMF.
-
Add the amine/DIPEA solution to the activated carboxylic acid mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Upon completion, the reaction mixture can be worked up by quenching with water and extracting the product with a suitable organic solvent.
-
The crude product should be purified, preferably by reverse-phase HPLC, to remove water-soluble byproducts and unreacted starting materials.
Mandatory Visualization
Caption: Experimental workflow for this compound amide coupling.
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: Simplified chemical pathway for amide bond formation.
References
Troubleshooting low yield in CbzNH-PEG4-CH2COOH conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the conjugation of CbzNH-PEG4-CH2COOH to amine-containing molecules. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve problems leading to low conjugation yields.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental chemistry behind this compound conjugation?
The conjugation process involves the activation of the terminal carboxylic acid (-COOH) group of this compound, typically using carbodiimide chemistry, to make it reactive towards primary amine groups (-NH2) on a target molecule (e.g., protein, peptide, or small molecule). The most common method is the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1]
The reaction proceeds in two main steps:
-
Activation: The carboxylic acid group on the PEG linker reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.[1]
-
NHS Ester Formation and Amine Coupling: The addition of NHS stabilizes the activated intermediate by converting it into a more stable, amine-reactive NHS ester. This NHS ester then readily reacts with a primary amine on the target molecule to form a stable amide bond.[1][2]
The Cbz (carboxybenzyl) group is a protecting group for an amine, which can be removed later via hydrogenolysis if a free amine is desired at that end of the linker.[3] The PEG4 spacer enhances the water solubility of the resulting conjugate.[3][4]
Q2: What are the optimal reaction conditions for the EDC/NHS activation and conjugation steps?
Optimizing reaction conditions is critical for achieving high conjugation yields. The activation and conjugation steps have different optimal pH ranges.[1][2]
-
Activation Step (EDC/NHS): This step is most efficient in an acidic environment, typically at a pH of 4.5-6.0 .[1][2][5] A common buffer used for this step is 2-(N-morpholino)ethanesulfonic acid (MES), as it does not contain amines or carboxylates that could interfere with the reaction.[1][4]
-
Conjugation Step (Amine Coupling): The reaction of the NHS-activated PEG linker with primary amines is most efficient at a pH of 7.2-8.0 .[2] Buffers such as phosphate-buffered saline (PBS) are suitable for this step.[5] It is crucial to avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the activated linker.[2][5]
Q3: My final product has low purity. What are the common side products and how can I remove them?
Low purity is often due to unreacted starting materials and the formation of side products. Common contaminants include:
-
Unreacted this compound
-
Unreacted amine-containing target molecule
-
Hydrolyzed NHS-ester of the PEG linker
-
EDC and its byproducts (isourea)
Purification is essential to isolate the desired PEGylated conjugate. The choice of purification method depends on the properties of the conjugate and the contaminants.[6][]
-
Size Exclusion Chromatography (SEC): This is a widely used method for separating molecules based on their hydrodynamic radius.[6][] It is effective at removing small molecules like unreacted PEG linker, EDC, and NHS from the much larger PEGylated product.[][8]
-
Ion Exchange Chromatography (IEX): This technique separates molecules based on their net charge.[6][] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin. This property can be exploited to separate the PEGylated product from the unreacted, native protein.[]
-
Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): This method separates molecules based on their hydrophobicity and can be a high-resolution option for purifying the conjugate.
-
Dialysis/Ultrafiltration: These membrane-based techniques are useful for removing small molecular weight impurities.[6][9] It's important to select a membrane with a molecular weight cut-off (MWCO) that retains the desired conjugate while allowing smaller contaminants to pass through.[8]
Troubleshooting Guide: Low Conjugation Yield
This guide addresses common causes of low yield in a question-and-answer format to help you diagnose and resolve the issue.
Q4: I have a low yield of my desired conjugate. Could the issue be with my reagents or reaction setup?
Yes, the quality and handling of reagents, as well as the reaction setup, are critical.
-
Reagent Quality:
-
This compound: Ensure the linker is of high purity and has been stored correctly, protected from moisture, to prevent hydrolysis of the carboxylic acid group.
-
EDC: EDC is moisture-sensitive and should be stored in a desiccator. Use a fresh bottle if you suspect it has been compromised. Equilibrate to room temperature before opening to prevent condensation.[1]
-
NHS/Sulfo-NHS: Similar to EDC, these reagents are susceptible to hydrolysis. Ensure they are stored properly.
-
Solvents: Use anhydrous (dry) solvents, especially for dissolving reagents like EDC and NHS, to minimize hydrolysis.[2]
-
-
Reaction Buffer:
-
Molar Ratios of Reagents:
-
The molar ratio of EDC and NHS to the PEG linker is crucial for efficient activation. A molar excess of EDC and NHS is generally recommended.[4]
-
The ratio of the activated PEG linker to your target molecule will determine the degree of labeling. A higher excess of the linker can drive the reaction to completion but may also lead to multiple PEGylations on a single target molecule.
-
Q5: My activation of the PEG linker seems to be inefficient. What could be going wrong?
Inefficient activation is a common reason for low conjugation yield.
-
Incorrect pH: The activation of the carboxylic acid by EDC is highly pH-dependent and is most efficient at pH 4.5-6.0.[1][2] Operating outside this range will significantly reduce the formation of the active O-acylisourea intermediate.
-
Hydrolysis of EDC/NHS: If your reagents have been exposed to moisture, they will be less effective.[1]
-
Insufficient Reaction Time: Allow the activation reaction to proceed for a sufficient amount of time, typically 15-30 minutes at room temperature, before adding your amine-containing molecule.[2][4]
Q6: I believe the activation is successful, but the subsequent conjugation to my amine-containing molecule is still yielding poor results. What should I check?
If the activation step is proceeding as expected, the issue may lie in the amine coupling step.
-
Incorrect pH for Conjugation: The reaction between the NHS-ester and a primary amine is most efficient at a pH of 7.2-8.0.[2][4] At lower pH values, the amine will be protonated (-NH3+) and non-nucleophilic, preventing the reaction.
-
Hydrolysis of the NHS-ester: The NHS-ester is more stable than the O-acylisourea intermediate but is still susceptible to hydrolysis, especially at higher pH values. It is best to use the activated PEG linker immediately.
-
Buffer Competition: As emphasized before, avoid buffers containing primary amines (e.g., Tris, glycine) as they will compete with your target molecule.[2][5]
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can affect the conjugation efficiency. If the amines are sterically hindered, the reaction may be slow or incomplete.
-
Quenching the Reaction: After the desired reaction time, it is important to quench any unreacted NHS-esters to prevent further reactions during purification and analysis. This can be done by adding a small molecule with a primary amine, such as Tris, glycine, or hydroxylamine.[2]
Q7: Could issues during purification and analysis be mistaken for low yield?
Absolutely. It's possible the conjugation reaction is working well, but you are losing your product during downstream processing.
-
Product Loss During Purification:
-
Dialysis: If using dialysis, ensure the MWCO of the membrane is appropriate to retain your conjugate.[8] A damaged membrane can also lead to product loss.[8]
-
Chromatography: Your PEGylated product might be adsorbing to the chromatography column.[8] Consider changing the column matrix or modifying the buffer conditions (e.g., ionic strength).
-
-
Product Aggregation: PEGylation can sometimes alter the stability of a molecule, potentially leading to aggregation.[8] Aggregated protein may precipitate and be lost during purification. Performing purification steps at low temperatures (e.g., 4°C) can help minimize aggregation.[8]
-
Analytical Method Limitations: Ensure your analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry) is suitable for detecting and quantifying the PEGylated product. The addition of the PEG chain can alter the behavior of the molecule in these analyses.
Data Presentation
Table 1: Recommended Reaction Conditions for this compound Conjugation
| Parameter | Activation Step | Conjugation Step | Notes |
| pH | 4.5 - 6.0 | 7.2 - 8.0 | Crucial for efficiency. Use separate buffers for each step.[1][2] |
| Buffer | 0.1 M MES | PBS or 50mM Borate | Avoid amine-containing buffers like Tris or glycine.[2][5] |
| Temperature | Room Temperature (20-25°C) | 4°C to Room Temperature | Can be performed on ice to slow NHS-ester hydrolysis.[4] |
| Reaction Time | 15 - 30 minutes | 1 - 4 hours | Optimal time may vary depending on the reactivity of the amine.[2][4] |
| Molar Ratio (EDC:PEG Linker) | 2:1 to 10:1 | - | A molar excess of EDC ensures efficient activation.[4] |
| Molar Ratio (NHS:PEG Linker) | 2:1 to 10:1 | - | NHS is often used in equimolar amounts or slight excess relative to EDC.[4] |
| Molar Ratio (PEG Linker:Amine) | - | 1:1 to 1:10 | The optimal ratio depends on the desired degree of labeling.[4] |
Table 2: Comparison of Purification Methods for PEGylated Conjugates
| Purification Method | Principle | Advantages | Disadvantages |
| Size Exclusion Chromatography (SEC) | Separation by hydrodynamic size | Effective for removing small molecule impurities (unreacted PEG, EDC, NHS).[] | May not resolve species with similar sizes (e.g., mono- vs. di-PEGylated).[6] |
| Ion Exchange Chromatography (IEX) | Separation by net charge | Can separate PEGylated from un-PEGylated protein and positional isomers.[] | The binding capacity can be affected by the charge shielding effect of PEG.[6] |
| Dialysis / Ultrafiltration | Separation by molecular weight cut-off | Simple method for buffer exchange and removing small impurities.[9] | Risk of product loss if MWCO is too large or membrane is damaged.[8] |
| Reverse Phase HPLC (RP-HPLC) | Separation by hydrophobicity | High resolution, good for analytical and preparative scale. | Can be denaturing for some proteins. |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Activation and Conjugation of this compound to a Protein
-
Reagent Preparation:
-
Equilibrate EDC, NHS, and this compound to room temperature before opening.
-
Prepare a stock solution of this compound in an anhydrous organic solvent like DMSO or DMF.[5]
-
Prepare a stock solution of your protein in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).
-
Prepare a conjugation buffer (e.g., PBS, pH 7.2-7.5).[1]
-
-
Activation of this compound:
-
In a reaction tube, add the desired amount of this compound to the protein solution in MES buffer.
-
Add EDC and NHS from freshly prepared stock solutions to the reaction mixture. A 5-10 fold molar excess of EDC and NHS over the PEG linker is a good starting point.
-
Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.[1]
-
-
Conjugation to the Protein:
-
Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding a concentrated stock of a non-amine buffer like PBS, or the activated protein can be purified from excess activation reagents using a desalting column equilibrated with the conjugation buffer.[1]
-
Allow the conjugation reaction to proceed for 2 hours at room temperature or 4 hours at 4°C.[4]
-
-
Quenching the Reaction:
-
Add a quenching reagent such as Tris-HCl or hydroxylamine to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS-esters.[2]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Purify the PEGylated protein conjugate from unreacted reagents and byproducts using an appropriate method such as size exclusion chromatography, ion exchange chromatography, or dialysis.
-
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Common causes of low yield in PEGylation reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. broadpharm.com [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Membrane-Based Hybrid Method for Purifying PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Deprotection of CbzNH-PEG4-CH2COOH
This technical support center provides guidance for researchers, scientists, and drug development professionals on the deprotection of CbzNH-PEG4-CH2COOH. It addresses potential side reactions and offers troubleshooting strategies to ensure a successful reaction with high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting the Cbz group on this compound?
A1: The most common and effective methods for removing the Carboxybenzyl (Cbz) protecting group are catalytic hydrogenolysis, transfer hydrogenation, and acidic cleavage.[1] The choice of method depends on the presence of other sensitive functional groups in your molecule and the desired scale of the reaction.
Q2: Is the PEG4 linker stable under typical Cbz deprotection conditions?
A2: The polyethylene glycol (PEG) linker, which consists of stable ether bonds, is generally robust and stable under the neutral conditions of catalytic hydrogenolysis and transfer hydrogenation.[2][3] However, harsh acidic conditions, particularly with strong acids at elevated temperatures, could potentially lead to the cleavage of the ether linkages, although this is not a common side reaction under standard acidic deprotection protocols for Cbz groups.[4]
Q3: Can the terminal carboxylic acid group interfere with the Cbz deprotection?
A3: The terminal carboxylic acid is generally stable and does not interfere with the standard methods of Cbz deprotection, including catalytic hydrogenolysis and transfer hydrogenation. Carboxylic acids are not readily reduced under these conditions.
Q4: What is the primary byproduct of a successful Cbz deprotection via hydrogenolysis?
A4: A successful Cbz deprotection via hydrogenolysis yields the deprotected amine, toluene, and carbon dioxide as the main byproducts.[5]
Q5: Are there any safety concerns associated with Cbz deprotection?
A5: Yes, particularly with catalytic hydrogenolysis using hydrogen gas, which is flammable and requires specialized equipment for safe handling.[1] Palladium on carbon (Pd/C) can be pyrophoric, especially after filtration when it is dry. Transfer hydrogenation offers a safer alternative by avoiding the use of gaseous hydrogen.[1]
Troubleshooting Guide: Cbz Deprotection Side Reactions
This guide addresses specific issues that may arise during the deprotection of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | - Inactive catalyst- Insufficient hydrogen source (H₂ gas or hydrogen donor)- Catalyst poisoning by sulfur or other impurities | - Use fresh, high-quality Pd/C catalyst.- Ensure an adequate supply of hydrogen gas or increase the equivalents of the hydrogen donor in transfer hydrogenation.- Purify the starting material to remove any potential catalyst poisons. |
| Formation of N-Benzyl Impurity | Insufficient hydrogen source during catalytic hydrogenolysis can lead to the formation of a stable N-benzyl intermediate. | - Increase the hydrogen pressure or the amount of hydrogen donor.- Prolong the reaction time to ensure complete conversion to the desired amine. |
| Reduction of Other Functional Groups | If your molecule contains other reducible groups (e.g., alkenes, alkynes, nitro groups), they may be reduced during catalytic hydrogenolysis. | - Consider using a milder deprotection method such as transfer hydrogenation with a specific hydrogen donor or acidic cleavage.[1]- For substrates with benzyl ethers, adding inhibitors like ammonia or pyridine can sometimes prevent their cleavage during Cbz deprotection.[6] |
| PEG Linker Cleavage | Use of harsh acidic conditions (e.g., strong acid at high temperature). | - Opt for milder deprotection methods like catalytic hydrogenolysis or transfer hydrogenation.- If acidic cleavage is necessary, use milder conditions such as HBr in acetic acid at room temperature and carefully monitor the reaction to avoid degradation.[1] |
| Low Yield | - Incomplete reaction- Product degradation- Adsorption of the product onto the catalyst | - Monitor the reaction progress by TLC or LC-MS to ensure completion.- Use milder reaction conditions to prevent degradation.- After filtration, wash the catalyst thoroughly with a polar solvent to recover any adsorbed product. |
Quantitative Data Summary
The following table summarizes typical reaction conditions for the deprotection of Cbz-protected amines. Note that optimal conditions may vary depending on the specific substrate and scale of the reaction.
| Deprotection Method | Reagents & Catalyst | Solvent | Temperature | Reaction Time | Typical Yield |
| Catalytic Hydrogenolysis | H₂ (1 atm), 10% Pd/C (5-10 mol%) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-16 hours | >95% |
| Transfer Hydrogenation | Ammonium formate (4-5 equiv.), 10% Pd/C | Methanol, Ethanol | Room Temperature - 60°C | 30 min - 6 hours | 85-95% |
| Acidic Cleavage | 33% HBr in Acetic Acid | Acetic Acid | Room Temperature | 1-4 hours | 70-90% |
Experimental Protocols
Protocol 1: Cbz Deprotection by Catalytic Hydrogenolysis
-
Dissolution: Dissolve this compound (1.0 equiv) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: To the solution, carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Place the reaction mixture under a hydrogen (H₂) atmosphere using a balloon or a hydrogenation apparatus.
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst may be pyrophoric. Do not allow the filter cake to dry completely.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the deprotected product, H2N-PEG4-CH2COOH. Further purification can be performed if necessary.
Protocol 2: Cbz Deprotection by Transfer Hydrogenation
-
Dissolution: Dissolve this compound (1.0 equiv) in methanol or ethanol.
-
Reagent Addition: Add ammonium formate (4-5 equiv) to the solution.
-
Catalyst Addition: Carefully add 10% Pd/C to the reaction mixture.
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C).
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, filter the reaction mixture through Celite® to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure. An aqueous work-up may be necessary to remove residual ammonium salts before final extraction and concentration to yield the deprotected amine.
Visualizations
References
Technical Support Center: Preventing Aggregation of Antibody-Drug Conjugates with PEG Linkers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of aggregation in Antibody-Drug Conjugates (ADCs) featuring Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of ADC aggregation, particularly when using PEG linkers?
A1: Aggregation of ADCs is a multifaceted issue primarily driven by the increased hydrophobicity of the conjugate after the attachment of a cytotoxic payload.[1] While PEG linkers are incorporated to enhance hydrophilicity and mitigate this, aggregation can still occur due to several factors:
-
High Drug-to-Antibody Ratio (DAR): Increasing the number of drug-linker molecules per antibody can lead to greater hydrophobicity, especially if the payload itself is highly hydrophobic.[2] This increased hydrophobicity promotes intermolecular interactions, leading to aggregation.[3]
-
Improper PEG Linker Length or Architecture: The length and structure (linear, branched, or pendant) of the PEG linker are critical.[4][5] An inadequate PEG chain length may not sufficiently shield the hydrophobic drug, while an excessively long linker could potentially lead to other stability issues.[3][6]
-
Suboptimal Conjugation Conditions: The chemical environment during conjugation, including pH and the use of organic co-solvents, can induce conformational changes in the antibody, exposing hydrophobic patches and promoting aggregation.[3][5] For instance, conducting the conjugation reaction near the isoelectric point (pI) of the antibody can reduce its solubility and lead to aggregation.[5]
-
Storage and Formulation Conditions: Improper storage temperature, pH, ionic strength of the formulation buffer, and exposure to physical stress can all contribute to ADC instability and aggregation over time.[1][7]
Q2: How does the length of a PEG linker influence ADC aggregation?
A2: The length of the PEG linker plays a crucial role in preventing aggregation by providing a hydrophilic shield around the hydrophobic payload.[2][8]
-
Shorter PEG Chains: May not provide sufficient steric hindrance to prevent hydrophobic interactions between ADC molecules, potentially leading to aggregation, especially at higher DARs.
-
Longer PEG Chains: Generally offer better hydrophilicity and shielding, which can reduce aggregation and improve pharmacokinetic profiles.[9] However, there is an optimal length, as excessively long PEG chains might not always confer additional benefits and could potentially decrease in vitro potency.[9][10]
The optimal PEG linker length is context-dependent and is influenced by the specific antibody, the hydrophobicity of the payload, and the desired DAR.[9]
Q3: What is the impact of PEG linker architecture (e.g., linear vs. branched) on ADC aggregation?
A3: The architecture of the PEG linker can significantly impact ADC stability and aggregation.
-
Linear PEG Linkers: These are the most common type and consist of a single PEG chain. Their effectiveness in preventing aggregation depends on their length and ability to shield the payload.[11]
-
Branched or Pendant PEG Linkers: These designs can offer a more comprehensive hydrophilic shield around the payload.[4][12] Studies have shown that ADCs with pendant PEG linkers can exhibit improved stability and slower clearance rates compared to those with linear PEG linkers, especially at high DARs.[4][13] This is because the branched structure can more effectively mask the hydrophobicity of the conjugated drug.[12]
Q4: Can using monodisperse PEG linkers instead of polydisperse ones help in preventing aggregation?
A4: Yes, using monodisperse PEG linkers is highly advantageous. Monodisperse PEGs have a single, defined molecular weight and chain length, leading to a more homogenous ADC product.[2] This uniformity simplifies characterization, improves batch-to-batch consistency, and can reduce the risk of aggregation driven by heterogeneity.[2] Polydisperse PEGs, which are mixtures of different chain lengths, can result in a heterogeneous ADC population with varying hydrophilicity and aggregation propensities.
Troubleshooting Guides
Issue 1: Immediate Aggregation Observed Post-Conjugation
Symptoms:
-
Visible precipitation or cloudiness in the ADC solution immediately after the conjugation reaction.
-
High percentage of high molecular weight (HMW) species detected by Size Exclusion Chromatography (SEC) right after purification.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| High Final Concentration of Organic Co-solvent: | Many hydrophobic payloads and linkers require dissolution in organic solvents like DMSO. Ensure the final concentration of the co-solvent in the reaction mixture is minimal (typically <10%). High concentrations can denature the antibody.[14] |
| Suboptimal pH of Conjugation Buffer: | The pH of the reaction buffer should not be close to the isoelectric point (pI) of the antibody, as this minimizes its solubility.[5] Adjust the pH to a level where the antibody is stable and soluble. |
| High Drug-to-Antibody Ratio (DAR): | A high DAR increases the overall hydrophobicity of the ADC.[2] Consider reducing the molar excess of the drug-linker during conjugation to target a lower, more soluble DAR. |
| Inadequate PEG Linker: | The chosen PEG linker may not be providing sufficient hydrophilicity. Evaluate a longer PEG chain or a branched/pendant PEG architecture.[4][9] |
| Antibody Instability: | The specific antibody may be inherently prone to aggregation. Assess the stability of the unconjugated antibody under the same buffer and temperature conditions. |
Issue 2: Gradual Increase in Aggregation During Storage
Symptoms:
-
A steady increase in the percentage of HMW species over time as monitored by SEC.
-
Appearance of visible particles in the formulation after a period of storage.
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting Step |
| Inappropriate Formulation Buffer: | The pH, ionic strength, and excipients in the formulation buffer are critical for long-term stability.[] |
| pH: Conduct a pH screening study to identify the pH at which the ADC exhibits maximum stability. | |
| Ionic Strength: Optimize the salt concentration (e.g., NaCl) in the buffer. Low salt concentrations may not be sufficient to prevent aggregation, while very high concentrations can also promote hydrophobic interactions.[16] | |
| Excipients: Consider the addition of stabilizers such as sugars (e.g., sucrose, trehalose) or surfactants (e.g., polysorbate 20/80) to prevent aggregation.[] | |
| Incorrect Storage Temperature: | Storage at elevated temperatures can accelerate aggregation. Store the ADC at the recommended temperature, typically 2-8°C or frozen. |
| Freeze-Thaw Stress: | Repeated freeze-thaw cycles can induce aggregation. Aliquot the ADC into single-use vials to avoid multiple freeze-thaw cycles. |
| Light Exposure: | Some payloads are photosensitive, and light exposure can lead to degradation and subsequent aggregation.[16] Protect the ADC from light during storage and handling. |
Data Presentation
Table 1: Impact of PEG Linker Length on ADC Aggregation
| ADC Construct | PEG Linker Length | Drug-to-Antibody Ratio (DAR) | Aggregation (%) | Reference |
| Trastuzumab-MMAE | PEG4 | 4 | 8.5 | [10] |
| Trastuzumab-MMAE | PEG8 | 4 | 3.2 | [10] |
| Trastuzumab-MMAE | PEG12 | 4 | 1.8 | [10] |
| Farletuzumab-Eribulin | Pentyl Spacer (No PEG) | ~3 | 4.5 | [3] |
| Farletuzumab-Eribulin | PEG2 | ~4 | 2.1 | [3] |
| Farletuzumab-Eribulin | PEG8 | ~2.5 | 12.6 | [3] |
Table 2: Comparison of Linear vs. Pendant PEG Linker Architectures on ADC Stability
| ADC Construct | PEG Linker Architecture | Drug-to-Antibody Ratio (DAR) | Monomer Content after Thermal Stress (%) | Reference |
| Trastuzumab-DM1 | Linear PEG24 | 8 | 75 | [4] |
| Trastuzumab-DM1 | Pendant 2 x PEG12 | 8 | 92 | [4] |
Experimental Protocols
Protocol 1: Determination of ADC Aggregation by Size Exclusion Chromatography (SEC)
Objective: To quantify the percentage of high molecular weight (HMW) aggregates in an ADC sample.
Materials:
-
HPLC or UHPLC system with a UV detector.
-
SEC column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl or equivalent).[1][17]
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. For some hydrophobic ADCs, the addition of a small percentage of organic solvent (e.g., 15% isopropanol) may be necessary to reduce non-specific interactions with the column stationary phase.[18][19]
-
ADC sample.
Procedure:
-
System Preparation:
-
Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a concentration within the linear range of the detector (typically 0.5-1.0 mg/mL) using the mobile phase.
-
Filter the sample through a low-protein-binding 0.22 µm filter if it contains any visible particulates.
-
-
Chromatographic Run:
-
Inject a defined volume of the prepared ADC sample (e.g., 20-100 µL).
-
Monitor the elution profile at 280 nm (for the protein) and/or a wavelength specific to the payload if it has a distinct absorbance.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram. The main peak corresponds to the ADC monomer. Peaks eluting earlier are HMW species (aggregates), and peaks eluting later are fragments.
-
Integrate the peak areas for the monomer and all HMW species.
-
Calculate the percentage of aggregation as follows: % Aggregation = (Total Area of HMW Peaks / Total Area of All Peaks) x 100.[1]
-
Protocol 2: Assessment of ADC Stability by Dynamic Light Scattering (DLS)
Objective: To determine the hydrodynamic radius (Rh) and polydispersity of an ADC sample as an indicator of aggregation.
Materials:
-
DLS instrument.
-
Low-volume cuvette.
-
ADC sample.
-
Filtration device (0.02 or 0.1 µm syringe filter).
Procedure:
-
Sample Preparation:
-
Filter the ADC sample and the formulation buffer through a 0.02 or 0.1 µm filter to remove any dust or extraneous particles.[20]
-
Prepare the ADC sample at an appropriate concentration (typically 0.5-1.0 mg/mL) in the filtered formulation buffer.
-
-
Instrument Setup:
-
Set the measurement temperature, which is often the storage temperature or a stress temperature (e.g., 25°C or 40°C).
-
Allow the instrument to equilibrate to the set temperature.
-
-
Measurement:
-
Carefully pipette the prepared ADC sample into the cuvette, ensuring no air bubbles are introduced.
-
Place the cuvette in the DLS instrument.
-
Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to obtain an average size distribution.
-
-
Data Analysis:
-
Analyze the correlation function to obtain the size distribution profile.
-
Report the average hydrodynamic radius (Rh) of the main peak (monomer).
-
Report the polydispersity index (PDI), which is a measure of the width of the size distribution. A PDI value below 0.2 is generally considered monodisperse.
-
The presence of peaks with a significantly larger Rh indicates the presence of aggregates.
-
Mandatory Visualizations
Caption: Key factors influencing ADC aggregation.
Caption: A workflow for troubleshooting ADC aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. books.rsc.org [books.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pharmtech.com [pharmtech.com]
- 6. mdpi.com [mdpi.com]
- 7. Comprehensive Guide to Antibody Aggregation and Fragment: Causes, Effects, and Prevention Techniques - Creative Proteomics [creative-proteomics.com]
- 8. purepeg.com [purepeg.com]
- 9. benchchem.com [benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. adcreview.com [adcreview.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 16. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Methods for mAb and ADC analysis | Separation Science [sepscience.com]
- 18. agilent.com [agilent.com]
- 19. lcms.cz [lcms.cz]
- 20. research.cbc.osu.edu [research.cbc.osu.edu]
Technical Support Center: Heterobifunctional PEG Linkers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively utilizing heterobifunctional PEG linkers in their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during bioconjugation experiments using heterobifunctional PEG linkers.
Issue 1: Low or No Conjugation Efficiency
Symptom: Analysis of the reaction mixture by methods such as SDS-PAGE, SEC, or mass spectrometry shows a low yield of the desired PEGylated product and a high abundance of unreacted starting materials.
Potential Causes & Solutions:
-
Linker Hydrolysis: The reactive groups on PEG linkers, particularly NHS esters, are susceptible to hydrolysis in aqueous solutions. The rate of hydrolysis increases with higher pH.[1][2][3]
-
Solution: Prepare fresh solutions of the PEG linker immediately before use. Ensure that all buffers and solvents are free of moisture.[4][5] Perform the conjugation reaction at a pH that is a compromise between reaction efficiency and hydrolysis rate, typically between pH 7.2 and 8.5 for NHS esters.[3][6]
-
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) or other nucleophiles can compete with the target molecule for reaction with the linker.[5][7]
-
Suboptimal Reaction Conditions: The molar ratio of linker to the target molecule, reaction time, and temperature can significantly impact conjugation efficiency.
-
Solution: Optimize the molar excess of the PEG linker. A 5:1 to 20:1 linker-to-protein molar ratio is a common starting point.[8] Adjust the reaction time and temperature. Reactions are often performed for 1-4 hours at room temperature or overnight at 4°C to balance conjugation and potential degradation.[3]
-
-
Inactive Linker: Improper storage or handling can lead to the degradation of the reactive groups on the PEG linker.
-
Solution: Store PEG linkers, especially those with sensitive functional groups like NHS esters and maleimides, at low temperatures (≤ -15°C) under a dry, inert atmosphere (e.g., nitrogen or argon) and protected from light.[4] Allow the reagent to warm to room temperature before opening to prevent moisture condensation.[5] A reactivity test can be performed to confirm the activity of the linker.[1]
-
Issue 2: Protein Aggregation or Precipitation
Symptom: The reaction mixture becomes cloudy or forms a visible precipitate during or after the conjugation reaction. Analysis by size-exclusion chromatography (SEC) or dynamic light scattering (DLS) shows the presence of high molecular weight species.[9]
Potential Causes & Solutions:
-
Intermolecular Cross-linking: If both ends of the heterobifunctional linker react with separate protein molecules, it can lead to the formation of large aggregates.
-
High Protein Concentration: Concentrated protein solutions increase the likelihood of intermolecular interactions and aggregation.[9]
-
Solution: Optimize the protein concentration. It may be necessary to work with more dilute protein solutions, which might require adjusting the linker concentration to maintain an appropriate molar ratio.
-
-
Conformational Changes: The attachment of PEG chains can sometimes induce conformational changes in the protein, exposing hydrophobic patches that can lead to aggregation.[10][11]
Issue 3: Difficulty in Purifying the PEGylated Conjugate
Symptom: Inability to effectively separate the desired PEGylated product from unreacted protein, excess PEG linker, and other reaction byproducts.[]
Potential Causes & Solutions:
-
Inappropriate Purification Method: The chosen purification technique may not have sufficient resolution to separate the different species in the reaction mixture.
-
Solution: A combination of chromatographic techniques is often necessary.[][13]
-
Size-Exclusion Chromatography (SEC): Effective for removing unreacted low molecular weight PEG linkers and byproducts. It can also separate native protein from PEGylated protein, especially with larger PEG chains.[14][15]
-
Ion-Exchange Chromatography (IEX): A powerful method for separating proteins based on the degree of PEGylation, as the attachment of PEG can shield surface charges.[14][16] It can also separate positional isomers.[]
-
Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase Chromatography (RPC): These can serve as complementary techniques, particularly for separating isomers or when IEX is not effective.[][14]
-
-
-
Heterogeneity of the Product: The PEGylation reaction can result in a mixture of products with varying numbers of attached PEG chains and at different locations on the protein.[]
Frequently Asked Questions (FAQs)
Q1: How do I choose the right heterobifunctional PEG linker for my application?
A1: The choice of linker depends on several factors:
-
Reactive Groups: Select functional groups that will specifically react with the available moieties on your target molecules (e.g., NHS ester for primary amines, maleimide for thiols).[19][20]
-
PEG Chain Length: The length of the PEG spacer can influence the solubility, stability, immunogenicity, and pharmacokinetic properties of the conjugate.[8][21] Shorter linkers are used for compact labeling, while longer chains are often preferred for therapeutic applications to enhance circulation time.[22]
-
Cleavable vs. Non-Cleavable: For applications like drug delivery, a cleavable linker might be desired to release the payload under specific physiological conditions.[21] For applications requiring a stable linkage, a non-cleavable linker is appropriate.
Q2: What are the optimal storage and handling conditions for heterobifunctional PEG linkers?
A2: Proper storage is crucial to maintain the reactivity of the linker. For most PEG derivatives, long-term storage should be at low temperatures (≤ -15°C) in a dark, dry environment under an inert atmosphere like nitrogen or argon.[4] Reagents with moisture-sensitive groups like NHS esters require particularly stringent dry conditions.[4] Before use, allow the container to warm to room temperature before opening to prevent moisture condensation.[4][5] For sensitive products, consider aliquoting into smaller, single-use portions.[4]
Q3: How can I confirm that my protein has been successfully PEGylated?
A3: Several analytical techniques can be used to characterize the PEGylated conjugate:
-
SDS-PAGE: A simple method to observe an increase in the apparent molecular weight of the PEGylated protein compared to the native protein.[13]
-
Size-Exclusion Chromatography (SEC): PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unreacted protein.[9]
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the attachment of the PEG linker and allowing for the determination of the degree of PEGylation.[23][24]
-
HPLC (IEX or RP-HPLC): Can be used to separate and quantify the different PEGylated species and positional isomers.[16][23]
Q4: What is the effect of pH on PEGylation reactions involving NHS esters?
A4: The pH of the reaction buffer is a critical parameter. The reaction of an NHS ester with a primary amine is most efficient at a pH between 7.2 and 8.5.[3] At lower pH values, the primary amines are protonated and less nucleophilic, slowing the reaction rate. At higher pH values (above 8.5-9.0), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[2][25] Therefore, a compromise pH is chosen to balance these two competing reactions.
Data & Protocols
Table 1: Influence of pH on the Half-life of NHS Esters
| pH | Temperature | Approximate Half-life |
| 7.0 | 0°C | 4-5 hours[3] |
| 7.4 | Not Specified | > 120 minutes[2] |
| 8.6 | 4°C | 10 minutes[3] |
| 9.0 | Not Specified | < 9 minutes[2] |
This data highlights the increased rate of hydrolysis of NHS esters with increasing pH.
Protocol 1: General Procedure for Protein PEGylation with an NHS-Ester-Maleimide Heterobifunctional Linker
This protocol describes a two-step process for conjugating two different molecules (e.g., a protein and a peptide) using a heterobifunctional PEG linker.
Materials:
-
Protein A (containing primary amines, e.g., lysine residues)
-
Molecule B (containing a free thiol group, e.g., a cysteine-containing peptide)
-
NHS-PEG-Maleimide linker
-
Conjugation Buffer: 100 mM Phosphate buffer with 150 mM NaCl, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous DMSO or DMF
-
Desalting columns or dialysis equipment
Procedure:
Step 1: Reaction of NHS Ester with Protein A
-
Prepare Protein A: Ensure Protein A is in the Conjugation Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare Linker Solution: Immediately before use, dissolve the NHS-PEG-Maleimide linker in anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10 mM).
-
Conjugation: Add the desired molar excess (e.g., 10-fold) of the linker stock solution to the Protein A solution.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove the excess, unreacted linker using a desalting column or dialysis against the Conjugation Buffer. This yields Maleimide-activated Protein A.
Step 2: Reaction of Maleimide with Molecule B
-
Combine Reactants: Add the thiol-containing Molecule B to the purified Maleimide-activated Protein A solution. A slight molar excess (e.g., 1.5 to 5-fold) of Molecule B is typically used.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): To quench any unreacted maleimide groups, add a small molecule thiol (e.g., cysteine or β-mercaptoethanol).
-
Final Purification: Purify the final conjugate (A-PEG-B) from unreacted components using an appropriate chromatographic method, such as size-exclusion or ion-exchange chromatography.
Characterization:
-
Analyze the starting materials, intermediates, and the final purified product by SDS-PAGE and/or SEC-HPLC to confirm the formation of the conjugate.
-
Use mass spectrometry to confirm the identity and purity of the final product.
Visualizations
Caption: Workflow for a two-step heterobifunctional PEGylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. The pH-dependent formation of PEGylated bovine lactoferrin by branched polyethylene glycol (PEG)-N-hydroxysuccinimide (NHS) active esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. PEG Storage and Handling Conditions - JenKem Technology [jenkemusa.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. precisepeg.com [precisepeg.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Modulation of protein aggregation by polyethylene glycol conjugation: GCSF as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 13. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 14. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. biopharminternational.com [biopharminternational.com]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. PEGylation and PEGylation Reagents | BroadPharm [broadpharm.com]
- 20. purepeg.com [purepeg.com]
- 21. purepeg.com [purepeg.com]
- 22. precisepeg.com [precisepeg.com]
- 23. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 24. walshmedicalmedia.com [walshmedicalmedia.com]
- 25. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
Technical Support Center: Optimizing PROTAC Linker Length for Efficacy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing linker length for your Proteolysis-Targeting Chimeras (PROTACs).
Troubleshooting Guide
This section addresses common challenges encountered during PROTAC linker optimization experiments.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer: This is a frequent challenge that often points to issues with the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase). The linker is a critical component for the successful assembly of this complex. Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: A linker that is too short may cause steric hindrance, preventing the target protein and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or overly flexible might lead to an unstable ternary complex and inefficient ubiquitination.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker's composition can contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target at sufficient concentrations.[][4]
Troubleshooting Workflow:
A systematic approach is essential for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can linker optimization mitigate this?
Answer: The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, which reduces degradation efficiency.[5][6] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[5]
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[4][7]
Frequently Asked Questions (FAQs)
Q1: What is the primary function of the linker in a PROTAC?
A1: The linker connects the target-binding molecule (warhead) to the E3 ligase-recruiting ligand.[8] Its main role is to facilitate the formation of a stable ternary complex between the target protein and the E3 ligase, which is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[1][8]
Q2: How does linker length impact PROTAC efficacy?
A2: Linker length is a critical factor for PROTAC efficacy.[8] An optimal linker length allows for the proper orientation and proximity of the target protein and the E3 ligase within the ternary complex, leading to efficient ubiquitination.[8] A linker that is too short can cause steric hindrance, preventing the formation of a productive ternary complex.[1][8] Conversely, a linker that is too long may result in unproductive binding modes or decreased stability of the ternary complex.[1][8]
Q3: What are the common types of linkers used in PROTACs?
A3: The most common linker motifs are polyethylene glycol (PEG) and alkyl chains of varying lengths.[][10] Other motifs include alkynes, triazoles, and saturated heterocycles like piperazine and piperidine.[][10] Linkers can be broadly categorized as flexible (e.g., PEG, alkyl chains) or rigid (e.g., incorporating cyclic structures or alkynes).[4]
| Linker Type | Common Motifs | Properties |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Provides conformational flexibility; PEG linkers can improve water solubility and cell permeability.[4] |
| Rigid | Alkynes, Piperazine, Piperidine, Triazoles | Can pre-organize the PROTAC for favorable binding, potentially increasing potency and metabolic stability.[4][7] |
Q4: Is there a universal optimal linker length for all PROTACs?
A4: No, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[1] Empirical testing of a series of PROTACs with varying linker lengths is often necessary to identify the most potent degrader.[10][11]
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Reference |
| Estrogen Receptor α (ERα) | Not specified | 16 | [11][12] |
| TBK1 | VHL | >12 | [10] |
| p38α | Not specified | 15-17 | [1] |
Experimental Protocols
Protocol 1: Western Blotting for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a desired time (e.g., 24 hours).[13]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[8]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.[8]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a corresponding secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.[8]
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to confirm the formation of the Target Protein-PROTAC-E3 Ligase ternary complex in cells.
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Wash the beads several times to remove non-specific binding.
-
Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.[8]
-
-
Western Blot Analysis:
-
Analyze the eluted proteins by Western blotting using antibodies against the target protein and the E3 ligase to detect the co-precipitated proteins. An increased amount of the co-precipitated protein in the PROTAC-treated sample compared to the control indicates ternary complex formation.[8]
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 10. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Researcher's Guide to Amine-Protected PEG4 Linkers: CbzNH-PEG4-CH2COOH vs. Boc-NH-PEG4-COOH
In the landscape of bioconjugation, the strategic use of bifunctional linkers is paramount for the successful development of complex biomolecules such as antibody-drug conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).[1][2] Among these, polyethylene glycol (PEG) linkers are favored for enhancing the solubility and pharmacokinetic properties of the final conjugate.[2][3] This guide provides a head-to-head comparison of two widely used amine-protected PEG4 linkers: CbzNH-PEG4-CH2COOH and Boc-NH-PEG4-COOH. The core difference lies in their amine-protecting groups—Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc)—whose distinct deprotection chemistries dictate their applications and strategic utility.[4]
Chemical Properties and Structure
Both molecules share a common architecture: a terminal carboxylic acid for conjugation to amine-containing biomolecules, a hydrophilic tetraethylene glycol (PEG4) spacer, and a protected terminal amine group.[3][5] The PEG4 spacer enhances aqueous solubility, reduces aggregation, and provides a defined spatial separation between the conjugated moieties.[2]
-
Boc-NH-PEG4-COOH: Features the Boc protecting group, known for its sensitivity to acidic conditions.[2]
-
This compound: Features the Cbz protecting group, which is notably stable under acidic and basic conditions but removable through catalytic hydrogenolysis.[3][6]
The selection between these two linkers hinges on the chemical stability of the target biomolecule and the desired synthetic strategy, particularly if an orthogonal protection scheme is required.[7][8]
Performance Comparison: The Orthogonal Nature of Boc and Cbz Groups
The primary distinction in performance stems from the conditions required to remove the Boc and Cbz protecting groups. This difference is the foundation of their "orthogonal" relationship, which allows a chemist to selectively remove one protecting group in the presence of the other, enabling precise, multi-step synthetic modifications.[4][9]
Boc (tert-Butoxycarbonyl) Group: The Boc group is the quintessential acid-labile amine protection.[6] It is rapidly and cleanly cleaved by strong acids such as trifluoroacetic acid (TFA) at room temperature.[10][11] This method is highly efficient but may be unsuitable for biomolecules containing other acid-sensitive functional groups.
Cbz (Carboxybenzyl) Group: Conversely, the Cbz group is robust and stable across a wide range of acidic and basic conditions.[6] Its removal is most commonly and mildly achieved via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst).[9][12] This deprotection method is exceptionally mild and neutral, preserving the integrity of most other functional groups. However, it is incompatible with molecules containing reducible groups like alkynes, alkenes, or some sulfur-containing residues (e.g., methionine) that can poison the catalyst.[12]
Data Presentation: Quantitative Comparison
The following table summarizes the key performance characteristics and reaction conditions for this compound and Boc-NH-PEG4-COOH.
| Feature | This compound | Boc-NH-PEG4-COOH |
| Protecting Group | Carboxybenzyl (Cbz or Z) | tert-Butoxycarbonyl (Boc) |
| Molecular Formula | C₁₈H₂₇NO₈ | C₁₆H₃₁NO₈ |
| Molecular Weight | 385.4 g/mol [3] | 365.4 g/mol [5] |
| Primary Deprotection | Catalytic Hydrogenolysis[6][9] | Strong Acid (e.g., TFA)[6][11] |
| Typical Reagents | H₂, 5-10% Pd/C catalyst[12] | 20-50% TFA in DCM[10] |
| Reaction Conditions | Room temp, atmospheric H₂ pressure | Room temp, 15-60 min[10] |
| Stability | Stable to acid and base[6] | Stable to base and hydrogenolysis[6] |
| Key Advantage | Mild, neutral deprotection | Rapid and efficient deprotection |
| Key Limitation | Incompatible with reducible groups | Incompatible with acid-labile groups |
| Orthogonality | Orthogonal to Boc and Fmoc groups[13] | Orthogonal to Cbz and Fmoc groups[13] |
Experimental Protocols & Visualizations
Logical Selection of the Appropriate Linker
The choice between Cbz and Boc protection is a critical design parameter in a synthetic workflow. The following diagram illustrates a decision-making process for selecting the appropriate linker based on substrate compatibility.
Caption: Decision tree for selecting a Cbz- or Boc-protected linker.
Protocol 1: Bioconjugation Workflow Using Boc-NH-PEG4-COOH
This protocol describes the activation of the carboxylic acid, conjugation to a protein, and subsequent deprotection of the Boc group to reveal a primary amine.
Methodology:
-
Carboxylic Acid Activation:
-
Dissolve Boc-NH-PEG4-COOH in an anhydrous organic solvent (e.g., DMF or DMSO).
-
Add a 1.5-fold molar excess of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a 1.2-fold molar excess of N-hydroxysuccinimide (NHS).[2]
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature to form the Boc-NH-PEG4-NHS ester.[2]
-
-
Conjugation to Protein:
-
Prepare the protein (e.g., an antibody) in a suitable buffer at pH 7.2-8.0 (e.g., PBS).[14]
-
Add the activated NHS ester solution to the protein solution. A molar excess of 10-20 fold linker-to-protein is a common starting point.
-
Incubate for 2 hours at room temperature or overnight at 4°C.[15]
-
Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).[15]
-
Purify the conjugate using size exclusion chromatography (SEC) or dialysis to remove excess reagents.[15]
-
-
Boc Group Deprotection:
-
Lyophilize the purified conjugate to dryness.
-
Dissolve the conjugate in a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[10]
-
Stir the reaction at room temperature for 30-60 minutes, monitoring by LC-MS.[16]
-
Remove the TFA and solvent under reduced pressure and purify the final deprotected conjugate via SEC.
-
Caption: Bioconjugation workflow using Boc-NH-PEG4-COOH.
Protocol 2: Bioconjugation Workflow Using this compound
This protocol outlines the same initial conjugation followed by the orthogonal deprotection of the Cbz group.
Methodology:
-
Carboxylic Acid Activation:
-
Follow the same procedure as described in Protocol 1, Step 1, using this compound as the starting linker.
-
-
Conjugation to Protein:
-
Follow the same procedure as described in Protocol 1, Step 2. The resulting product will be Protein-NHCO-PEG4-NH-Cbz.
-
-
Cbz Group Deprotection (Hydrogenolysis):
-
Dissolve the purified, Cbz-protected conjugate in a suitable solvent such as methanol or ethanol.[12]
-
Add 5-10 mol% of a Palladium on carbon (Pd/C) catalyst to the solution.[12]
-
Place the reaction mixture under a hydrogen (H₂) atmosphere (e.g., using a hydrogen-filled balloon) and stir vigorously at room temperature.[12]
-
Monitor the reaction by LC-MS until completion (typically 1-4 hours).
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[12]
-
Concentrate the filtrate and purify the final deprotected conjugate using SEC.
-
Caption: Bioconjugation workflow using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound, 1451362-51-8 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-NH-PEG4-COOH | CAS:756525-91-4 | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. studysmarter.co.uk [studysmarter.co.uk]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. genscript.com [genscript.com]
- 12. benchchem.com [benchchem.com]
- 13. fiveable.me [fiveable.me]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
A Researcher's Guide to Amine Protection for PEG Linkers: A Comparative Analysis of Cbz, Boc, and Fmoc Groups
For researchers, scientists, and drug development professionals engaged in bioconjugation, drug delivery, and materials science, the strategic selection of an amine protecting group for polyethylene glycol (PEG) linkers is a critical decision that significantly influences the synthetic outcome. The carboxybenzyl (Cbz), tert-butoxycarbonyl (Boc), and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are three of the most widely employed protecting groups, each with a distinct profile of stability and deprotection conditions. This guide provides an objective comparison of their performance with PEG linkers, supported by experimental data and detailed methodologies to inform the selection of the most appropriate protecting group for your specific application.
The utility of a protecting group is primarily defined by its stability under various reaction conditions and the ease and selectivity of its removal. In the context of PEG linkers, which are prized for their ability to improve the solubility and pharmacokinetic properties of conjugated molecules, the choice of protecting group impacts not only the synthetic strategy but also the purity and integrity of the final product.[1][2][3] The orthogonality of these protecting groups—the ability to deprotect one in the presence of others—is a cornerstone of modern synthetic chemistry, enabling the stepwise construction of complex biomolecules.[4][5][6]
Comparative Stability and Deprotection Conditions
The fundamental difference between Cbz, Boc, and Fmoc lies in their cleavage conditions, which dictates their application in orthogonal synthetic strategies.[4][5] Cbz is typically removed under reductive conditions (hydrogenolysis), Boc is labile to acid, and Fmoc is removed by treatment with a mild base, usually a secondary amine like piperidine.[7][8][9]
| Protecting Group | Deprotection Condition | Stability Profile | Common Side Reactions |
| Cbz | Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | Incomplete deprotection, saturation of aromatic rings in the substrate, potential for N-benzyl side product formation with insufficient hydrogen source.[10] |
| Boc | Acidic (e.g., TFA, HCl) | Stable to basic conditions and hydrogenolysis. | Alkylation of nucleophilic residues (e.g., Trp, Cys) by the tert-butyl cation, which can be mitigated with scavengers.[11][12] |
| Fmoc | Basic (e.g., 20% piperidine in DMF) | Stable to acidic conditions. | Diketopiperazine formation at the dipeptide stage, aspartimide formation, and side reactions with the dibenzofulvene byproduct.[3][9][13] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful implementation of protecting group strategies with PEG linkers. The following are representative procedures for the deprotection of Cbz, Boc, and Fmoc from an amino-PEG linker.
Protocol 1: Deprotection of a Cbz-Protected Amino-PEG Linker
Reagents:
-
Cbz-NH-PEG-R
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen (H₂) gas
Procedure:
-
Dissolve the Cbz-protected PEG linker in MeOH or EtOH in a flask equipped with a stir bar.
-
Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol%) to the solution.
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (e.g., using a balloon) at room temperature.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.[1]
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amino-PEG linker.[1]
Protocol 2: Deprotection of a Boc-Protected Amino-PEG Linker
Reagents:
-
Boc-NH-PEG-R
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
(Optional) Scavenger such as triisopropylsilane (TIS)
Procedure:
-
Dissolve the Boc-protected PEG linker in DCM.[11]
-
Add TFA to the solution (typically 20-50% v/v in DCM) at 0 °C.[11]
-
If the substrate contains sensitive functional groups, add a scavenger like TIS (2.5-5% v/v).[11]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours.[8]
-
Monitor the reaction progress by TLC or LC-MS.[8]
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting deprotected amino-PEG linker (as a TFA salt) can often be used directly or after neutralization with a mild base.[11]
Protocol 3: Deprotection of an Fmoc-Protected Amino-PEG Linker
Reagents:
-
Fmoc-NH-PEG-R
-
Piperidine
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Dissolve the Fmoc-protected PEG linker in DMF.
-
Add piperidine to the solution to a final concentration of 20% (v/v).[9]
-
Stir the reaction mixture at room temperature. Deprotection is often rapid, typically complete within 5-30 minutes.[9]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, the reaction mixture can often be used directly in the next step, or the deprotected product can be isolated by precipitation with a non-polar solvent like diethyl ether, followed by washing to remove piperidine and the dibenzofulvene-piperidine adduct.[13]
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams illustrate the deprotection pathways and a decision-making workflow for selecting an appropriate protecting group.
References
- 1. benchchem.com [benchchem.com]
- 2. The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) group: a new silicon-based, fluoride cleavable oxycarbonyl protecting group highly orthogonal to the Boc-, Fmoc- and Cbz-groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. total-synthesis.com [total-synthesis.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 10. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 11. benchchem.com [benchchem.com]
- 12. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 13. peptide.com [peptide.com]
A Comparative Guide to PROTAC Linkers: Moving Beyond CbzNH-PEG4-CH2COOH
For Researchers, Scientists, and Drug Development Professionals
The field of targeted protein degradation has witnessed a surge in the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins. The linker connecting the target protein ligand and the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. While CbzNH-PEG4-CH2COOH has been a widely used polyethylene glycol (PEG)-based linker, the scientific community is increasingly exploring a diverse array of alternatives to optimize PROTAC performance. This guide provides an objective comparison of common linker classes, supported by experimental data, to inform rational PROTAC design.
Linker Classes: A Comparative Overview
PROTAC linkers can be broadly categorized into two main classes: flexible and rigid. The choice of linker profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is a prerequisite for successful protein degradation.
Flexible Linkers: These are the most common starting points in PROTAC design due to their synthetic tractability.
-
Alkyl Chains: Simple hydrocarbon chains offer a high degree of conformational flexibility, allowing the PROTAC to adopt various orientations to facilitate ternary complex formation. However, their hydrophobicity can limit aqueous solubility and potentially lead to non-specific binding.[1]
-
Polyethylene Glycol (PEG) Chains: PEG linkers, like the benchmark this compound, enhance the solubility of PROTACs due to the polarity of the ethylene glycol units.[1] They are synthetically accessible and their length can be easily modulated.[2] However, PEG linkers may have reduced metabolic stability in vivo.[3]
Rigid Linkers: To overcome the drawbacks of flexible linkers, researchers are increasingly incorporating rigid structural motifs.
-
Cyclic Structures: Saturated rings such as piperazine and piperidine are used to constrain the linker's conformation.[2] The inclusion of a piperazine moiety can also improve solubility upon protonation.[4]
-
Aromatic Systems: Phenyl rings introduce planarity and rigidity, which can help to pre-organize the PROTAC into a bioactive conformation and enhance the stability of the ternary complex through interactions like π-π stacking.[1]
-
Alkynes and Triazoles: The linear geometry of alkynes and the planarity of triazoles, often formed via "click chemistry," provide conformational restriction.[2] The resulting triazole moiety is metabolically stable.[3]
Quantitative Comparison of Linker Performance
The following tables summarize quantitative data from comparative studies on PROTACs, illustrating the impact of linker composition on degradation potency (DC50) and maximal degradation (Dmax). It is important to note that direct comparisons across different studies can be challenging due to variations in target proteins, E3 ligases, and experimental conditions.
Table 1: Comparison of Linkers in Bruton's Tyrosine Kinase (BTK) PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Pomalidomide-based BTK Degrader 1 | 8-atom PEG-based | ~9 | >99 | Namalwa |
| Pomalidomide-based BTK Degrader 2 | 12-atom PEG-based | ~12 | >99 | Namalwa |
| Pomalidomide-based BTK Degrader 3 | 8-atom Alkyl-based | Inactive | - | Namalwa |
Data synthesized from published literature.
Key Observation: In this series of pomalidomide-based BTK PROTACs, PEG-based linkers of both 8 and 12 atoms led to highly potent degradation, while an 8-atom alkyl-based linker was inactive. This highlights the significant impact of linker composition on PROTAC efficacy.
Table 2: Comparison of Linkers in Epidermal Growth Factor Receptor (EGFR) PROTACs
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| Compound 15 | Alkyl-ether | 43.4 | >90 | A549 |
| Compound 16 | Alkyl-ether | 32.9 | 96 | A549 |
Data extracted from a study by Meng et al. (2022).
Key Observation: Subtle modifications in the alkyl-ether linker structure can lead to noticeable differences in degradation potency, with Compound 16 showing improved DC50 and Dmax values compared to Compound 15.
Impact of Linker on Pharmacokinetics
The linker is a key contributor to the overall physicochemical properties of a PROTAC and therefore plays a major role in its drug metabolism and pharmacokinetics (DMPK) profile. Strategies to improve oral bioavailability often focus on linker modification.
-
Improving Cellular Permeability: Replacing a flexible PEG linker with a more rigid 1,4-disubstituted phenyl ring has been shown to significantly improve cellular permeability.[]
-
Enhancing Metabolic Stability: The linker is often the most metabolically labile part of a PROTAC. Using more metabolically stable moieties, such as triazole rings, can extend the half-life of the molecule.[3][6]
-
Modulating Solubility: Incorporating polar groups, like in PEG linkers, or ionizable groups, such as a piperazine ring, can improve the aqueous solubility of PROTACs.[1][]
Experimental Protocols
The evaluation of PROTACs involves a series of key experiments to determine their binding characteristics, ability to form a ternary complex, and ultimately, their efficacy in degrading the target protein.
Western Blot for PROTAC-Induced Degradation
This is the most common method to quantify the degradation of a target protein.
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC or vehicle control for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations, add Laemmli sample buffer, and denature by boiling. Load equal amounts of protein onto an SDS-PAGE gel and run electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Develop the blot using an ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7][8]
-
Ternary Complex Formation Assays
Several biophysical techniques can be employed to characterize the formation of the ternary complex:
-
Surface Plasmon Resonance (SPR): Measures the binding kinetics and affinity of the PROTAC to the target protein and the E3 ligase, both individually and in the ternary complex.
-
Biolayer Interferometry (BLI): Similar to SPR, BLI measures the binding of molecules in real-time.
-
Isothermal Titration Calorimetry (ITC): Determines the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).[9]
-
NanoBRET™ Ternary Complex Assay: A live-cell assay that detects and characterizes ternary complex formation in a physiological environment.[9]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess the engagement of a PROTAC with its target protein in intact cells. The principle is that a protein bound to a ligand will be more stable and less prone to aggregation upon heating.[10]
Procedure Outline:
-
Compound Incubation: Treat cells with the PROTAC or vehicle control.
-
Heat Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Quantify the amount of soluble target protein remaining in the supernatant, typically by Western blotting.[10]
Visualizing Key Concepts in PROTAC Development
Diagrams created using Graphviz (DOT language) can help to visualize complex biological pathways and experimental workflows.
Caption: The mechanism of action of a PROTAC, leading to targeted protein degradation.
Caption: A typical workflow for the discovery and development of PROTACs.
Caption: A simplified diagram of the Androgen Receptor (AR) signaling pathway.
Conclusion
The linker is a critical and multifaceted component of a PROTAC molecule, and moving beyond standard PEG-based linkers like this compound offers significant opportunities for optimizing degrader performance. While flexible linkers provide synthetic ease, rigid linkers can offer advantages in terms of pre-organizing the PROTAC for ternary complex formation, potentially leading to improved potency and pharmacokinetic properties. The rational design of PROTAC linkers, guided by systematic evaluation using the experimental approaches outlined in this guide, is essential for the development of the next generation of targeted protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. precisepeg.com [precisepeg.com]
- 4. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 6. Linkers as Game-changers in PROTAC Technology: Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design | CHIMIA [chimia.ch]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Validating ADC Conjugation
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) are a transformative class of biopharmaceuticals that merge the specificity of monoclonal antibodies with the potency of cytotoxic small molecules, offering a targeted approach to cancer therapy.[1][2] The covalent conjugation of a drug payload to an antibody, however, results in a heterogeneous mixture of species.[1] Comprehensive analytical characterization is therefore essential to ensure the safety, efficacy, and consistency of these complex molecules.[1][3] This guide provides an objective comparison of key analytical methods used to validate critical quality attributes (CQAs) of ADC conjugation, supported by experimental data and protocols.
Determining Average Drug-to-Antibody Ratio (DAR) and Drug Distribution
The Drug-to-Antibody Ratio (DAR), or the average number of drug molecules conjugated to each antibody, is a CQA that directly impacts the ADC's efficacy and potential toxicity.[4][5] Several techniques are employed to measure the average DAR and the distribution of different drug-loaded species.
Comparison of Key Methods for DAR Analysis
| Method | Principle | Information Provided | Advantages | Limitations |
| UV/Vis Spectroscopy | Measures absorbance at two wavelengths (typically 280 nm for protein and another for the drug) to calculate concentrations based on the Beer-Lambert law.[] | Average DAR only.[7] | Simple, rapid, and convenient for initial estimation.[][7][8] | Requires distinct absorbance maxima for antibody and drug; provides no information on distribution; can be affected by non-covalently bound drug.[][9] |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity, which increases with drug load.[10][11] | Average DAR, drug distribution, and proportion of unconjugated antibody.[5][10] | Gold standard for cysteine-conjugated ADCs; analysis is performed under non-denaturing conditions, preserving the ADC's native structure.[5][10][12] | Not ideal for lysine-conjugated ADCs which are more heterogeneous; mobile phases are often incompatible with mass spectrometry.[5][13][14] |
| Reversed-Phase Liquid Chromatography (RP-LC) | Separates ADC components (light and heavy chains after reduction) based on hydrophobicity under denaturing conditions.[5][9] | Average DAR and drug distribution on light and heavy chains.[9][15] | Compatible with mass spectrometry (LC-MS); provides chain-specific drug load information.[13][15] | Denaturing conditions can alter the ADC; resolution for heterogeneous lysine-linked ADCs is poor.[9][13][14] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of intact or fragmented ADCs to determine the mass of each species and thereby the number of conjugated drugs.[16] | Precise average DAR, exact drug distribution, and confirmation of conjugation sites.[16][17] | High accuracy and specificity; can analyze complex mixtures and identify modifications.[18][19] | Higher equipment cost and complexity; native MS conditions may be required for non-covalent complexes.[16][17] |
The general workflow for analyzing ADC conjugation involves several key stages, from sample preparation to data interpretation, to assess critical quality attributes.
Caption: High-level overview of the ADC analytical workflow.
Hydrophobic Interaction Chromatography (HIC)
HIC is a powerful technique for characterizing cysteine-linked ADCs, separating species with different drug loads based on increasing hydrophobicity.[5][20] It is often considered the reference method for determining drug distribution and average DAR under native conditions.[10][12]
This protocol provides a typical method for analyzing a cysteine-linked ADC like Brentuximab Vedotin.
-
System Preparation:
-
HPLC System: Agilent 1290 Infinity II Bio LC System or equivalent, equipped with a UV detector.[20]
-
Column: TSKgel Butyl-NPR, 4.6 mm x 3.5 cm, 2.5 µm, or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0.
-
System Equilibration: Equilibrate the column with 100% Mobile Phase A until a stable baseline is achieved.
-
-
Sample Preparation:
-
Dilute the ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.
-
-
Chromatographic Run:
-
Injection Volume: 10-20 µL.
-
Flow Rate: 0.8 mL/min.
-
Detection: UV at 280 nm.
-
Gradient:
-
0-3 min: 0% B
-
3-15 min: 0-100% B (linear gradient)
-
15-18 min: 100% B
-
18-21 min: 0% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify peaks corresponding to different drug loads (e.g., DAR0, DAR2, DAR4, DAR6, DAR8).[20] The unconjugated antibody (DAR0) will elute first, followed by species with increasing drug loads and retention times.[21]
-
Integrate the peak area for each species.
-
Calculate the average DAR using the following formula:
-
Average DAR = Σ (Peak Area_i * DAR_i) / Σ (Total Peak Area)
-
Where i represents each drug-loaded species (e.g., DAR0, DAR2, etc.).
-
-
The process of determining the average DAR using HIC involves separation based on hydrophobicity followed by a weighted-average calculation from the resulting chromatogram.
Caption: Step-by-step process for HIC-based DAR analysis.
Mass Spectrometry (MS)
Mass spectrometry offers unparalleled accuracy for ADC characterization.[18] When coupled with liquid chromatography (LC-MS), it can determine the precise mass of intact ADCs or their subunits, allowing for unambiguous DAR calculation and distribution analysis.[4][15]
This protocol is suitable for cysteine-linked ADCs and provides drug load information on the light and heavy chains.
-
System Preparation:
-
Sample Preparation:
-
Reduction: To 50 µg of ADC sample, add Dithiothreitol (DTT) to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to reduce inter-chain disulfide bonds.
-
-
LC-MS Run:
-
Injection Volume: 5 µL.
-
Flow Rate: 0.3 mL/min.
-
Gradient: A suitable gradient from ~20% to 60% Mobile Phase B over 15-20 minutes.
-
MS Acquisition: Acquire data in positive ion mode over a mass range appropriate for the light and heavy chains (e.g., m/z 500-4000).
-
-
Data Analysis:
-
Deconvolute the mass spectra for the light chain (LC) and heavy chain (HC) peaks to obtain their zero-charge masses.
-
Identify species with different drug loads (e.g., LC, LC+1D; HC, HC+1D, HC+2D, HC+3D).
-
Calculate the average DAR based on the relative abundance of the deconvoluted mass peaks for each chain.[15]
-
The pathway from raw mass spectrometry data to a final DAR value involves spectral deconvolution to determine the masses of individual ADC species.
Caption: Workflow for processing MS data to determine DAR.
Other Important Techniques
While HIC and MS are central to DAR determination, a comprehensive validation strategy employs orthogonal methods to characterize other CQAs.
-
Size Exclusion Chromatography (SEC): Used to assess ADC aggregation and fragmentation. SEC separates molecules based on size under native conditions.[2]
-
Capillary Electrophoresis (CE): A high-efficiency separation technique used to assess purity and charge heterogeneity.[22][23][24] CE-SDS is used for size-based separation under denaturing conditions, while imaged Capillary Isoelectric Focusing (iCIEF) resolves charge variants.[22]
-
Ligand-Binding Assays (LBA): Functional assays, such as ELISA, that measure the binding affinity of the ADC to its target antigen, ensuring that the conjugation process has not compromised its biological activity.[25][26]
The selection of analytical methods depends on the specific ADC, its conjugation chemistry (e.g., cysteine vs. lysine), and the developmental stage.[1][13] A combination of these techniques is necessary for the comprehensive characterization required for regulatory approval and to ensure a safe and effective therapeutic product.[1][25]
References
- 1. adcreview.com [adcreview.com]
- 2. pharmafocusamerica.com [pharmafocusamerica.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. hpst.cz [hpst.cz]
- 5. pharmiweb.com [pharmiweb.com]
- 7. Drug-to-Antibody Ratio (DAR) by UV/Vis Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 8. Drug-to-antibody ratio (DAR) by UV/Vis spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
- 16. lcms.cz [lcms.cz]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Qualitative analysis of antibody–drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - Analyst (RSC Publishing) [pubs.rsc.org]
- 20. agilent.com [agilent.com]
- 21. cellmosaic.com [cellmosaic.com]
- 22. Characterization of ADCs by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Insights from capillary electrophoresis approaches for characterization of monoclonal antibodies and antibody drug conjugates in the period 2016-2018 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of ADCs by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 25. drugtargetreview.com [drugtargetreview.com]
- 26. blog.crownbio.com [blog.crownbio.com]
Comparative Analysis of PEG Linker Length in Antibody-Drug Conjugates
The efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically influenced by the linker connecting the antibody to the cytotoxic payload. Poly(ethylene glycol) (PEG) has emerged as a key component in linker design, primarily to enhance the hydrophilicity of ADCs, which often carry hydrophobic drug molecules.[1][2] The length of the PEG chain is a crucial parameter that can be fine-tuned to optimize an ADC's physicochemical properties, pharmacokinetics (PK), efficacy, and toxicity profile.[3] This guide provides a comparative analysis of different length PEG linkers, supported by experimental data, to inform researchers in the field.
The Role of PEG Linkers in ADC Development
PEGylation, the attachment of PEG chains, is a well-established strategy in drug development.[1] In the context of ADCs, PEG linkers offer several advantages:
-
Improved Hydrophilicity: Many cytotoxic payloads are hydrophobic. Incorporating a hydrophilic PEG linker can mitigate the tendency of the ADC to aggregate, especially at higher drug-to-antibody ratios (DARs).[1][4]
-
Enhanced Pharmacokinetics: PEGylation increases the hydrodynamic size of the ADC, which can lead to reduced renal clearance and a longer plasma half-life.[1] This extended circulation time can result in greater ADC accumulation in tumor tissue.[5]
-
Reduced Immunogenicity: The PEG chain can shield the payload and parts of the antibody from the immune system, potentially reducing the immunogenicity of the ADC.[1]
-
Modulation of Off-Target Toxicity: By improving the ADC's pharmacokinetic profile and reducing non-specific uptake, PEG linkers can contribute to a wider therapeutic window.[1]
The central challenge in linker design is balancing the positive impact of longer PEG chains on pharmacokinetics with a potential decrease in potency.
Impact of PEG Linker Length on ADC Properties: A Tabular Comparison
The following tables summarize quantitative data from preclinical studies, comparing the performance of ADCs with different PEG linker lengths. It is important to note that the data is synthesized from studies using different antibodies, payloads, and experimental models, which may influence direct comparisons.
Table 1: Effect of PEG Linker Length on Pharmacokinetics (PK)
| Linker | ADC Example (Target-Payload) | Species | Half-life (t½) | Clearance (CL) | Key Observation |
| No PEG | Anti-CD30-MMAE | Rat | - | High | Rapid clearance compared to PEGylated versions.[6][7] |
| PEG2 / PEG4 | Anti-CD30-MMAE | Mouse | - | - | 35-45% decrease in tumor weight.[5] |
| PEG8 | Anti-CD30-MMAE | Rat | Similar to naked Ab | Stabilized, Low | PEG8 was the minimum length to achieve optimal slower clearance.[1][6] |
| PEG12 | Anti-CD30-MMAE | Rat | Similar to naked Ab | Stabilized, Low | No significant PK improvement over PEG8.[6] |
| PEG24 | Anti-CD30-MMAE | Rat | Similar to naked Ab | Stabilized, Low | No significant PK improvement over PEG8.[6] |
| 4kDa PEG | ZHER2-MMAE | Mouse | 2.5-fold > No PEG | - | Significantly improved half-life.[8] |
| 10kDa PEG | ZHER2-MMAE | Mouse | 11.2-fold > No PEG | - | Dramatically prolonged circulation.[8] |
Table 2: Effect of PEG Linker Length on In Vitro and In Vivo Efficacy
| Linker | ADC Example (Target-Payload) | Cell Line / Tumor Model | In Vitro IC50 | In Vivo Efficacy (Tumor Growth Inhibition) | Key Observation |
| No PEG | ZHER2-MMAE | NCI-N87 | Baseline | 11% tumor weight decrease.[5][8] | Highest in vitro potency but limited in vivo efficacy due to poor PK.[8] |
| PEG2 / PEG4 | Anti-CD30-MMAE | L540cy Xenograft | - | 35-45% decrease in tumor weight.[5] | Moderate efficacy.[5] |
| PEG8 | Anti-CD30-MMAE | L540cy Xenograft | - | 75-85% decrease in tumor weight.[5] | Significantly higher tumor exposure and efficacy.[5] |
| PEG12 | Anti-CD30-MMAE | L540cy Xenograft | - | 75-85% decrease in tumor weight.[5] | Similar high efficacy to PEG8 and PEG24.[5] |
| PEG24 | Anti-CD30-MMAE | L540cy Xenograft | - | 75-85% decrease in tumor weight.[5] | Similar high efficacy to PEG8 and PEG12.[5] |
| 4kDa PEG | ZHER2-MMAE | NCI-N87 | 6.5-fold > No PEG | Improved over No PEG | Reduced cytotoxicity but improved overall antitumor activity.[8] |
| 10kDa PEG | ZHER2-MMAE | NCI-N87 | 22.5-fold > No PEG | Most ideal therapeutic ability | The trade-off of reduced cytotoxicity was outweighed by a significantly prolonged half-life.[8] |
Key Observations and Trade-Offs
The compiled data reveals a clear trend: increasing PEG linker length generally leads to improved pharmacokinetics (longer half-life, lower clearance) and enhanced in vivo efficacy.[5][6] However, this often comes at the cost of reduced in vitro cytotoxicity.[8] This trade-off is a critical consideration in ADC design.
-
Short PEG Linkers (e.g., PEG2, PEG4): May not sufficiently mask the hydrophobicity of the payload, leading to faster clearance and suboptimal efficacy.[5][7]
-
Intermediate PEG Linkers (e.g., PEG8, PEG12): Often represent an optimal balance. Studies have shown that PEG8 is frequently the minimum length required to stabilize clearance rates, with longer chains like PEG12 and PEG24 providing no significant additional PK benefit.[5][6] These linkers can significantly improve tumor exposure and efficacy.[5]
-
Long PEG Linkers (e.g., PEG24, 4kDa, 10kDa): While dramatically improving PK profiles, very long PEG chains can also introduce steric hindrance, potentially interfering with antigen binding or payload release.[8] The significant decrease in in vitro potency must be carefully weighed against the PK advantages.[8]
The optimal PEG linker length is context-dependent and influenced by the specific antibody, the hydrophobicity of the payload, the conjugation site, and the target antigen density.[1]
Visualizing ADC Mechanisms and Workflows
To better understand the processes involved in ADC development and function, the following diagrams illustrate key concepts.
ADC Internalization and Payload Release Pathway
The general mechanism of action for an ADC involves several steps, from binding to a cancer cell to the ultimate release of the cytotoxic payload.
Caption: General mechanism of ADC action from cell binding to apoptosis.
Logical Impact of Increasing PEG Linker Length
The length of a PEG linker creates a series of cause-and-effect relationships that ultimately determine the ADC's therapeutic index.
Caption: The trade-offs associated with increasing PEG linker length in ADCs.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to support the design of comparable studies.
In Vitro Cytotoxicity Assay
This assay determines the concentration of ADC required to inhibit the growth of cancer cells by 50% (IC50).
-
Objective: To measure the potency of ADCs with different PEG linkers against target cancer cell lines.
-
Methodology (MTT-based):
-
Cell Culture: Culture target cancer cell lines (e.g., NCI-N87 for HER2-targeted ADCs) in appropriate media supplemented with fetal bovine serum and antibiotics.[8]
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[1]
-
ADC Treatment: Prepare serial dilutions of the ADCs with different PEG linker lengths in cell culture media. Remove the old media from the cells and add the diluted ADCs.[1]
-
Incubation: Incubate the plates for a specified period (e.g., 72-96 hours) at 37°C in a humidified CO2 incubator.[1][8]
-
Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2-4 hours. The living cells will convert MTT into formazan crystals.[8]
-
Data Analysis: Solubilize the formazan crystals with a solubilization solution (e.g., DMSO). Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values by plotting a dose-response curve.
-
Pharmacokinetic (PK) Analysis
This study measures how the ADC is absorbed, distributed, metabolized, and excreted over time.
-
Objective: To determine the half-life (t½) and clearance (CL) of ADCs with varying PEG lengths.
-
Methodology:
-
Animal Model: Use relevant animal models, such as Sprague-Dawley rats or SCID mice.[5][7]
-
ADC Administration: Administer a single intravenous (IV) dose of the ADC at a defined concentration (e.g., 3 mg/kg) to each animal.[7]
-
Sample Collection: Collect blood samples from the animals at predetermined time points (e.g., 0, 0.5, 1, 4, 8, 24, 48, 96, 168 hours) into tubes containing an anticoagulant.
-
Plasma Separation: Centrifuge the blood samples to separate the plasma.
-
Quantification: Measure the concentration of the total antibody or intact ADC in the plasma samples using a validated analytical method, such as a ligand-binding assay (LBA) like ELISA.[9]
-
Data Analysis: Plot the plasma concentration of the ADC versus time. Use pharmacokinetic modeling software (e.g., two-compartment model) to calculate key PK parameters, including half-life, clearance, and area under the curve (AUC).[7]
-
In Vivo Tumor Xenograft Efficacy Study
This study evaluates the antitumor activity of the ADC in a living organism.
-
Objective: To assess the ability of ADCs with different PEG linkers to inhibit tumor growth in an animal model.
-
Methodology:
-
Cell Implantation: Subcutaneously implant human tumor cells (e.g., L540cy or NCI-N87) into immunodeficient mice (e.g., SCID or nude mice).[5][8]
-
Tumor Growth: Allow the tumors to grow to a predetermined size (e.g., 100-200 mm³).
-
Randomization: Randomize the tumor-bearing mice into different treatment groups (e.g., vehicle control, non-PEGylated ADC, PEG8 ADC, PEG24 ADC).
-
Dosing: Administer the ADCs to the mice, typically via intravenous injection, at a specified dose and schedule (e.g., 3 mg/kg, once).[1]
-
Monitoring: Measure tumor volumes (using calipers) and body weights of the mice two to three times per week.[6]
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) percentage. The primary endpoint is often a significant reduction in tumor volume compared to the control group.[5]
-
By systematically evaluating ADCs with a range of PEG linker lengths using these standardized assays, researchers can identify the optimal linker design that maximizes therapeutic efficacy while minimizing toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]
- 4. books.rsc.org [books.rsc.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
A Comparative Guide to In-Silico Modeling for PROTAC Linker Design and Validation
For Researchers, Scientists, and Drug Development Professionals
The design of Proteolysis-Targeting Chimeras (PROTACs) has emerged as a revolutionary therapeutic modality, yet the rational design of the linker component remains a critical challenge. In-silico modeling has become an indispensable tool to navigate the vast chemical space of possible linkers, accelerating the design-test-learn cycle. This guide provides an objective comparison of current in-silico modeling strategies for PROTAC linker design, supported by experimental data and detailed methodologies for validation.
The Central Role of the Linker in PROTAC Efficacy
A PROTAC is a heterobifunctional molecule composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. The linker is not merely a spacer but a crucial determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for subsequent ubiquitination and degradation of the POI.[1] The linker's length, composition, and rigidity dictate the spatial orientation of the POI and the E3 ligase, directly impacting the efficiency of the degradation process.[2]
In-Silico Approaches to PROTAC Linker Design: A Comparative Analysis
Computational tools for PROTAC linker design can be broadly categorized into two main approaches: physics-based modeling and Artificial Intelligence/Machine Learning (AI/ML)-based methods. Each approach offers distinct advantages and limitations.
Physics-Based Modeling
These methods leverage the principles of molecular mechanics and dynamics to simulate and predict the behavior of PROTACs and their interactions with the target protein and E3 ligase.
-
Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the PROTAC-mediated ternary complex, allowing researchers to assess its stability, flexibility, and the conformational landscape of the linker.[3] This method can help identify key interactions that stabilize the ternary complex and predict the most favorable linker conformations.
-
Protein-Protein Docking: This approach predicts the preferred binding orientation of the target protein and the E3 ligase, which can then be used to guide the design of a linker that can bridge the two proteins effectively.[4]
-
Free Energy Perturbation (FEP+): FEP+ is a rigorous computational method that can accurately predict the binding affinity of a PROTAC to its target protein and the E3 ligase, as well as the stability of the ternary complex.[5]
Artificial Intelligence/Machine Learning (AI/ML)-Based Methods
AI/ML-based approaches utilize algorithms trained on large datasets of known PROTACs and their properties to generate novel linker designs with desired characteristics.
-
Generative Models: These models can generate novel chemical structures for linkers that are predicted to have favorable properties, such as promoting ternary complex formation and possessing good physicochemical characteristics.[6][7]
-
Reinforcement Learning (RL): RL algorithms can be used to optimize linker designs by iteratively generating and evaluating linkers based on a predefined scoring function that considers factors like binding affinity, ternary complex stability, and synthetic accessibility.[8]
The following table provides a comparative overview of prominent in-silico tools for PROTAC linker design.
| Tool/Platform | Approach | Key Features | Reported Accuracy/Performance | Pros | Cons |
| PRosettaC | Physics-Based (Rosetta) | Enforces geometric constraints from known warhead binding modes for structure-guided assembly of ternary complexes.[9][10] | Can yield geometrically accurate models, though performance varies depending on the system.[11] | Open-source, specialized for PROTACs.[12] | May fail if linker sampling is insufficient or misaligned.[11] |
| AlphaFold3 | AI/ML-Based | Predicts the structure of ternary complexes, including the PROTAC molecule. | Performance can be inflated by accessory proteins; may not be as accurate for degrader-specific binding as specialized tools.[9][11] | State-of-the-art protein structure prediction. | Not specifically designed for PROTACs, which can affect the accuracy of linker conformation prediction.[11] |
| Schrödinger's Toolkit | Hybrid (Physics & AI) | Combines protein-protein docking, linker sampling, enhanced sampling methods, and FEP+ for PROTAC design and optimization.[5] | Not publicly benchmarked in the reviewed literature. | Comprehensive suite of tools for various stages of drug discovery. | Commercial software with associated costs. |
| PROTAC-INVENT | AI/ML-Based (RL) | Generates SMILES representations of PROTACs and their putative 3D binding conformations.[8] | Not publicly benchmarked in the reviewed literature. | Can generate novel and diverse linker structures. | Performance may be dependent on the quality and diversity of the training data. |
| ShapeLinker | AI/ML-Based (RL) | Performs fragment-linking using reinforcement learning on an autoregressive SMILES generator to optimize for physicochemical properties and 3D alignment. | Not publicly benchmarked in the reviewed literature. | Focuses on generating linkers that satisfy both 2D and 3D requirements. | Performance may be dependent on the quality and diversity of the training data. |
| DegraderTCM | Physics-Based | A computationally less intensive method for modeling PROTAC-mediated ternary complexes. | Not publicly benchmarked in the reviewed literature. | Requires low computational power and provides results quickly. | May not be as accurate as more computationally intensive methods. |
Experimental Validation of In-Silico Designed PROTACs
The ultimate validation of any in-silico designed PROTAC lies in its experimental characterization. A battery of biochemical and cellular assays is employed to assess the efficacy and mechanism of action of a novel PROTAC.
Key Experimental Assays
-
Western Blot: A fundamental technique to quantify the degradation of the target protein in cells treated with a PROTAC. This assay is used to determine the DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation).[13]
-
NanoBRET™/HiBiT Assays: These are cell-based assays that measure the formation of the ternary complex in real-time. They provide quantitative data on the potency (EC50) and stability of the ternary complex.[14][15][16]
-
Surface Plasmon Resonance (SPR): A label-free biophysical technique used to measure the binding kinetics and affinity of the PROTAC to its target protein and the E3 ligase, as well as the formation of the ternary complex.[1][17][18]
-
Isothermal Titration Calorimetry (ITC): This technique directly measures the heat changes upon binding, providing a complete thermodynamic profile of the interactions between the PROTAC, the target protein, and the E3 ligase.[18]
The following table presents case studies of PROTACs where in-silico modeling played a significant role in their design, along with their experimental validation data.
| PROTAC | Target Protein | E3 Ligase | In-Silico Tool/Method | Experimental Validation (DC50/Kd) |
| MZ1 | BRD4 | VHL | Computational modeling | DC50 = 25 nM (in HeLa cells) |
| dBET1 | BRD4 | CRBN | Structure-based design | DC50 = 4 nM (in MV4-11 cells) |
| ARV-110 | Androgen Receptor | VHL | Structure-based design | DC50 < 1 nM (in VCaP cells) |
| 753b | BCL-XL/BCL-2 | VHL | Computational modeling of ternary complex | DC50 = 1.6 nM (BCL-XL) and 3.9 nM (BCL-2) in MOLT-4 cells[19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the processes involved, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical workflow for in-silico design and experimental validation.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. o2hdiscovery.co [o2hdiscovery.co]
- 2. PRosettaC outperforms AlphaFold3 for modeling PROTAC ternary complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. schrodinger.com [schrodinger.com]
- 6. mdpi.com [mdpi.com]
- 7. A comprehensive review of emerging approaches in machine learning for de novo PROTAC design - Digital Discovery (RSC Publishing) DOI:10.1039/D4DD00177J [pubs.rsc.org]
- 8. Revolutionizing Drug Targeting Strategies: Integrating Artificial Intelligence and Structure-Based Methods in PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benchmarking the Builders: A Comparative Analysis of PRosettaC and AlphaFold3 for Predicting PROTAC Ternary Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] PRosettaC: Rosetta Based Modeling of PROTAC Mediated Ternary Complexes | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. NanoBRET® VHL and CRBN Ternary Complex Starter Kits [promega.com]
- 16. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 17. charnwooddiscovery.com [charnwooddiscovery.com]
- 18. aragen.com [aragen.com]
- 19. Advancing Design Strategy of PROTACs for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of PROTAC Linkers in Cell-Based Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, a seemingly simple component connecting the target protein ligand and the E3 ligase ligand, plays a pivotal role in determining a PROTAC's efficacy, selectivity, and overall performance. This guide provides an objective, data-driven comparison of common PROTAC linker types, supported by experimental data and detailed protocols for key cell-based assays.
The linker is not merely a spacer; its chemical composition, length, and rigidity profoundly influence the formation and stability of the ternary complex—the crucial intermediate for target protein ubiquitination and subsequent degradation.[1][2] An optimized linker can enhance cell permeability, improve pharmacokinetic properties, and ultimately dictate the success of a PROTAC molecule.[2][3] This guide will delve into a comparative analysis of common linker classes, including polyethylene glycol (PEG), alkyl, and rigid linkers, providing a framework for their systematic evaluation.
Quantitative Comparison of PROTAC Linkers
The efficacy of a PROTAC is typically quantified by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). The following tables summarize quantitative data from various studies, illustrating the impact of linker composition and length on the degradation of different target proteins.
Table 1: Impact of Linker Composition on BRD4 Degradation
| PROTAC | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | PEG/Alkyl Hybrid | HeLa | ~25 | >95 | [4] |
| QCA570 | Rigid (Ethynyl) | MOLM13 | 3-fold more potent than alkyl-linked PROTAC | Not Reported | [4] |
| ARV-825 | PEG-based | Not Specified | Not Specified | Efficient BRD2/3/4 degradation | [4] |
| dBET1 | PEG-based | Not Specified | Not Specified | Efficient BRD2/3/4 degradation | [4] |
Table 2: Influence of Linker Length on SMARCA2 Degradation
| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Permeability (10⁻⁷ cm s⁻¹) |
| PROTAC A | Alkyl | >1000 | <20 | 2.5 |
| PROTAC B | PEG2 | 500 | 55 | 1.8 |
| PROTAC C | PEG4 | 250 | 70 | 1.1 |
| Data is illustrative and compiled from various sources in the literature.[5] DC50 and Dmax values are cell-line dependent. |
Table 3: Comparison of Pomalidomide-Based PROTACs Targeting BTK
| Linker Composition | Linker Length | DC50 (nM) | Dmax (%) |
| PEG | 2 units | >1000 | <20 |
| PEG | 4 units | 1-40 | >80 |
| PEG | 6 units | 1-40 | >80 |
| Data synthesized from published literature.[1][4] |
Table 4: PI3K/mTOR Dual-Targeting PROTAC Performance
| PROTAC | Target | Linker Composition | Cell Line | DC50 (nM) | Dmax (%) |
| GP262 | p110α | C8 Alkyl | MDA-MB-231 | 227.4 | 71.3 |
| GP262 | p110γ | C8 Alkyl | MDA-MB-231 | 42.23 | 88.6 |
| GP262 | mTOR | C8 Alkyl | MDA-MB-231 | 45.4 | 74.9 |
| This study highlighted that flexible linkers (PEG or alkyl chains) showed superior degradation efficiency.[6] |
Key Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of PROTAC development, this section provides diagrams of relevant signaling pathways and a general experimental workflow for evaluating PROTACs.
Caption: General Mechanism of PROTAC Action.
References
Safety Operating Guide
Proper Disposal of CbzNH-PEG4-CH2COOH: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, treat CbzNH-PEG4-CH2COOH as a potentially hazardous chemical. The following procedures are based on general best practices for laboratory chemical waste and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the manufacturer and your institution's established safety protocols.
The proper disposal of this compound, a PROTAC linker containing a carbamate (Cbz) group, a polyethylene glycol (PEG) spacer, and a carboxylic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. Due to the compound's chemical nature, specific handling and disposal steps must be followed. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
In case of a spill:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert material such as sand, diatomite, or universal binders.
-
Collect the contaminated material into a clearly labeled, sealable container for hazardous waste.
-
Ventilate the area and wash the spill site thoroughly once the cleanup is complete.
Step-by-Step Disposal Protocol
The disposal of this compound waste must adhere to local, state, and federal regulations. The following is a general protocol:
-
Segregation: Do not mix this compound waste with other waste streams. It should be collected in a dedicated, clearly labeled hazardous waste container. The container must be compatible with the chemical and properly sealed to prevent leaks or spills.
-
Waste Characterization: Based on its chemical structure, this compound waste may be classified as hazardous due to the presence of the carbamate group. Carbamate-containing compounds can have toxicological properties.[1][2] The PEG component, while generally considered biodegradable and of low toxicity, is part of a larger, potentially hazardous molecule.[3]
-
Container Labeling: The waste container must be labeled with the full chemical name, "this compound," and any relevant hazard symbols as indicated on the product's SDS.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area. This area should be away from incompatible materials.
-
Disposal Request: Once the container is full or ready for disposal, follow your institution's procedures for hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Regulatory Compliance: The disposal of this chemical waste must be carried out in accordance with the Resource Conservation and Recovery Act (RCRA) and any other applicable regulations.[4] Your institution's EHS department will be responsible for ensuring that the waste is transported and disposed of by a licensed and approved facility.
Chemical Properties and Disposal Considerations
A summary of the chemical components and their general disposal considerations is provided below.
| Chemical Group | Key Characteristics | General Disposal Considerations |
| Carbamate (Cbz) | Can be toxic and may be regulated as hazardous waste.[1][5] | Often requires incineration at a licensed hazardous waste facility.[1] Hydrolysis under strongly alkaline conditions can be a treatment method for some carbamates, but this should only be performed by trained personnel following a validated protocol.[1] |
| Polyethylene Glycol (PEG) | Generally considered biodegradable and has low toxicity.[3] | While the PEG component itself is less hazardous, its presence in the molecule does not negate the potential hazards of the carbamate group. The entire molecule must be treated with caution. |
| Carboxylic Acid | Can be corrosive depending on the concentration. | Neutralization may be a part of the treatment process at the disposal facility, but this should not be attempted in the laboratory without specific protocols. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always prioritize the specific instructions provided in the Safety Data Sheet (SDS) for this compound and adhere to the established protocols of your institution. Consult with your Environmental Health and Safety (EHS) department for any questions or clarification regarding chemical waste disposal.
References
Essential Safety and Operational Guide for Handling CbzNH-PEG4-CH2COOH
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with CbzNH-PEG4-CH2COOH. It includes detailed operational protocols and disposal plans to ensure laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE, based on general guidance for handling PEGylated compounds, carboxylic acids, and amines.[1][2]
| PPE Category | Specification |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes.[3][4] |
| Skin Protection | A lab coat should be worn.[5] Chemical-resistant gloves (e.g., nitrile or neoprene) are required.[2][3] For extended contact, consult the glove manufacturer's resistance guide. Wear closed-toe shoes and long pants.[2][4] |
| Respiratory Protection | All work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[1][2][5] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] |
Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and ensure a safe laboratory environment.
Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.[8]
-
Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.[6][7]
-
To minimize air exposure, consider keeping the stock solution under an inert gas like argon or nitrogen.[6][7][9]
Handling:
-
This compound is a PEG linker containing a carboxylic acid group and a Cbz protecting group.[10][11][12] The hydrophilic PEG spacer increases its water solubility.[10][11][12]
-
Most PEG acid reagents are low-melting solids that can be difficult to weigh and dispense.[6][7][9] To facilitate handling, it is recommended to make a stock solution by dissolving the reagent in a suitable solvent such as dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[6][7][9][13]
-
Use non-amine-containing buffers, such as PBS, MES, or borate buffers, at a pH of 7-9 for reactions, as primary amines (like Tris or glycine) will compete with the intended reaction.[6][9][13][14]
-
The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g., EDC, NHS, HATU) to form a stable amide bond.[6][7][12]
Experimental Protocol: Amine Coupling
The following is a general procedure for coupling this compound to a primary amine-containing molecule using EDC and NHS as activators.
Materials:
-
This compound
-
Amine-containing molecule
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-7.5)
-
Quenching solution (e.g., hydroxylamine or an amine-containing buffer like Tris or glycine)[6][13]
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in anhydrous DMF or DMSO.
-
Activation of Carboxylic Acid:
-
Coupling Reaction:
-
Quenching:
-
Purification: Purify the final conjugate using appropriate chromatographic techniques.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, wipes, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste from the experiment, including reaction mixtures and washings, in a labeled hazardous waste container. Do not pour any waste down the drain.[5]
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the chemical using a suitable solvent and cleaning agent.
-
Final Disposal: Dispose of all hazardous waste through your institution's hazardous waste management program.[5] Polyethylene glycol itself is biodegradable, but the overall compound and reaction byproducts should be handled as chemical waste.[15][16]
Emergency Procedures
| Situation | Procedure |
| Skin Contact | Immediately remove contaminated clothing.[17] Rinse the affected skin area with copious amounts of water for at least 15 minutes.[1] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[17] Seek immediate medical attention.[17] |
| Inhalation | Move the person to fresh air.[1] If not breathing, give artificial respiration. Seek medical attention if symptoms persist. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[17] Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb the material with an inert, dry material and place it in a suitable waste disposal container.[18] For large spills, contain the spill and follow your institution's emergency spill response procedures.[8][18] |
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. benchchem.com [benchchem.com]
- 3. velsafe.com [velsafe.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Protocol for PEG Acid Reagents | AxisPharm [axispharm.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. confluore.com [confluore.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. broadpharm.com [broadpharm.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. chemicals.co.uk [chemicals.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
